molecular formula C21H26N6O5S B048563 Vardenafil oxopiperazine CAS No. 448184-58-5

Vardenafil oxopiperazine

カタログ番号: B048563
CAS番号: 448184-58-5
分子量: 474.5 g/mol
InChIキー: YADSUUGYWVEDTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vardenafil oxopiperazine is a key intermediate and analog in the synthesis and biochemical study of potent phosphodiesterase type 5 (PDE5) inhibitors. This compound is of significant interest to researchers investigating the structure-activity relationships (SAR) of PDE5-targeted therapeutics, as the oxopiperazine moiety is a critical pharmacophore influencing inhibitor potency and selectivity. Its primary research application lies in the development and optimization of new chemical entities for studying intracellular cGMP-mediated signaling pathways. By modulating PDE5, which is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), this compound serves as a valuable tool for probing the physiological roles of cGMP in smooth muscle relaxation, vascular tone, and platelet aggregation. Research utilizing this compound contributes to a deeper understanding of cardiovascular physiology, erectile dysfunction mechanisms, and potential therapeutic strategies for pulmonary arterial hypertension. This product is provided with high purity and comprehensive analytical data (including HPLC and MS) to ensure reproducibility and reliability in your experimental models. It is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O5S/c1-4-6-17-23-13(3)19-21(29)24-20(25-27(17)19)15-11-14(7-8-16(15)32-5-2)33(30,31)26-10-9-22-18(28)12-26/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,22,28)(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADSUUGYWVEDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNC(=O)C4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347796
Record name Vardenafil oxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448184-58-5
Record name Vardenafil oxopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vardenafil oxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VARDENAFIL OXOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YF4KGF42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Vardenafil Oxopiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Vardenafil oxopiperazine, a known impurity of the active pharmaceutical ingredient (API) Vardenafil. This document delves into its chemical identity, synthesis, structural elucidation, and its relevance in the context of pharmaceutical development and quality control.

Introduction: The Significance of Impurity Profiling in Vardenafil Synthesis

Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is the active ingredient in medications used to treat erectile dysfunction.[1][2] The synthesis of Vardenafil is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities in drug substances to ensure their safety and efficacy.[3] this compound has been identified as a process-related impurity in the bulk synthesis of Vardenafil hydrochloride trihydrate.[5] Understanding the chemical structure and formation of such impurities is paramount for optimizing synthetic routes, developing robust analytical methods for their detection and quantification, and ensuring the quality of the final drug product.

Chemical Identity and Physicochemical Properties

This compound is a derivative of Vardenafil where the N-ethylpiperazine moiety has been replaced by an oxopiperazine ring. This seemingly minor modification significantly alters the molecule's physicochemical properties.

IdentifierValueSource
IUPAC Name 2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-onePubChem
CAS Number 448184-58-5Pharmaffiliates[6]
Molecular Formula C₂₁H₂₆N₆O₅SPubChem
Molecular Weight 474.53 g/mol Pharmaffiliates[6]
Canonical SMILES CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNC(=O)C4)OCC)CPubChem
InChI Key YADSUUGYWVEDTR-UHFFFAOYSA-NPubChem

Synthesis and Formation Pathway

The formation of this compound is primarily attributed to the reaction of a key intermediate in the Vardenafil synthesis with oxopiperazine. Oxopiperazine itself can be present as an impurity in the N-ethylpiperazine starting material or be formed under certain reaction conditions.

The synthesis of this compound can be achieved in a laboratory setting for its use as a reference standard in analytical methods. The general synthetic route involves the condensation of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][3][7][8]triazin-2-yl)-benzenesulfonyl chloride with oxopiperazine.[5]

Synthesis Intermediate 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)-benzenesulfonyl chloride VardenafilOxo This compound Intermediate->VardenafilOxo Condensation (e.g., in Methanol) Oxopiperazine Oxopiperazine Oxopiperazine->VardenafilOxo

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the synthesis of this compound, based on established chemical principles for sulfonamide formation.[5]

Materials:

  • 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][3][7][8]triazin-2-yl)-benzenesulfonyl chloride

  • Oxopiperazine

  • Methanol (anhydrous)

  • Triethylamine

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][3][7][8]triazin-2-yl)-benzenesulfonyl chloride (1.0 eq) in anhydrous methanol.

  • Addition of Reactants: To the stirred solution, add oxopiperazine (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure. To the residue, add dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Structural Elucidation and Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure. While specific peak assignments for this compound are not widely published in publicly available literature, the expected chemical shifts can be predicted based on the structure and comparison with Vardenafil and its analogues.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the substituted phenyl ring.

  • Imidazotriazinone Core Protons: Resonances for the methyl and propyl groups attached to the core heterocyclic system.

  • Oxopiperazine Ring Protons: Characteristic signals for the methylene protons of the oxopiperazine ring, which will differ from the signals of the N-ethylpiperazine group in Vardenafil. The presence of the amide carbonyl will influence the chemical shifts of the adjacent methylene protons.

  • Ethoxy Group Protons: A triplet and a quartet for the ethyl group of the ethoxy substituent.

  • Amide Proton: A signal for the NH proton of the oxopiperazine ring, which would be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Signals for all 21 carbon atoms in the molecule, with the chemical shift of the carbonyl carbon in the oxopiperazine ring being a key identifier.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and connectivity. For this compound (C₂₁H₂₆N₆O₅S), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

Expected Mass Spectrometry Data:

  • Protonated Molecular Ion [M+H]⁺: A prominent peak corresponding to the molecular weight of this compound plus a proton.

  • Key Fragmentation Patterns: The fragmentation pattern in tandem MS (MS/MS) would show characteristic losses of fragments from the parent ion, which can be used to confirm the structure. For instance, cleavage of the oxopiperazine ring and the sulfonyl group would produce predictable fragment ions.

MS_Fragmentation Parent This compound [M+H]⁺ Fragment1 Loss of Oxopiperazine Parent->Fragment1 Fragment2 Cleavage at Sulfonyl Group Parent->Fragment2 Fragment3 Fragments from Imidazotriazinone Core Parent->Fragment3

Caption: Conceptual MS fragmentation pathway of this compound.

Analytical Methodologies for Detection and Quantification

The presence of this compound in Vardenafil API is typically monitored using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with UV detection.[9] These methods are developed to separate Vardenafil from its known impurities, allowing for their accurate quantification.

Illustrative HPLC Method Parameters:
ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., phosphate or acetate buffer)
Mobile Phase B Acetonitrile or Methanol
Gradient A time-programmed gradient of Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength UV at a wavelength where both Vardenafil and the impurity have significant absorbance (e.g., ~230 nm)
Injection Volume 10-20 µL

The method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of quality control.

Pharmacological Significance

This compound is considered a process-related impurity and is not expected to contribute to the therapeutic effect of Vardenafil. The structural modification, specifically the replacement of the N-ethylpiperazine with an oxopiperazine moiety, is likely to significantly alter its binding affinity to the PDE5 enzyme. The N-ethyl group of the piperazine ring in Vardenafil is known to interact with the active site of PDE5, and its replacement with a carbonyl group would change the electronic and steric properties of this part of the molecule, likely leading to a substantial decrease in or complete loss of inhibitory activity. As such, its presence in the final drug product needs to be controlled within strict limits to ensure the safety and efficacy of the medication.

Conclusion

This compound is a well-characterized impurity of Vardenafil, the understanding of which is crucial for the pharmaceutical industry. Its chemical structure has been elucidated through standard spectroscopic techniques, and its synthesis is understood to arise from a side reaction during the manufacturing process of the API. Robust analytical methods are essential for monitoring and controlling the levels of this and other impurities to guarantee the quality and safety of Vardenafil-containing drug products. This technical guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Vardenafil.

References

  • Reddy, V. V., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • U.S. Patent 9,845,328 B2. (2017). Method for manufacturing of vardenafil and its salts.
  • Chinese Patent CN106008524A. (2016).
  • Pharmaffiliates. Vardenafil-impurities. [Link]

  • Reddy, G. M., et al. (2011). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Taylor & Francis Online. [Link]

  • U.S. Patent Application Publication US 2016/0311827 A1. (2016). The method for manufacturing of vardenafil and its salts.
  • A Process For Preparing Vardenafil Hydrochloride Trihydrate. (n.d.). Quick Company. [Link]

  • Park, H., et al. (2009). Structure determination of new analogues of vardenafil and sildenafil in dietary supplements. Food Additives & Contaminants: Part A, 26(5), 624-630.
  • Pharmaffiliates. 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydro-imidazo[5,1-f][3][7][8]-triazin-2-yl)benzene-sulfonyl Chloride. [https://www.pharmaffiliates.com/en/products/amines/vardenafil-impurities/4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydro-imidazo[5,1-f][3][7][8]-triazin-2-yl)benzene-sulfonyl-chloride]([Link]3][7][8]-triazin-2-yl)benzene-sulfonyl-chloride)

  • Sun, Y., et al. (2021). Isolation and identification of a novel vardenafil analogue, propoxy-vardenafil, found as an adulterant in a health supplement. Heliyon, 7(11), e08377.
  • Sun, Y., et al. (2021). Isolation and identification of a novel vardenafil analogue, propoxy-vardenafil, found as an adulterant in a health supplement. ResearchGate. [Link]

  • PubChem. Vardenafil. [Link]

  • Reddy, V. V. (n.d.). Vajrala Venkata Reddy's research works. ResearchGate. [Link]

  • Reddy, G. M., et al. (2011). Development of a Micellar electrokinetic capillary chromatography method for the determination of three drugs employed in the erectile dysfunction therapy. ResearchGate. [Link]

  • PubChem. Vardenafil. [Link]

  • Phenomenex. (n.d.). USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18 AN-1014. [Link]

  • MicroSolv. (n.d.). Vardenafil (Levitra®) Analyzed with HPLC - AppNote. [Link]

  • Monti, G. A., et al. (2011). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 49(S1), S10-S22.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

Sources

A Technical Guide to Vardenafil Oxopiperazine (CAS 448184-58-5): Synthesis, Characterization, and Control Strategies for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of Vardenafil Oxopiperazine (CAS No. 448184-58-5), a known process-related impurity identified during the bulk synthesis of Vardenafil hydrochloride.[1][2][3] Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[] The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the synthesis, spectral characterization, analytical detection, and regulatory considerations for this compound. The protocols and insights provided herein are synthesized from peer-reviewed literature and established regulatory frameworks to ensure scientific integrity and practical applicability.

Introduction: The Imperative of Impurity Profiling

The development of a robust and safe pharmaceutical product hinges on a thorough understanding of its impurity profile. Process-related impurities, which arise during the manufacturing process, must be identified, characterized, and controlled to levels that are demonstrated to be safe. This compound has been identified as one such impurity in the synthesis of Vardenafil.[1][2][3] Its structure is closely related to the parent API, differing in the substituent on the sulfonyl group.

This guide elucidates the likely formation pathway of this impurity, provides detailed protocols for its laboratory-scale synthesis to be used as a reference standard, outlines its spectral characterization, and details a validated analytical methodology for its detection and quantification. Furthermore, it discusses the regulatory landscape for impurity qualification, providing a framework for assessing its potential risk.

Chemical Identity and Physicochemical Properties
  • IUPAC Name: 2-(2-ethoxy-5-((3-oxopiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][1][2][5]triazin-4(3H)-one[6]

  • CAS Number: 448184-58-5[6]

  • Molecular Formula: C₂₁H₂₆N₆O₅S[7]

  • Molecular Weight: 474.54 g/mol [7][8]

PropertyValueSource
Molecular Formula C₂₁H₂₆N₆O₅S[7]
Molecular Weight 474.54 g/mol [7][8]
Appearance (Likely a solid, specific data not published)-
Protonated Molecular Ion (M+H)⁺ m/z 475.3[3]

Genesis of the Impurity: Synthesis and Formation Pathway

This compound is understood to be a process-related impurity, not a degradation product formed under normal storage conditions.[2][3] Its formation is logically traced back to the reaction of a key intermediate in the Vardenafil synthesis pathway with an unintended reactant.

The primary synthesis route for Vardenafil involves the reaction of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1][2][5]triazin-2-yl)-benzenesulfonyl chloride with N-ethylpiperazine.[8][9] this compound is formed when this same sulfonyl chloride intermediate reacts with oxopiperazine instead.[3] The source of oxopiperazine in the reaction mixture is not explicitly detailed in the literature but could potentially arise from side reactions or as a contaminant in the starting materials or solvents under acidic conditions, which are noted to favor its formation.[3]

cluster_main Vardenafil Synthesis cluster_impurity Impurity Formation Vardenafil_Core 2-(2-ethoxyphenyl)-5-methyl- 7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one Sulfonyl_Chloride 4-ethoxy-3-(...)-benzenesulfonyl chloride (Key Intermediate) Vardenafil_Core->Sulfonyl_Chloride Chlorosulfonation Vardenafil Vardenafil API Sulfonyl_Chloride->Vardenafil Sulfonamide Formation Vardenafil_Oxopiperazine This compound (Impurity) Sulfonyl_Chloride->Vardenafil_Oxopiperazine Competing Sulfonamide Formation N_Ethylpiperazine N-Ethylpiperazine (Intended Reactant) N_Ethylpiperazine->Vardenafil Oxopiperazine Oxopiperazine (Contaminant/Side-Product) Oxopiperazine->Vardenafil_Oxopiperazine

Caption: Formation pathway of Vardenafil vs. This compound impurity.

Reference Standard Synthesis Protocol

The ability to synthesize and isolate pure this compound is paramount for its use as a reference standard in analytical method development, validation, and routine quality control. The following protocol is based on the synthetic route described by Reddy et al. and is intended for laboratory-scale preparation.[3]

Causality: The protocol follows a standard nucleophilic acyl substitution mechanism, where the amine of oxopiperazine attacks the electrophilic sulfur of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. Methanol is used as a polar solvent to facilitate the dissolution of the reactants.

Materials and Reagents
  • 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1][2][5]triazin-2-yl)-benzenesulfonyl chloride (Vardenafil Intermediate 9)

  • Oxopiperazine

  • Methanol (Anhydrous)

  • Triethylamine (or other suitable non-nucleophilic base)

  • Dichloromethane (DCM)

  • Ethyl Acetate

  • Hexane

  • Silica Gel (for column chromatography)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the Vardenafil sulfonyl chloride intermediate (1.0 eq) in anhydrous methanol.

  • Addition of Reactants: To the stirred solution, add oxopiperazine (approx. 1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq). The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfonyl chloride is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Redissolve the residue in dichloromethane (DCM) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product should be purified by column chromatography on silica gel. A gradient elution system, for example, starting with pure DCM and gradually increasing the polarity with methanol (e.g., 0-5% gradient), is typically effective for separating the product from unreacted starting materials and byproducts.

  • Isolation and Characterization: Combine the pure fractions (as identified by TLC/HPLC), evaporate the solvent, and dry the resulting solid under high vacuum. The final product should be a solid. Characterize the isolated compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Spectral Characterization

Accurate structural elucidation is non-negotiable. The following data, derived from published literature, provides the basis for the identification of this compound.[3]

Mass Spectrometry (MS)

Mass spectral analysis is a primary tool for confirming molecular weight.

  • Expected Protonated Ion (ESI+): [M+H]⁺ = 475.3 m/z[3]

  • Expected Sodium Adduct: [M+Na]⁺ = 497.3 m/z[3]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides definitive structural information. Based on the description by Reddy et al., the following key signals are expected (spectrum run in a suitable deuterated solvent like DMSO-d₆ or CDCl₃):[3]

Chemical Shift (δ) Range (ppm)MultiplicityProton AssignmentInferred Structural Moiety
7.38 - 7.95Multiplets3HAromatic Protons
4.19 - 4.24Multiplet (q)2H-O-CH₂ -CH₃
3.52Singlet2H-CO-CH₂ -N-
3.22 - 3.30Multiplet4H-N-CH₂ -CH₂ -NH-
2.83Singlet (t)2HImidazotriazinone Ring Propyl-CH₂
2.48Singlet3HImidazotriazinone Ring CH₃
1.69 - 1.78Multiplet2HPropyl -CH₂-CH₂ -CH₃
1.32Triplet3H-O-CH₂-CH₃
0.92Triplet3HPropyl -CH₂-CH₂-CH₃

Note: The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer field strength used.

Analytical Method for Detection and Quantification

A validated, stability-indicating analytical method is required to control this compound in the Vardenafil API. The following Ultra-Performance Liquid Chromatography (UPLC) method is adapted from established methods for Vardenafil and its related substances and is suitable for this purpose.[10]

Causality and Self-Validation: This method utilizes reversed-phase chromatography, which is ideal for separating molecules of varying polarity like Vardenafil and its impurities. The gradient elution allows for the separation of closely eluting peaks, ensuring specificity. A photodiode array (PDA) detector is used to confirm peak purity and identity by comparing UV spectra against a reference standard. The method's validity is confirmed through system suitability tests (e.g., resolution, tailing factor) before any sample analysis.

Sample Vardenafil API Sample (Dissolved in Diluent) UPLC UPLC System Injection (ACQUITY BEH C18, 1.7 µm) Sample->UPLC Standard This compound Reference Standard Standard->UPLC Separation Gradient Elution Separation (Buffer/Acetonitrile) UPLC->Separation Detection PDA Detection (e.g., 245 nm) Separation->Detection Data Data Acquisition & Processing (Chromatography Software) Detection->Data Quantification Quantification (External Standard Method) Data->Quantification Report Report Impurity Level (% area or ppm) Quantification->Report

Caption: UPLC analytical workflow for this compound impurity quantification.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mmProvides high resolution and efficiency for separating closely related compounds.
Mobile Phase A 20 mM Ammonium Bicarbonate, pH 5.0Buffered aqueous phase to ensure consistent peak shape and retention.
Mobile Phase B AcetonitrileOrganic modifier for eluting compounds from the reversed-phase column.
Gradient Program Time 0: 95% A; Time 10: 40% A; Time 12: 95% AA representative gradient designed to resolve Vardenafil from potential impurities. Must be optimized.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID UPLC column to ensure optimal performance.
Column Temp. 40 °CImproves peak shape and ensures reproducible retention times.
Detection PDA at 245 nmWavelength suitable for detecting the chromophore present in Vardenafil and its impurities.[11]
Injection Volume 2 µLStandard volume for UPLC systems to prevent peak distortion.
Diluent Acetonitrile/Water (50:50)A common diluent that is compatible with the mobile phase.
System Suitability and Validation
  • Specificity: The method's specificity must be demonstrated through forced degradation studies of Vardenafil.[10] The this compound peak should be well-resolved from Vardenafil and other degradation products (Resolution > 2.0).

  • Linearity: A linear relationship between the peak area and concentration of the this compound reference standard should be established over a relevant range (e.g., from the reporting threshold to 120% of the specification limit).

  • Accuracy & Precision: Determined by analyzing spiked samples of Vardenafil API with known amounts of the impurity reference standard.

  • Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy. This must be at or below the reporting threshold.

Regulatory Context and Impurity Qualification

The mere presence of an impurity does not preclude drug approval; however, its level must be controlled and justified from a safety perspective. As this compound is not a known human metabolite, its acceptable limit in the final API is governed by regulatory guidelines such as ICH Q3A(R2).[2]

Identification and Reporting Thresholds

For a drug like Vardenafil with a maximum daily dose likely between 10 mg and 100 mg, the ICH Q3A thresholds are typically:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% or 1.0 mg total daily intake (whichever is lower)

Any impurity found at or above the identification threshold must be structurally characterized. Any impurity at or above the qualification threshold requires safety data to justify its proposed specification limit in the API.[12][13]

The Qualification Process

Since specific toxicological data for this compound is not publicly available, its presence above the qualification threshold would trigger the need for a comprehensive safety assessment.[5][14] The qualification process involves acquiring and evaluating data to establish the biological safety of the impurity at the proposed level.[13][15]

Strategies for Qualification:

  • Literature Review: A thorough search for any existing toxicological data on this compound or structurally similar compounds.

  • Metabolic Studies: Determining if the impurity is also a metabolite of the parent drug in humans or animals. If it is a significant metabolite, it is generally considered qualified.[12]

  • Genotoxicity Testing: As a first step in toxicological assessment, a bacterial reverse mutation assay (Ames test) is typically required to assess mutagenic potential.

  • General Toxicity Studies: If the impurity is not a metabolite and shows no genotoxic potential, a general toxicity study in one species (typically a rodent) for a minimum of 14 days may be required to qualify it.[5]

The goal is to establish a No-Observed-Adverse-Effect Level (NOAEL) for the impurity, which can then be used to justify a safe specification limit in the Vardenafil API.

Conclusion and Recommendations

This compound is a critical process-related impurity in the synthesis of Vardenafil that demands rigorous control. This guide has provided a comprehensive framework for understanding its formation, synthesis, characterization, and analytical control.

Key Recommendations for Drug Development Professionals:

  • Process Optimization: Manufacturing processes for Vardenafil should be optimized to minimize the formation of the key sulfonyl chloride intermediate's reaction with any contaminating oxopiperazine.

  • Reference Standard: An in-house synthesis and qualification of a this compound reference standard is essential for accurate analytical monitoring.

  • Method Validation: The analytical method used for API release must be fully validated according to ICH guidelines to demonstrate it is capable of accurately and precisely quantifying this compound at the required levels.

  • Regulatory Strategy: A clear regulatory strategy should be in place. If levels of this impurity exceed the ICH qualification threshold, a data package to establish its biological safety will be required for submission to regulatory authorities like the FDA and EMA.[2][12]

By adhering to these principles of scientific integrity and regulatory compliance, developers can ensure the quality and safety of Vardenafil API, ultimately protecting patient health.

References

  • Reddy, V.V., Rao, M.V.N.B., Reddy, G.M., Mukkanti, K., & Reddy, G.M. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Synthetic Communications, 42(24), 3513-3523. Available from: [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. EMA. Available from: [Link]

  • Taylor & Francis Online. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Available from: [Link]

  • U.S. Food and Drug Administration. (2010). Pharmacology/Toxicology Review and Evaluation for NDA 200-179 (Staxyn). Available from: [Link]

  • Kakumani, K., Chimalakonda, K., Yarram, R., & Khagga, M. (2012). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 3, 59-66. Available from: [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. FDA. Available from: [Link]

  • European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. EMA. Available from: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Vardenafil. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Available from: [Link]

  • European Medicines Agency. (2024). Reflection paper on qualification of non-mutagenic impurities. EMA. Available from: [Link]

  • Google Patents. (2013). WO2013075680A1 - A method for the preparation and isolation of salts of vardenafil with acids.
  • Pharmaffiliates. (n.d.). Vardenafil-impurities. Available from: [Link]

  • Pharmaffiliates. (n.d.). This compound (Impurity). Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • SynZeal. (n.d.). This compound | 448184-58-5. Available from: [Link]

  • Google Patents. (2016). CN106008524A - Preparation method for vardenafil impurities.
  • Chinese Pharmaceutical Journal. (2016). Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets. Available from: [Link]

  • Google Patents. (2016). US20160311827A1 - The method for manufacturing of vardenafil and its salts.
  • PubChem. (n.d.). Vardenafil. National Center for Biotechnology Information. Available from: [Link]

Sources

A Technical Guide to Vardenafil Oxopiperazine: Physicochemical Properties and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][2] By inhibiting PDE5, Vardenafil enhances the erectile response to sexual stimulation, making it a cornerstone therapy for erectile dysfunction.[1][3] The synthesis and manufacturing of any active pharmaceutical ingredient (API) like Vardenafil is a complex process where related substances and impurities can arise.[4] Vardenafil oxopiperazine is one such related substance, identified during the bulk synthesis of Vardenafil hydrochloride trihydrate.[3][4] The rigorous identification, characterization, and control of such impurities are mandated by regulatory bodies to ensure the safety, quality, and efficacy of the final drug product. This guide provides an in-depth technical overview of this compound, focusing on its core physicochemical properties and the analytical methodologies required for its definitive characterization.

Core Physicochemical Properties

The fundamental identity of a chemical entity is established by its molecular formula and weight. These parameters are critical for all subsequent analytical and toxicological assessments.

Molecular Structure and Formula

This compound is structurally similar to the parent Vardenafil molecule, with a key modification in the piperazine moiety. Its IUPAC name is 2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][3][5][6]triazin-4-one.[5][7] This structural modification results in a distinct chemical entity with its own unique properties.

Molecular Weight and Formula

The molecular formula and weight of this compound have been consistently reported across multiple chemical databases and suppliers.[5][6][8][9] These values are summarized in the table below for clarity and easy reference.

ParameterValueSource(s)
Molecular Formula C₂₁H₂₆N₆O₅SPubChem, GSRS, Pharmaffiliates[5][6][8]
Average Molecular Weight 474.53 g/mol Pharmaffiliates, US Biological[8][9]
474.54 g/mol Global Substance Registration System[6]
Monoisotopic Mass 474.16853912 DaPubChem[5]
CAS Number 448184-58-5PubChem, Pharmaffiliates[5][8]

Synthesis and Formation Pathway

Understanding the synthetic origin of an impurity is crucial for developing control strategies during API manufacturing. This compound is typically formed from a key intermediate in the Vardenafil synthesis.

The synthesis involves the condensation of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][3][5][6]triazin-2-yl)-benzenesulfonyl chloride with oxopiperazine.[4] This reaction highlights how the presence of oxopiperazine as a potential starting material or contaminant can lead to the formation of this specific impurity.

G intermediate Benzenesulfonyl Chloride Intermediate (Vardenafil Precursor) product This compound intermediate->product Condensation Reaction reagent Oxopiperazine reagent->product

Caption: Synthetic pathway for this compound.

Analytical Characterization Methodologies

A multi-technique approach is essential for the unambiguous identification, structural elucidation, and quantification of pharmaceutical impurities. The methodologies described below form a self-validating system for the comprehensive analysis of this compound.

Integrated Analytical Workflow

The characterization of a reference standard for an impurity like this compound follows a logical progression from establishing molecular identity to confirming detailed structure and assessing purity.

G cluster_0 Characterization Workflow A Isolation / Synthesis B Mass Spectrometry (LC-MS) Verify Molecular Weight A->B C NMR Spectroscopy (¹H, ¹³C) Elucidate Structure B->C D Chromatographic Purity (HPLC-UV) Assess Purity C->D E Reference Standard Qualification D->E

Caption: Workflow for impurity identification and qualification.

Protocol 1: Molecular Weight Verification by LC-MS/MS

Expertise & Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for confirming the molecular weight of trace-level impurities.[10] The initial MS scan provides the mass of the parent ion, while the MS/MS fragmentation pattern provides structural information that can be used to differentiate it from related analogs.[11]

Methodology:

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound reference material in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan (MS1) to detect the parent ion, followed by a product ion scan (MS2) of the primary peak.

    • Expected Result: A protonated molecular ion [M+H]⁺ at m/z 475.3.[4] The fragmentation pattern should be consistent with the proposed structure, distinguishing it from Vardenafil (m/z 489.3).[12]

Protocol 2: Structural Elucidation by NMR Spectroscopy

Expertise & Rationale: While MS provides molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing definitive structural elucidation by mapping the carbon-hydrogen framework of the molecule.[11][13]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Perform 2D NMR experiments (e.g., COSY, HSQC) as needed to resolve complex spin systems and confirm assignments.

  • Spectral Interpretation:

    • ¹H NMR: Expect characteristic signals for the ethoxy, propyl, and methyl groups. The aromatic protons and the distinct protons of the oxopiperazine ring should also be identifiable. For instance, multiplets for oxopiperazine protons are expected around δ 3.22–3.30 and a singlet around δ 3.52.[4] A deuterium-exchangeable singlet corresponding to the amide NH is also a key feature.[4]

    • ¹³C NMR: The carbon spectrum should account for all 21 unique carbon atoms in the structure.

Protocol 3: Purity Assessment by HPLC-UV

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for assessing the purity of APIs and their related substances.[14] The method's robustness and precision make it ideal for quality control applications.

Methodology:

  • System: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (based on USP monograph for Vardenafil): [14]

    • Column: L1 packing (C18), 5 µm, 250 x 3.0 mm.

    • Mobile Phase A: Phosphate buffer.

    • Mobile Phase B: Acetonitrile.

    • Elution: Gradient program.

    • Detection Wavelength: 242 nm.

    • Flow Rate: 0.5 mL/min.

  • Analysis:

    • Inject a known concentration of the this compound standard.

    • Calculate the area percent of the main peak relative to any other detected peaks to determine purity. The system must meet suitability requirements for resolution and tailing factor as defined in relevant pharmacopeial methods.[14]

Conclusion

This compound is a well-characterized related substance of the API Vardenafil. Its definitive identification relies on the precise determination of its molecular formula (C₂₁H₂₆N₆O₅S) and molecular weight (approx. 474.5 g/mol ).[5][6] The application of a suite of orthogonal analytical techniques, including mass spectrometry for molecular weight verification, NMR for structural elucidation, and HPLC for purity assessment, provides a robust and self-validating framework for its characterization. This technical guide provides the foundational data and validated methodologies essential for researchers and drug development professionals engaged in the quality control and regulatory submission of Vardenafil-containing products.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Global Substance Registration System. This compound. U.S. Food and Drug Administration. [Link]

  • Pharmaffiliates. Vardenafil-impurities. [Link]

  • Reddy, V.V., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Synthetic Communications, 42:3513–3523. [Link]

  • U.S. Food and Drug Administration. Levitra (vardenafil HCl) Access Data. [Link]

  • Poon, G.K., et al. (2010). Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer. Analytical Methods, 2(6), 725-731. [Link]

  • Pharmaffiliates En. This compound-D6 (Impurity). [Link]

  • mzCloud. This compound. [Link]

  • Lee, J.H., et al. (2008). Determination of analogs of sildenafil and vardenafil in foods by column liquid chromatography with a photodiode array detector, mass spectrometry, and nuclear magnetic resonance spectrometry. Journal of AOAC International, 91(3), 580-588. [Link]

  • SynZeal. Vardenafil EP Impurity C. [Link]

  • Veeprho. Vardenafil Impurity 1. [Link]

  • Taylor & Francis Online. Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. [Link]

  • SciELO. A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical formulations. [Link]

  • ResearchGate. Structure determination of new analogues of vardenafil and sildenafil in dietary supplements. [Link]

  • Phenomenex. USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18. [Link]

  • ResearchGate. Synthesis of Vardenafil analogue and its activity evaluation in vivo. [Link]

  • SynZeal. This compound. [Link]

Sources

A Technical Guide to Vardenafil Oxopiperazine: Formation, Analysis, and Control

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is a cornerstone in the treatment of erectile dysfunction.[1][2][3] The purity of its active pharmaceutical ingredient (API) is paramount to ensure patient safety and therapeutic efficacy. This technical guide provides an in-depth examination of vardenafil oxopiperazine, a key process-related impurity identified during the bulk synthesis of vardenafil.[1][4] We will explore its chemical genesis, robust analytical methodologies for its detection and quantification, and strategies for its control, all within the framework of international regulatory standards. This document is intended to serve as a critical resource for scientists and professionals engaged in the development, manufacturing, and quality control of vardenafil.

The Imperative of Impurity Profiling in Pharmaceutical Manufacturing

In the landscape of pharmaceutical development, the control of impurities is not merely a quality benchmark but a critical safety requirement. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines to manage impurities in new drug substances.[5][6][7][8] The ICH Q3A(R2) guideline, for instance, mandates the identification and characterization of any impurity present above a specified threshold, which is typically 0.10% for most APIs.[6][8]

Impurities can be classified as organic, inorganic, or residual solvents.[8][9] Organic impurities, which include starting materials, by-products, intermediates, and degradation products, are of particular concern as they can be structurally similar to the API and may possess undesirable pharmacological or toxicological properties.[6][8] this compound falls into this category as a process-related impurity, meaning it arises during the synthesis of vardenafil.[1][4] A thorough understanding of such impurities is essential for developing a robust manufacturing process and ensuring the final product's safety and quality.

This compound: A Closer Look

Chemical Identity and Formation Pathway

This compound is an oxidized derivative of vardenafil. Its formation involves the oxidation of the piperazine ring, a key structural moiety in the vardenafil molecule. This transformation is believed to occur during the synthesis process, potentially influenced by the presence of oxidizing agents or specific reaction conditions.[1] The structural difference, though seemingly minor, can significantly alter the molecule's physicochemical properties, including its polarity and potential biological activity.

The proposed pathway for the formation of this compound suggests an oxidation reaction on the piperazine ring of the vardenafil molecule.[1] This reaction introduces a carbonyl group, converting the piperazine to an oxopiperazine moiety.

Caption: Proposed formation pathway of this compound from Vardenafil.

Physicochemical Properties

The introduction of a carbonyl group in the piperazine ring increases the polarity of this compound compared to the parent vardenafil molecule. This difference in polarity is a key factor that enables its separation and quantification using chromatographic techniques.

PropertyVardenafilThis compoundRationale for Difference
Molecular Formula C₂₃H₃₂N₆O₄S[2]C₂₁H₂₆N₆O₅S[10]Loss of an ethyl group and addition of oxygen.
Molecular Weight 488.6 g/mol 474.53 g/mol [10]Reflects the change in atomic composition.
Polarity Less PolarMore PolarThe added carbonyl group increases polarity.
Chromatographic Behavior Longer retention time on reverse-phase HPLCShorter retention time on reverse-phase HPLCDue to increased polarity, it interacts less with the non-polar stationary phase.

Analytical Strategies for Detection and Quantification

A robust and validated analytical method is crucial for the accurate detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for this purpose, often coupled with UV or mass spectrometry detectors.[11][12][13][14]

High-Performance Liquid Chromatography (HPLC) Method

A well-developed reverse-phase HPLC method can effectively separate vardenafil from its impurities, including this compound. The choice of a C18 column is common due to its ability to separate compounds based on their hydrophobicity.[11][12]

3.1.1 Rationale for Method Parameters

  • Stationary Phase (Column): A C18 column is selected for its hydrophobic nature, which provides good retention and separation of the relatively non-polar vardenafil and its more polar impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.[14] The gradient allows for the efficient elution of both the polar impurities and the less polar API in a single run.

  • Detection: UV detection is suitable as both vardenafil and its impurities possess chromophores that absorb in the UV spectrum. A detection wavelength of around 245 nm is often used.[14]

3.1.2 Detailed HPLC Protocol

This protocol is a representative example and may require optimization based on the specific instrumentation and column used.

  • Sample Preparation:

    • Accurately weigh and dissolve the vardenafil drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Sonicate if necessary to ensure complete dissolution.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.8 g/L Ammonium Acetate in Water:Acetonitrile (90:10)[14]
Mobile Phase B 0.8 g/L Ammonium Acetate in Water:Acetonitrile (10:90)[14]
Gradient Program Time (min)
0
20
35
40
45
Flow Rate 1.0 mL/min[14]
Column Temperature 40 °C[14]
Detection Wavelength 245 nm[14]
Injection Volume 10 µL
Mass Spectrometry (MS) for Structural Confirmation

For unambiguous identification, especially during method development and impurity characterization, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[13][15] The mass spectrometer provides molecular weight information, which can confirm the identity of the impurity. For this compound, a specific mass-to-charge ratio (m/z) corresponding to its molecular weight would be expected. The mass transitions for vardenafil are often identified as m/z 489 ⟶ 151 and m/z 489 ⟶ 312.[13][15][16]

Caption: A typical workflow for the analysis of vardenafil impurities.

Control and Mitigation Strategies

Understanding the formation pathway of this compound is the first step toward controlling its presence in the final drug substance. Since it is a process-related impurity, its formation can be minimized by optimizing the manufacturing process. Key strategies include:

  • Control of Raw Materials: Ensuring the purity of starting materials and reagents is crucial to prevent the introduction of potential oxidizing agents.

  • Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, reaction time, and the presence of catalysts can disfavor the oxidation reaction that leads to the formation of this compound.

  • Purification Processes: Implementing effective purification steps, such as recrystallization or chromatography, at the final stages of API manufacturing can effectively remove this compound to levels that comply with regulatory requirements.

Conclusion

This compound is a significant process-related impurity in the synthesis of vardenafil. Its effective control is a testament to a well-understood and robust manufacturing process. This guide has provided a comprehensive overview of its formation, analytical detection, and strategies for its mitigation. By employing rigorous analytical methods and optimizing synthetic and purification processes, pharmaceutical manufacturers can ensure that vardenafil drug products meet the highest standards of quality and safety, ultimately protecting patient health.

References

  • Reddy, V.V., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Synthetic Communications, 42(23), 3513-3523. Available from: [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available from: [Link]

  • Taylor & Francis Online. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Available from: [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Available from: [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available from: [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Available from: [Link]

  • Kakumani, K., et al. (2014). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. Scientific Research Publishing. Available from: [Link]

  • A Comprehensive Stability Study of Vardenafil Using Quality by Design Approach. (n.d.). Available from: [Link]

  • ResearchGate. (n.d.). HR-MS DATA OF FORCED DEGRADATION STUDY IMPURITIES OF VARDENAFIL HCL. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Vardenafil. PubChem. Available from: [Link]

  • Al-Saeed, M., et al. (2021). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence. National Center for Biotechnology Information. Available from: [Link]

  • Zhou, Y., et al. (2016). Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets. Chinese Pharmaceutical Journal. Available from: [Link]

  • Google Patents. (2016). CN106008524A - Preparation method for vardenafil impurities.
  • ResearchGate. (n.d.). Full scan product ion mass spectra and proposed fragmentations of (A) vardenafil, (B) sildenafil, (C) avanafil and (D) tadalafil. Available from: [Link]

  • ResearchGate. (n.d.). MS/MS spectrum of product ion for (a) vardenafil and (b) tadalafil in positive ion mode. Available from: [Link]

  • Pharmaffiliates. (n.d.). Vardenafil-impurities. Available from: [Link]

  • ResearchGate. (n.d.). High resolution mass spectra of the new vardenafil analogue, morphardenafil. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Levitra (vardenafil HCl). Available from: [Link]

  • Yarbagi, K., et al. (2017). Identification, Method Development and Method Validation for the Process and Degradation Impurities of Vardenafil HCl by RP-UPLC and UPLC-TOF. International Journal of Pharmaceutical Sciences and Research, 8(1), 107-119. Available from: [Link]

  • ResearchGate. (n.d.). Summary of forced degradation. Available from: [Link]

  • Wang, H., et al. (2007). Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil. National Center for Biotechnology Information. Available from: [Link]

  • Blount, M.A., et al. (2004). Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5). PubMed. Available from: [Link]

Sources

Vardenafil Oxopiperazine: A Technical Guide to its Origin, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Vardenafil oxopiperazine, a known process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Vardenafil. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its discovery, mechanism of formation, and methods for its synthesis, characterization, and quantification. This guide emphasizes the importance of understanding and controlling such impurities to ensure the quality, safety, and efficacy of the final drug product, in alignment with global regulatory standards.

Introduction: The Context of Vardenafil and its Impurities

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][2] By inhibiting PDE5, Vardenafil enhances the erectile response to sexual stimulation, making it an effective treatment for erectile dysfunction.[1][2] The synthesis of Vardenafil is a multi-step process that can lead to the formation of various process-related impurities.[3] One such impurity, this compound, has been identified during the bulk drug synthesis of Vardenafil hydrochloride trihydrate.[3]

The control of impurities in APIs is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies worldwide.[4][5] The International Council for Harmonisation (ICH) has established guidelines, such as ICH Q3A(R2), that outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][6] Understanding the origin and characteristics of impurities like this compound is paramount for developing robust manufacturing processes and analytical methods to ensure the final drug product meets the required quality standards.

This guide will delve into the specifics of this compound, providing a detailed exploration of its chemical nature and significance.

Discovery and Origin of this compound

This compound is not a metabolite of Vardenafil. The primary metabolic pathway of Vardenafil in humans involves N-desethylation of the piperazine ring, leading to the formation of the M1 metabolite. In contrast, this compound is a process-related impurity, meaning it is formed during the chemical synthesis of the Vardenafil API.[3]

Its formation is attributed to a side reaction involving a key intermediate in the Vardenafil synthesis. Specifically, it arises from the condensation of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][4][6][7]triazin-2-yl)-benzenesulfonyl chloride with oxopiperazine.[7] The presence of oxopiperazine as a potential impurity in the starting materials or its in-situ formation can lead to the generation of this compound.

Diagram 1: Proposed Origin of this compound

cluster_0 Vardenafil Synthesis cluster_1 Impurity Formation intermediate 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo [5,1-f][1,2,4]triazin-2-yl)-benzenesulfonyl chloride vardenafil Vardenafil (Desired Product) intermediate->vardenafil Condensation vardenafil_oxopiperazine This compound (Process Impurity) intermediate->vardenafil_oxopiperazine Side Reaction (Condensation) N_ethylpiperazine N-ethylpiperazine (Intended Reagent) N_ethylpiperazine->vardenafil oxopiperazine Oxopiperazine (Impurity in Reagent or In-situ Formation) oxopiperazine->vardenafil_oxopiperazine

Caption: Origin of this compound as a process impurity.

Synthesis and Characterization

The synthesis of this compound is crucial for its use as a reference standard in analytical method development and validation. The synthesis involves the reaction of the key intermediate, 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][4][6][7]triazin-2-yl)-benzenesulfonyl chloride, with oxopiperazine.[7]

Synthetic Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established chemical principles for sulfonamide formation.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][4][6][7]triazin-2-yl)-benzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or methanol.

  • Addition of Oxopiperazine: To the stirred solution, add oxopiperazine (1.1 eq).

  • Base Addition: Add a suitable base, such as triethylamine (1.2 eq), to scavenge the hydrochloric acid formed during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The expected data from these analyses are crucial for confirming the identity of the synthesized reference standard and for identifying the impurity in bulk Vardenafil samples.

Table 1: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the vardenafil core, the ethoxy, methyl, and propyl groups, as well as characteristic signals for the methylene protons of the oxopiperazine ring. A deuterium-exchangeable singlet corresponding to the amide NH function is also expected.[7]
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the oxopiperazine ring and the carbons of the imidazotriazinone core and the substituted phenyl ring.
Mass Spectrometry (MS) The protonated molecular ion [M+H]⁺ is expected at m/z 475.53, corresponding to the molecular formula C₂₁H₂₆N₆O₅S.[8]

Diagram 2: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in bulk Vardenafil and its pharmaceutical formulations are essential for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometric detection are the most common techniques employed for this purpose.[9][10]

UPLC-MS/MS Method

A sensitive and specific UPLC-MS/MS method can be developed and validated for the simultaneous determination of Vardenafil and its related substances, including this compound.

Table 2: Representative UPLC-MS/MS Parameters for Vardenafil Impurity Profiling

ParameterTypical Conditions
Column C18 stationary phase (e.g., Acquity UPLC BEH C18, 1.7 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[11]
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C[11]
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Transitions (MRM) For Vardenafil: m/z 489 → 151.[12] For this compound: A specific precursor to product ion transition would need to be determined during method development.

Diagram 3: Workflow for Impurity Analysis

sample Vardenafil API or Drug Product Sample prep Sample Preparation (Dissolution, Dilution) sample->prep uplc UPLC Separation (C18 Column) prep->uplc ms MS/MS Detection (ESI+, MRM) uplc->ms data Data Analysis (Quantification of Impurities) ms->data report Reporting and Compliance Check data->report

Caption: General workflow for the analysis of Vardenafil impurities.

Toxicological Significance and Regulatory Context

For drug development professionals, it is crucial to:

  • Identify and Characterize: All potential impurities, including this compound.

  • Establish Control Strategies: Implement process controls to minimize the formation of impurities.

  • Validate Analytical Methods: Develop and validate sensitive and specific analytical methods for the detection and quantification of these impurities.

  • Set Specifications: Establish appropriate acceptance criteria for impurities in the drug substance and drug product based on safety data and regulatory guidelines.

Conclusion

This compound is a well-defined process-related impurity that can arise during the synthesis of Vardenafil. A thorough understanding of its origin, synthesis, and characterization is essential for pharmaceutical scientists and manufacturers. By employing robust analytical methodologies and adhering to regulatory guidelines for impurity control, the quality, safety, and efficacy of Vardenafil-containing drug products can be assured. This technical guide serves as a valuable resource for professionals involved in the development, manufacturing, and quality control of Vardenafil.

References

  • Reddy, V. V., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug.
  • The control of API impurities - A critical issue to the pharmaceutical industry. (n.d.). Pharma Focus Asia.
  • ICH. (2006). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency.
  • ICH. (2006). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Reddy, G. M., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Taylor & Francis Online.
  • 1 H NMR (a) and 13 C NMR (b) of O-propyl vardenafil.
  • Al-Rasbi, S. A., et al. (2022). Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications. SAS Journal of Medicine, 8(2), 85-94.
  • MS fragmentation of vardenafil (A), desethylvardenafil (B) and the new...
  • Vardenafil. (n.d.). PubChem.
  • MS and MS 2 spectra of Vardenafil ([M+H] + m/z 489.2281). Key fragment...
  • Vardenafil synthesis - ChemicalBook. (n.d.).
  • A Comparative Guide to Analytical Methods for Vardenafil Quantific
  • ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. (n.d.).
  • Vardenafil. (n.d.). Wikipedia.
  • US20160311827A1 - The method for manufacturing of vardenafil and its salts - Google P
  • Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. (n.d.).
  • Representative MSⁿ (n = 2, 3) spectra and proposed fragmentation...
  • HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - RSC Publishing. (n.d.).
  • An Improved Synthetic Route for Preparative Process of Vardenafil | Request PDF. (2025).
  • MS and MS 2 spectra of Vardenafil ([M+H] + m/z 489.2281). Key fragment...
  • CN106008524A - Preparation method for vardenafil impurities - Google P
  • Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegr
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.).
  • Isolation and identification of a novel vardenafil analogue, propoxy-vardenafil, found as an adulterant in a health supplement - PMC - NIH. (n.d.).
  • Mass Spectrometry: Fragment
  • Vardenafil-impurities | Pharmaffili
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
  • Kakumani, K., et al. (2013). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 4(10), 23-31.
  • USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18 AN-1014 - Phenomenex. (n.d.).

Sources

An In-depth Technical Guide to the Physicochemical Properties of Vardenafil Oxopiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vardenafil oxopiperazine, a primary metabolite of the potent phosphodiesterase type 5 (PDE5) inhibitor Vardenafil, plays a crucial role in the overall pharmacokinetic profile of the parent drug. A thorough understanding of its physicochemical properties is paramount for researchers, toxicologists, and drug development professionals. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, directly influencing its biological activity and safety profile. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, details robust analytical methodologies for its characterization, and discusses the profound implications of these properties in a pharmaceutical development context.

Introduction: The Significance of a Metabolite

Vardenafil is a highly selective inhibitor of PDE5, widely prescribed for the treatment of erectile dysfunction.[1] Following oral administration, Vardenafil undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzymes 3A4 and 3A5.[2] The major metabolic pathway involves the N-de-ethylation of the piperazine ring, leading to the formation of this compound, also known as N-desethyl vardenafil.[3][4] While the metabolite exhibits reduced PDE5 inhibitory activity compared to the parent compound, its substantial systemic exposure necessitates a complete characterization.

The physicochemical properties of a drug molecule or its major metabolites are foundational to modern drug development. They are the primary determinants of a compound's ability to be formulated into a stable and bioavailable dosage form and to effectively reach its target site in the body. This document serves as a technical resource, consolidating key data and methodologies pertinent to this compound.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent physicochemical analysis.

  • IUPAC Name: 2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][5][6][]triazin-4-one[8]

  • Synonyms: Vardenafil Impurity, N-Desethyl Vardenafil[3][9]

  • CAS Number: 448184-58-5[8][9]

  • Molecular Formula: C₂₁H₂₆N₆O₅S[10]

  • Molecular Weight: 474.54 g/mol [10]

The structure of this compound is distinguished from its parent compound, Vardenafil, by the substitution of the N-ethyl group on the piperazine moiety with a carbonyl group, forming an oxopiperazine ring. This seemingly minor structural change has significant repercussions for the molecule's polarity, hydrogen bonding potential, and overall physicochemical behavior.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the critical physicochemical parameters of this compound. These values are essential for building predictive models of its in vivo behavior.

PropertyValue / DescriptionSignificance in Drug Development
Molecular Weight 474.54 g/mol [10]Influences diffusion and transport across biological membranes.
Calculated LogP 1.4 - 1.6[8][11]Indicates moderate lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors 1 (from the piperazine N-H)[8]Governs interactions with water and biological macromolecules, impacting solubility.
Hydrogen Bond Acceptors 9 (from oxygen and nitrogen atoms)[8]Influences solubility and potential for drug-receptor interactions.
Polar Surface Area (PSA) 143 Ų[8]A key indicator of drug transport characteristics and blood-brain barrier penetration potential.
Solubility Data not widely published; expected to have pH-dependent aqueous solubility.Critical for dissolution from a dosage form and subsequent absorption in the GI tract.
pKa Data not widely published; predicted to have a basic pKa associated with the piperazine nitrogen.Determines the ionization state at different physiological pH values, impacting solubility and absorption.

Analytical Characterization: Methodologies and Protocols

Accurate and precise analytical methods are required to quantify and characterize this compound in various matrices, from bulk drug substance to biological fluids.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the cornerstone technique for assessing the purity of this compound and for its quantification in pharmaceutical preparations and biological samples. A well-developed reversed-phase HPLC (RP-HPLC) method provides the necessary selectivity to separate the metabolite from the parent drug and other related substances.[5][12]

Expert Insight: The choice of a C18 stationary phase is standard for molecules of this polarity, offering a robust hydrophobic interaction mechanism. The mobile phase, a gradient mixture of an acidic aqueous buffer (e.g., 0.1% formic acid) and an organic solvent like acetonitrile, is critical. The acid suppresses the ionization of silanol groups on the silica support, improving peak shape, while the gradient elution ensures that compounds with differing polarities (like Vardenafil and its metabolite) are resolved efficiently within a reasonable run time.[12][13]

Protocol: RP-HPLC Method for Vardenafil and its Metabolites

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 40% A, 60% B

    • 15-17 min: Linear gradient to 5% A, 95% B

    • 17-20 min: Hold at 5% A, 95% B

    • 20.1-25 min: Return to 95% A, 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, perform replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor for the main peak should be <1.5.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample (Bulk Drug or Plasma) Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Dissolve Filter Filter (0.45 µm Syringe Filter) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on RP-C18 Column Inject->Separate Detect UV/DAD Detection at 230 nm Separate->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report (Purity, Concentration) Quantify->Report

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, such as quantifying this compound in plasma or urine, LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.[14][15]

Expert Insight: The power of LC-MS/MS lies in its ability to select a specific precursor ion (the molecular ion of this compound, m/z 475.2) and fragment it to produce characteristic product ions. This technique, known as Multiple Reaction Monitoring (MRM), filters out chemical noise, allowing for detection at the nanogram-per-milliliter level or lower.[14] A simple protein precipitation step is often sufficient for plasma sample preparation, making the method high-throughput.[14]

Protocol: LC-MS/MS Bioanalytical Method

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 25 µL of internal standard solution (e.g., Tadalafil).[14]

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[14]

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Inject 2-5 µL of the supernatant directly into the LC-MS/MS system.[14]

  • LC Conditions: Utilize a rapid gradient on a UPLC/UHPLC system with a C18 column (e.g., 2.1 x 50 mm) for a total run time of < 5 minutes.

  • MS Conditions (Positive Electrospray Ionization - ESI+):

    • Precursor Ion (Q1): m/z 475.2 [M+H]⁺

    • Product Ions (Q3): Monitor 2-3 specific fragment ions for confirmation and quantification.

    • Internal Standard: Use a stable isotope-labeled standard or a structurally similar compound (e.g., Tadalafil, m/z 390 → 169).[14]

Implications for Drug Development

The physicochemical profile of this compound directly informs several key areas of drug development and clinical pharmacology.

Properties_Impact cluster_props Physicochemical Properties cluster_outcomes Development Outcomes Sol Solubility Bio Oral Bioavailability Sol->Bio determines dissolution rate Clear Metabolic & Renal Clearance Sol->Clear affects renal excretion pKa pKa pKa->Bio governs absorption site LogP LogP (Lipophilicity) LogP->Bio impacts membrane permeation Dist Distribution & Tissue Penetration LogP->Dist influences Vd

  • Pharmacokinetics & Drug-Drug Interactions: As this compound is formed via CYP3A4/5, its plasma concentration is a direct readout of the activity of this crucial enzyme system.[2] Co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampin) will significantly alter the metabolic ratio of Vardenafil to its oxopiperazine metabolite. Understanding the baseline physicochemical properties of the metabolite is essential for building accurate pharmacokinetic models to predict the magnitude of these interactions.

  • Toxicology: Safety and toxicology studies must consider the exposure to major metabolites. The moderate lipophilicity (LogP ~1.4-1.6) and high polar surface area of this compound suggest it is less likely to partition into adipose tissue or cross the blood-brain barrier compared to more lipophilic compounds. Its physicochemical profile favors renal clearance, provided its aqueous solubility is sufficient.

  • Impurity Profiling and Control: this compound can also be present as a process-related impurity in the bulk drug synthesis of Vardenafil.[5][6] The analytical methods described herein are therefore critical for quality control, ensuring that impurity levels are maintained within regulatory limits (as defined by ICH guidelines).

Conclusion

This compound is more than a simple metabolic byproduct; it is a key component in the clinical pharmacology of Vardenafil. Its physicochemical properties—moderate lipophilicity, significant polar surface area, and pH-dependent ionization—dictate its ADME profile. The robust analytical techniques of HPLC and LC-MS/MS provide the necessary tools for its accurate characterization and quantification. For drug development professionals, a deep understanding of these fundamental characteristics is not merely academic but is essential for designing informative clinical studies, ensuring patient safety, and meeting stringent regulatory standards.

References

  • Reddy, V.V., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Synthetic Communications, 42(23), 3513-3523. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Retrieved from: [Link]

  • Slideshare. (n.d.). Vardinafil methods of analysis. Retrieved from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from: [Link]

  • Khamitova, A.Z., et al. (2019). Validation of an HPLC-MS method for the determination of vardenafil in rat urine. Journal of Applied Pharmaceutical Science, 9(08), pp.071-075. Available from: [Link]

  • Gan, K.Z., et al. (2021). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence. Journal of Analytical Methods in Chemistry, 2021, 5585642. Available from: [Link]

  • Papoutsis, I., et al. (2012). Detection and Validated Quantification of the Phosphodiesterase Type 5 Inhibitors Sildenafil, Vardenafil, Tadalafil, and 2 of Their Metabolites in Human Blood Plasma by LC-MS/MS—Application to Forensic and Therapeutic Drug Monitoring Cases. Therapeutic Drug Monitoring, 34(4), 438-445. Available from: [Link]

  • mzCloud. (2015). This compound. Retrieved from: [Link]

  • PubChem. (n.d.). Vardenafil. National Center for Biotechnology Information. Retrieved from: [Link]

  • Pharmaffiliates. (n.d.). Vardenafil-impurities. Retrieved from: [Link]

  • Google Patents. (n.d.). CN106008524A - Preparation method for vardenafil impurities.
  • Pharmaffiliates. (n.d.). Vardenafil-impurities. Retrieved from: [Link]

  • ResearchGate. (n.d.). Chemical structure of vardenafil and its metabolite N-desethylvardenafil. Retrieved from: [Link]

  • PubChem. (n.d.). N-Desethylvardenafil. National Center for Biotechnology Information. Retrieved from: [Link]

  • ResearchGate. (n.d.). Solubility of vardenafil, vardenafil:sweetening agents physical (PM) and dispersed (Coppt) mixtures. Retrieved from: [Link]

Sources

Technical Guide: Spectroscopic Characterization of Vardenafil Oxopiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vardenafil oxopiperazine is a known impurity and metabolite of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] The rigorous identification and characterization of such related substances are critical for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to elucidate and confirm the structure of this compound. This document is intended for researchers, analytical scientists, and drug development professionals, offering both foundational principles and practical, field-proven insights into the spectroscopic workflow.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical manufacturing, the control of impurities is a mandate dictated by regulatory bodies worldwide.[3] Impurities can arise from the manufacturing process, degradation of the drug substance, or, as in the case of this compound, as a metabolic product.[4][5] this compound is formed during the bulk synthesis of Vardenafil and has been identified as a key related substance.[1][2][6] Its structure differs from the parent drug by the oxidation of the N-ethylpiperazine moiety to a piperazin-3-one ring. This seemingly minor change can significantly alter the compound's pharmacological and toxicological profile.

Therefore, unambiguous structural confirmation is not merely an academic exercise; it is a cornerstone of quality assurance. Spectroscopic methods provide the definitive "fingerprint" of a molecule, and this guide explains how NMR, MS, and IR data are synergistically applied to characterize this compound.

Molecular Structure and Analytical Rationale

Before delving into the spectra, understanding the molecular structure is paramount. This compound's chemical identity provides the roadmap for interpreting the data.

  • IUPAC Name: 2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][7][8][9]triazin-4-one[10][11]

  • CAS Number: 448184-58-5[10][12][13]

  • Molecular Formula: C₂₁H₂₆N₆O₅S[10][12][13]

  • Molecular Weight: 474.5 g/mol [10][12][13]

The key structural modifications compared to Vardenafil are the absence of the N-ethyl group and the introduction of a carbonyl group (amide) within the piperazine ring. This change is expected to produce distinct signals in all three spectroscopic methods.

The Analytical Workflow: A Synergistic Approach

The comprehensive characterization of a pharmaceutical impurity like this compound follows a structured, multi-technique workflow. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides unequivocal proof of identity.

G General Spectroscopic Analysis Workflow cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Interpretation & Reporting A Obtain Reference Standard or Isolate Impurity B Prepare Solutions (e.g., DMSO-d6 for NMR, ACN/H2O for MS) A->B C Mass Spectrometry (MS) (Exact Mass & Fragmentation) B->C D NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Skeleton) B->D E IR Spectroscopy (Functional Groups) B->E F Correlate Spectral Data with Proposed Structure C->F D->F E->F G Confirm Structure F->G H Generate Certificate of Analysis & Technical Report G->H

Caption: A generalized workflow for the structural elucidation of pharmaceutical impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[14][15] For this compound, both ¹H and ¹³C NMR are essential for confirming the core structure and the specific modification at the piperazine ring.

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The key diagnostic signals for this compound involve the protons on the piperazine ring, which differ significantly from the N-ethylpiperazine signals of Vardenafil.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Data predicted and correlated with literature descriptions[2]. Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment Description
~10.10 - 9.10s (br)1HAmide N-H proton of the oxopiperazine ring
~8.0 - 7.5m3HAromatic protons on the benzenesulfonyl ring
~4.33m2H-OCH₂- of ethoxy group
~4.20t2H-CH₂- protons adjacent to the carbonyl on the piperazine ring
~3.43 - 3.26m6HRemaining piperazine ring protons and propyl -CH₂- adjacent to triazine ring
~2.64s3HMethyl (-CH₃) protons on the triazine ring
~1.91 - 1.82m2HCentral -CH₂- of propyl group
~1.39t3H-CH₃ of ethoxy group
~1.01t3H-CH₃ of propyl group

Insight from the Scientist: The most telling feature in the ¹H NMR spectrum is the disappearance of the characteristic quartet and triplet signals for the N-ethyl group of Vardenafil. Concurrently, a new broad singlet appears in the downfield region (δ 9.10–10.10 ppm), which is exchangeable with D₂O and characteristic of an amide N-H proton.[2] Furthermore, the protons on the piperazine ring resolve into a complex multiplet pattern between δ 3.26 and 3.43 ppm, confirming the structural change.[2]

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, C=O).

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Data predicted using standard NMR prediction algorithms[7][8][9][16])

Chemical Shift (δ) ppmAssignment Description
~165.0Amide Carbonyl (C=O) in oxopiperazine ring
~159.0Carbonyl (C=O) in triazine ring
~155.0 - 120.0Aromatic and triazine ring carbons
~65.0-OCH₂- of ethoxy group
~50.0 - 40.0Piperazine and propyl chain carbons
~25.0 - 10.0Methyl and methylene carbons of ethoxy and propyl groups

Insight from the Scientist: The definitive signal in the ¹³C NMR spectrum is the appearance of a new peak in the amide carbonyl region (~165 ppm). This signal, absent in the spectrum of Vardenafil, provides conclusive evidence for the oxo- functionality on the piperazine ring.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound reference standard. Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for solubilizing the compound and ensuring the amide N-H proton is observable.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a standard 90° pulse sequence.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectrum to the solvent peak at δ 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity. For a molecule like this compound, electrospray ionization (ESI) is the preferred technique due to the compound's polarity.

MS Data & Interpretation

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zDescription
[M+H]⁺475.1760~475.1765Protonated molecular ion
[M+Na]⁺497.1580~497.1584Sodium adduct

Insight from the Scientist: The primary goal is to observe the protonated molecular ion [M+H]⁺ at an m/z value that corresponds to the molecular formula C₂₁H₂₆N₆O₅S. The high resolution of the measurement (typically to four decimal places) allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential impurities with the same nominal mass. Tandem MS (MS/MS) experiments would show characteristic fragmentation patterns, such as the loss of the oxopiperazine moiety, which can be compared to the fragmentation of the parent drug, Vardenafil.[17]

G cluster_mol This compound Structure cluster_ms Mass Spectrometry Analysis mol [C₂₁H₂₆N₆O₅S] parent Parent Ion [M+H]⁺ m/z = 475.1760 mol->parent ESI+ frag1 Key Fragment 1 parent->frag1 CID frag2 Key Fragment 2 parent->frag2 CID

Caption: Relationship between molecular structure and expected MS fragmentation.

Experimental Protocol: LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid. The acid is added to promote protonation in positive ion mode.

  • Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) on a UPLC or HPLC system. A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Instrumentation: Couple the LC system to a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument.

  • MS Acquisition:

    • Set the ion source to positive electrospray ionization (ESI+).

    • Acquire data in full scan mode over a mass range of m/z 100-1000.

    • Key parameters to optimize include capillary voltage, gas temperatures, and nebulizer pressure.[18]

  • Data Processing: Extract the mass spectrum from the chromatographic peak corresponding to this compound. Determine the accurate mass of the molecular ion and compare it to the theoretical value calculated from the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The key feature for this compound is the presence of the amide C=O group, which gives a strong, characteristic absorption band.

IR Data & Interpretation

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400MediumN-H stretch (amide)
~2960MediumC-H stretch (aliphatic)
~1690StrongC=O stretch (amide in oxopiperazine ring)
~1650StrongC=O stretch (amide in triazine ring)
~1340 & ~1160StrongS=O stretch (sulfonamide)
~1270MediumC-O stretch (aryl ether)

Insight from the Scientist: The IR spectrum provides complementary evidence to the NMR and MS data. While the parent drug, Vardenafil, has a strong carbonyl absorption from its triazine ring (~1650-1660 cm⁻¹), the spectrum of this compound will exhibit an additional, distinct, and strong carbonyl absorption band at a higher wavenumber (~1690 cm⁻¹). This band is characteristic of a six-membered cyclic amide (a lactam) and is a definitive marker for the oxopiperazine moiety.

Experimental Protocol: FTIR-ATR Data Acquisition
  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound reference standard directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the key peaks corresponding to the principal functional groups.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern analytical chemistry in ensuring pharmaceutical quality. Through the synergistic application of NMR, MS, and IR spectroscopy, a complete and unambiguous picture of the molecule is formed. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework and pinpoint the specific structural modification at the piperazine ring. High-resolution mass spectrometry validates the elemental composition with high precision. Finally, IR spectroscopy provides rapid confirmation of the key functional groups, notably the additional amide carbonyl. Together, these techniques provide a robust and self-validating system for the positive identification of this critical Vardenafil-related substance.

References

  • Modgraph. NMR Predict Desktop. Available from: [Link]

  • Bruker. Mnova Predict | Accurate Prediction. Available from: [Link]

  • SoftwareOne. NMR Predictors - ACD Labs. Available from: [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]

  • Reddy, V.V., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Synthetic Communications, 42(24), 3513-3523. Available from: [Link]

  • U.S. Food and Drug Administration. Levitra Clinical Pharmacology Biopharmaceutics Review Part 2. Available from: [Link]

  • Mestrelab. Download NMR Predict. Available from: [Link]

  • Taylor & Francis Online. Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Available from: [Link]

  • ResearchGate. Vardenafil preclinical trial data: Potency, pharmacodynamics, pharmacokinetics, and adverse events. Available from: [Link]

  • Semantic Scholar. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events. Available from: [Link]

  • National Center for Biotechnology Information. A novel vardenafil analog in a healthcare product: Preparation, characterization, and quantification. Available from: [Link]

  • Federal Aviation Administration. The LC/MS Quantitation of Vardenafil (Levitra®) in Postmortem Biological Specimens. Available from: [Link]

  • National Center for Biotechnology Information. Vardenafil Dihydrochloride. PubMed. Available from: [Link]

  • ResearchGate. 1 H NMR (a) and 13 C NMR (b) of O-propyl vardenafil. Available from: [Link]

  • Pharmaffiliates. Vardenafil-impurities. Available from: [Link]

  • National Center for Biotechnology Information. Vardenafil. PubChem. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Available from: [Link]

  • National Center for Biotechnology Information. This compound. PubChem. Available from: [Link]

  • CONICET Digital. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link]

  • Veeprho. This compound | CAS 448184-58-5. Available from: [Link]

  • Pharmachitchat. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link]

  • U.S. Food and Drug Administration. NDA 200179Orig1s000 Clinical Pharmacology Review. Available from: [Link]

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]

  • National Center for Biotechnology Information. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Available from: [Link]

  • SynZeal. This compound | 448184-58-5. Available from: [Link]

  • Global Substance Registration System. This compound. Available from: [Link]

  • Agilent Technologies. The Expert's Guide to Pharmaceutical Impurity Analysis. Available from: [Link]

  • ResearchGate. IR spectra of O-propyl vardenafil. Available from: [Link]

Sources

Vardenafil oxopiperazine synthesis pathway from Vardenafil.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Formation Pathways of Vardenafil Oxopiperazine

Introduction

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1] By inhibiting PDE5, vardenafil allows for increased levels of cGMP, leading to smooth muscle relaxation and increased blood flow, which facilitates penile erection during sexual stimulation.[1] In the manufacturing and stability testing of active pharmaceutical ingredients (APIs) like vardenafil, a thorough understanding of potential impurities is critical for ensuring drug safety and efficacy.

This compound has been identified as a related substance, or impurity, in the bulk synthesis of vardenafil hydrochloride trihydrate.[2][3] The presence of such impurities, even in trace amounts, necessitates their synthesis and characterization for use as reference standards in analytical method development and quality control. This guide provides a detailed technical exploration of the formation and synthesis of this compound. It will first explore the hypothetical formation of this impurity via the degradation of the parent vardenafil molecule and then present the definitive, validated laboratory synthesis pathway from a key intermediate, providing researchers and drug development professionals with the requisite knowledge for its identification, control, and synthesis.

Part 1: this compound as a Degradation Product

While not the primary synthetic route, the formation of this compound from the parent vardenafil drug substance is a chemically plausible degradation pathway. This transformation would likely occur under oxidative stress conditions, mirroring metabolic pathways observed for many pharmaceuticals containing N-alkylpiperazine moieties.[4][5][6]

Hypothetical Mechanistic Pathway

The conversion of vardenafil to this compound can be conceptualized as a two-step oxidative process:

  • Oxidative N-Dealkylation: The first step involves the removal of the ethyl group from the piperazine ring. This reaction is commonly catalyzed by cytochrome P450 enzymes in metabolic systems but can be mimicked in vitro under forced degradation conditions (e.g., using peroxides).[6][7][8] The mechanism proceeds via hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield N-desethyl vardenafil and acetaldehyde.[5][6]

  • Oxidation of the Piperazine Ring: The resulting N-desethyl vardenafil, which is itself a known vardenafil impurity[9], possesses a secondary amine within the piperazine ring. This secondary amine can be susceptible to further oxidation. The piperazine ring could then be oxidized at the carbon alpha to the secondary amine, ultimately leading to the formation of a lactam (amide) within the ring, yielding this compound. Forced degradation studies on vardenafil have shown its susceptibility to various stress conditions, including oxidation, which could facilitate such transformations.[7][10]

Vardenafil_Degradation_Pathway cluster_step1 Step 1: Oxidative N-Dealkylation cluster_step2 Step 2: Piperazine Ring Oxidation Vardenafil Vardenafil N_Desethyl N-Desethyl Vardenafil Vardenafil->N_Desethyl [O] Oxopiperazine This compound N_Desethyl->Oxopiperazine [O] Acetaldehyde Acetaldehyde (byproduct)

Caption: Hypothetical degradation pathway of Vardenafil to this compound.

Part 2: Definitive Laboratory Synthesis of this compound

The established and reliable method for preparing this compound does not start from vardenafil. Instead, it utilizes a common intermediate used in the synthesis of vardenafil itself: 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][2][3][10]triazin-2-yl)-benzenesulfonyl chloride .[3] This intermediate is then coupled with oxopiperazine. This approach is more efficient and provides a higher yield and purity compared to a multi-step degradation/conversion from the final vardenafil API.

Synthesis Workflow

The synthesis is a convergent process involving the preparation of two key reactants followed by their condensation.

Vardenafil_Oxopiperazine_Synthesis cluster_oxopiperazine Oxopiperazine Synthesis Vardenafil_Core 2-(2-ethoxyphenyl)-5-methyl-7-propyl- 3H-imidazo[5,1-f][1,2,4]triazin-4-one Sulfonyl_Chloride Vardenafil Sulfonyl Chloride (Intermediate 9) Vardenafil_Core->Sulfonyl_Chloride Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonyl_Chloride Ethylenediamine Ethylenediamine Oxopiperazine Oxopiperazine (Intermediate 13) Ethylenediamine->Oxopiperazine Ethylchloroacetate Ethyl Chloroacetate Ethylchloroacetate->Oxopiperazine Final_Product This compound (Product 3) Sulfonyl_Chloride->Final_Product Condensation Oxopiperazine->Final_Product

Caption: Convergent synthesis pathway for this compound.

Experimental Protocols

The following protocols are adapted from the peer-reviewed synthesis published by Reddy et al.[3]

Protocol 1: Synthesis of Vardenafil Sulfonyl Chloride (Intermediate 9)

This key intermediate is prepared via chlorosulfonation of the core vardenafil heterocycle.

  • Reaction Setup: In a suitable reaction vessel, cool chlorosulfonic acid (approx. 2 molar equivalents) to 0-5 °C.

  • Addition: Slowly add 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][2][3][10]triazin-4-one (1 molar equivalent) to the cooled chlorosulfonic acid, maintaining the temperature below 5 °C.[11]

  • Reaction: Raise the temperature to room temperature (approx. 22 °C) and stir for 45-60 minutes.[11]

  • Quenching: Carefully quench the reaction mixture by pouring it slowly onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

  • Isolation: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the solid sulfonyl chloride intermediate. This intermediate is often used directly in the next step.[12]

Protocol 2: Synthesis of this compound (Product 3)

This protocol details the final condensation step.

  • Reaction Setup: Dissolve oxopiperazine (5 molar equivalents) in dichloromethane (approx. 30 volumes) in a round-bottom flask at ambient temperature (25–30 °C).[3]

  • Addition: Add the Vardenafil Sulfonyl Chloride (Intermediate 9, 1 molar equivalent) to the solution and stir for 30 minutes.[3]

  • Workup: Wash the reaction mixture sequentially with water (3 x 10 volumes).[3]

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Distill off the dichloromethane under reduced pressure at a temperature below 40 °C.[3]

  • Crystallization: Dissolve the resulting residue in methanol (approx. 74 volumes) and heat the solution to 65 °C to ensure complete dissolution.[3]

  • Precipitation: Cool the solution to 25–30 °C and stir for 60 minutes to allow the product to precipitate.[3]

  • Isolation: Filter the precipitated solid, wash it with a small volume of cold methanol, and dry at 45 °C for 3 hours to afford the final product, this compound.[3]

Data Presentation: Reaction Parameters
ParameterValue/ReagentRationaleReference
Starting Material Vardenafil Sulfonyl ChlorideThe activated sulfonyl chloride is highly reactive towards nucleophilic attack by the amine.[3]
Reagent OxopiperazineThe nucleophile that couples with the sulfonyl chloride to form the desired product.[3]
Molar Ratio 1 : 5 (Sulfonyl Chloride : Oxopiperazine)A large excess of oxopiperazine is used to drive the reaction to completion and minimize side reactions.[3]
Solvent Dichloromethane (DCM)An aprotic solvent that effectively dissolves the reactants without interfering with the reaction.[3]
Reaction Time 30 minutesThe reaction is rapid at ambient temperature.[3]
Reaction Temperature 25-30 °CMild conditions are sufficient for the amidation reaction and prevent potential degradation.[3]
Purification Solvent MethanolThe product has lower solubility in methanol compared to impurities, allowing for effective purification by crystallization.[3]

Conclusion

This compound is a significant related substance of vardenafil, crucial for the analytical control of the API. While its formation through the oxidative degradation of vardenafil is a plausible pathway under stress conditions, its definitive and practical synthesis is achieved through a more direct and efficient route. This established laboratory method involves the condensation of a key vardenafil intermediate, 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][2][3][10]triazin-2-yl)-benzenesulfonyl chloride, with oxopiperazine.[3] Understanding both the potential degradation pathways and the definitive synthetic routes is paramount for pharmaceutical scientists in the fields of process development, quality control, and drug stability analysis. The protocols and data provided in this guide offer a comprehensive framework for the synthesis and control of this critical impurity.

References

  • Reddy, V.V., Rao, M.V.N.B., Reddy, G.M., Mukkanti, K., & Reddy, G.M. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Synthetic Communications, 42(24), 3513-3523. [Link]

  • Reddy, V.V., Rao, M.V.N.B., Reddy, G.M., Mukkanti, K., & Reddy, G.M. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Taylor & Francis Online. [Link]

  • Shaikh, S., Dunge, A., & Shinde, D. (2013). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. American Journal of Analytical Chemistry. [Link]

  • Jain, D., Basniwal, P. K., & Saini, V. (2021). A Comprehensive Stability Study of Vardenafil Using Quality by Design Approach. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ResearchGate. (n.d.). HR-MS DATA OF FORCED DEGRADATION STUDY IMPURITIES OF VARDENAFIL HCL. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). Vardenafil-impurities. Pharmaffiliates. [Link]

  • C Wynne, R., & Dolitzky, B.-Z. (2016). Method for manufacturing of vardenafil and its salts.
  • National Center for Biotechnology Information. (n.d.). Vardenafil. PubChem Compound Database. [Link]

  • Nagy, E. M., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. MDPI. [Link]

  • Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas, Department of Medicinal Chemistry. [Link]

  • Al-Hadiya, B. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]

  • Al-Hadiya, B. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. [Link]

Sources

Methodological & Application

Application Note: High-Resolution Chromatographic Methods for the Quantification of Vardenafil Oxopiperazine in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the detection and quantification of Vardenafil oxopiperazine, a known process-related impurity of Vardenafil.[1] We present two robust, validated analytical methods suitable for quality control, stability testing, and research applications. The primary method detailed is a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method with UV detection, optimized for high resolution and sensitivity. Additionally, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is described for confirmatory analysis and trace-level quantification. The protocols herein are designed to meet the stringent requirements of the pharmaceutical industry, aligning with International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][3]

Introduction: The Significance of Impurity Profiling

Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[4] During the synthesis and storage of the active pharmaceutical ingredient (API), process-related impurities and degradation products can arise.[5] this compound (C₂₁H₂₆N₆O₅S, Mol. Wt. 474.53) is a critical impurity that must be monitored to ensure the safety, efficacy, and quality of the final drug product.[1]

Regulatory bodies mandate that pharmaceutical manufacturers identify and control impurities within strict limits.[2][6] Therefore, the development of reliable and validated analytical methods is a cornerstone of Good Manufacturing Practice (GMP).[3] This guide provides the necessary protocols to empower researchers and quality control analysts to accurately monitor this compound levels.

Principle of Separation and Detection

The methods described are based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.

  • UPLC-UV Method: This method utilizes a sub-2 µm particle column to achieve high separation efficiency and speed.[7] The stationary phase is a non-polar C18 material, while the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. Vardenafil and its impurities are separated based on their differential partitioning between the two phases. Quantification is achieved using a photodiode array (PDA) or UV detector, which measures the absorbance of the analytes as they elute from the column.[8]

  • LC-MS/MS Method: This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[9][10] After separation on a reversed-phase column, the analytes are ionized, typically using an electrospray ionization (ESI) source. The mass spectrometer then isolates the protonated molecular ion of this compound (the precursor ion) and fragments it to produce characteristic product ions. By monitoring specific mass transitions (precursor → product), the method provides unambiguous identification and highly precise quantification, even at trace levels.[11]

Method 1: High-Resolution UPLC-UV Protocol

This protocol is designed as a stability-indicating method, capable of resolving this compound from the parent API and other potential degradation products.[4][8]

Materials and Reagents
  • Vardenafil and this compound reference standards (>99.5% purity)

  • Acetonitrile (LC grade), Merck or equivalent[8]

  • Ammonium Bicarbonate (Analytical reagent grade), Merck or equivalent[8]

  • Ortho-Phosphoric Acid (Analytical reagent grade)

  • High-purity water (Milli-Q® or equivalent)

  • Diluent: Acetonitrile

Instrumentation
  • Waters Acquity UPLC System with a Quaternary pump, autosampler, and Photodiode Array (PDA) detector, or equivalent.[8]

  • Empower™ software for data acquisition and processing.[8]

  • Analytical balance, sonicator, and pH meter.

Chromatographic Conditions
ParameterConditionRationale
Column Zorbax Extended C18 (100 x 2.1 mm), 1.8 µmSub-2 µm particles provide high resolution and fast analysis times. C18 is the standard for reversed-phase separation of small molecules.
Mobile Phase A 20 mM Ammonium Bicarbonate, pH adjusted to 5.0 with Ortho-Phosphoric AcidThe buffer controls the ionization state of the analytes, ensuring reproducible retention times.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase LC with good UV transparency.
Gradient Elution (Example) 0-1 min: 10% B; 1-8 min: 10-70% B; 8-9 min: 70-10% B; 9-10 min: 10% BA gradient is essential to elute both the more polar impurities and the less polar API within a reasonable timeframe while maintaining good resolution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain optimal efficiency.
Column Temperature 25°CMaintaining a constant temperature ensures retention time stability.[8]
Detection Wavelength 210 nmProvides good sensitivity for both Vardenafil and its related substances.[8]
Injection Volume 2 µLA small injection volume is typical for UPLC to prevent column overload and peak distortion.[8]
Solution Preparation
  • Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve ~5 mg of Vardenafil reference standard in 10 mL of acetonitrile.

  • Impurity Stock Solution (300 µg/mL): Accurately weigh and dissolve ~3 mg of this compound reference standard in 10 mL of acetonitrile.

  • Spiked Standard Solution: Prepare a working solution by diluting the Standard Stock Solution with acetonitrile to the target concentration (e.g., 500 µg/mL for the API). Spike this solution with an appropriate volume of the Impurity Stock Solution to achieve a concentration corresponding to the reporting threshold (e.g., 0.1%).

Experimental Protocol

Workflow for UPLC Analysis of this compound

UPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standards & Impurity Solutions sst System Suitability Test (SST) prep_standards->sst prep_sample Prepare Sample (Dissolve in Acetonitrile) inject_samples Inject Samples & Standards prep_sample->inject_samples prep_mobile Prepare Mobile Phase (Buffer & ACN) prep_mobile->sst sst->inject_samples If SST Passes acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks quantify Quantify Impurity (Relative to API) integrate_peaks->quantify report Generate Report quantify->report

Caption: UPLC workflow from preparation to final report.

  • System Equilibration: Equilibrate the UPLC system with the mobile phase for at least 20 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Spiked Standard Solution five times. The system is deemed ready if the relative standard deviation (%RSD) for the peak areas is ≤2.0%, and the resolution between Vardenafil and this compound is ≥2.0.

  • Analysis: Inject a blank (diluent), followed by the standard solutions and the sample solutions for analysis.

Method Validation Summary (ICH Q2(R1))

A crucial aspect of pharmaceutical analysis is method validation, which provides documented evidence that the procedure is suitable for its intended purpose.[6][12]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).[13]Peak purity of analyte is demonstrated using a PDA detector; no interference at the retention time of the impurity in placebo or degraded samples.[4]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 120% of the specification limit.[8]
Accuracy To measure the closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked impurity samples at three concentration levels.[14]
Precision To measure the degree of scatter between a series of measurements from the same sample.[2]Repeatability (Intra-day) & Intermediate Precision (Inter-day) %RSD ≤ 5.0%.[8]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]Typically determined at a signal-to-noise ratio of 10:1; Precision at LOQ should be ≤10% RSD.[8]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results when varying flow rate (±10%), column temperature (±5°C), or mobile phase pH (±0.2 units).

Method 2: Confirmatory LC-MS/MS Protocol

This method is ideal for confirming the identity of this compound and for applications requiring lower detection limits, such as bioequivalence studies or trace analysis in complex matrices.[10][11]

Instrumentation and Conditions
  • LC System: Agilent 1200 series or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.[15]

  • Column: Zorbax SB-C18 (50 mm × 2.1 mm), 5 µm.[15][16]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]

  • Flow Rate: 0.4 mL/min.[15][16]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[15]

Mass Spectrometric Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Rationale
Vardenafil 489.3151This transition is highly specific and commonly cited for Vardenafil quantification.[10][17]
This compound 475.5 [M+H]⁺To be determinedThe precursor ion corresponds to the protonated molecule (MW 474.53). Product ions would be determined by infusing a standard and identifying stable fragments.
Internal Standard (e.g., Sildenafil-d8) 483.3To be determinedA stable isotope-labeled internal standard is used to correct for matrix effects and variations in instrument response.[9]
Sample Preparation

For biological samples, a sample cleanup step is required.

  • Protein Precipitation: For plasma samples, add 200 µL of ice-cold acetonitrile to 100 µL of plasma, vortex, and centrifuge to precipitate proteins.[10]

  • Solid-Phase Extraction (SPE): For urine or more complex matrices, SPE provides a cleaner extract.[15][16]

  • Inject the supernatant or the reconstituted eluate from the SPE cartridge into the LC-MS/MS system.

LC-MS/MS Confirmatory Analysis Logic

LCMSMS_Logic input Sample Extract (from LC) ms1 Quadrupole 1 (Q1) Isolates Precursor Ion (e.g., m/z 475.5) input->ms1:f0 q2 Collision Cell (q2) Fragments Precursor Ion ms1:f1->q2 ms2 Quadrupole 3 (Q3) Isolates Specific Product Ion(s) q2->ms2:f0 detector Detector (Signal Generation) ms2:f1->detector

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Separation of Vardenafil and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a comprehensive, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Vardenafil and its process-related and degradation impurities. The developed reversed-phase gradient method demonstrates high resolution, sensitivity, and specificity, making it suitable for quality control in bulk drug manufacturing and pharmaceutical dosage forms. The rationale behind the selection of critical method parameters is discussed in detail, providing a thorough understanding of the chromatographic separation. This protocol is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Purity in Vardenafil

Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is the active pharmaceutical ingredient (API) in medications used for the treatment of erectile dysfunction.[1] As with any pharmaceutical compound, ensuring the purity and safety of Vardenafil is of paramount importance. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients in the final formulation.[2] These impurities, even in trace amounts, can potentially impact the efficacy and safety of the drug product.

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established stringent quality standards for Vardenafil and its formulations.[3][4] Therefore, a reliable and robust analytical method is essential to detect, separate, and quantify any potential impurities. This application note presents a stability-indicating HPLC method, validated in accordance with International Council for Harmonisation (ICH) guidelines, that can effectively resolve Vardenafil from its known impurities and degradation products.[2]

Scientific Rationale: Designing the Separation Strategy

The successful separation of Vardenafil from its structurally similar impurities hinges on exploiting subtle differences in their physicochemical properties. A reversed-phase HPLC (RP-HPLC) approach was selected as it is a powerful technique for separating compounds with varying polarity.

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and was chosen for this method due to its excellent hydrophobic retention and resolving power for a wide range of pharmaceutical compounds.[5][6] The non-polar C18 chains interact with the non-polar regions of Vardenafil and its impurities, leading to their retention.

  • Mobile Phase Optimization: The mobile phase composition is a critical factor in achieving the desired separation. A gradient elution, where the concentration of the organic solvent is increased over time, is employed to effectively elute compounds with a range of polarities.

    • Aqueous Phase: A buffer solution is used to control the pH of the mobile phase. The pH is a crucial parameter as it can alter the ionization state of the analytes, thereby affecting their retention and peak shape. An ammonium acetate buffer is chosen for its compatibility with mass spectrometry, should further characterization of unknown impurities be required.[6]

    • Organic Modifier: Acetonitrile is selected as the organic solvent due to its low viscosity, which allows for lower backpressure, and its UV transparency at the detection wavelength.[5][6]

  • Detection Wavelength: The selection of the detection wavelength is based on the UV-Vis absorption spectrum of Vardenafil. A wavelength of 245 nm is chosen to ensure high sensitivity for both the active ingredient and its potential impurities.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Vardenafil and its impurities.

Vardenafil Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Sample Preparation (Drug Substance/Product) Dilution Dilution with Mobile Phase SamplePrep->Dilution StandardPrep Standard Preparation (Vardenafil & Impurities) StandardPrep->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (245 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Impurities Integration->Quantification Reporting Report Generation Quantification->Reporting

Caption: Workflow for Vardenafil impurity analysis.

Materials and Methods

Reagents and Standards
  • Vardenafil Hydrochloride Reference Standard (USP or EP grade)[3]

  • Vardenafil Impurity Standards (as required by relevant pharmacopeia)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Water (Milli-Q or equivalent)

  • Acetic Acid (Glacial, Analytical grade)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters.

ParameterCondition
Column Athena C18-WP (4.6 mm x 250 mm, 5 µm) or equivalent L1 column[3][6]
Mobile Phase A 0.8 g/L Ammonium Acetate in Water:Acetonitrile (90:10, v/v), pH adjusted to 4.7 with Acetic Acid[6][7]
Mobile Phase B 0.8 g/L Ammonium Acetate in Water:Acetonitrile (10:90, v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 40 °C[6]
Detection Wavelength 245 nm[6]
Injection Volume 10 µL[8]
Run Time 30 minutes
Gradient Program

A gradient elution is essential for the effective separation of all impurities.

Time (min)% Mobile Phase A% Mobile Phase B
01000
51000
155050
250100
280100
28.11000
301000

Detailed Protocols

Preparation of Mobile Phase
  • Mobile Phase A: Dissolve 0.8 g of ammonium acetate in 900 mL of water. Add 100 mL of acetonitrile. Adjust the pH to 4.7 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Dissolve 0.8 g of ammonium acetate in 100 mL of water. Add 900 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas.

Preparation of Standard Solutions
  • Vardenafil Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 50 mg of Vardenafil Hydrochloride Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent (Water:Acetonitrile, 50:50, v/v).

  • Impurity Stock Solution: Prepare a stock solution containing a mixture of known Vardenafil impurities at a suitable concentration (e.g., 100 µg/mL each) in the diluent.

  • System Suitability Solution (Spiked Standard): Prepare a solution of Vardenafil (e.g., 250 µg/mL) and spike it with a low level of the impurity mixture (e.g., 0.5 µg/mL of each impurity). This solution is used to verify the resolution and sensitivity of the system.

Preparation of Sample Solutions
  • Drug Substance: Accurately weigh about 50 mg of the Vardenafil drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Pharmaceutical Formulation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 50 mg of Vardenafil and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to volume with the diluent. Centrifuge a portion of this solution at 4000 rpm for 10 minutes and use the clear supernatant for injection.

System Suitability and Validation

To ensure the reliability of the results, the HPLC system must meet predefined system suitability criteria before sample analysis. The method should be validated according to ICH guidelines.

System Suitability
ParameterAcceptance Criteria
Resolution (Rs) Resolution between Vardenafil and the closest eluting impurity peak should be ≥ 2.0.[5]
Tailing Factor (T) Tailing factor for the Vardenafil peak should be ≤ 2.0.
Theoretical Plates (N) Theoretical plates for the Vardenafil peak should be ≥ 2000.
Relative Standard Deviation (RSD) RSD for six replicate injections of the Vardenafil standard should be ≤ 2.0%.[8]
Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, Vardenafil was subjected to various stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic stress.[5][6] The method was able to separate the degradation products from the main Vardenafil peak, confirming its specificity.[5]

Data Analysis and Interpretation

The identification of impurities is typically based on their retention times relative to the Vardenafil peak. Quantification is performed by comparing the peak area of each impurity to the peak area of the Vardenafil standard of a known concentration (using an external standard method) or to the total area of all peaks (area normalization).

Conclusion

The HPLC method detailed in this application note provides a robust and reliable solution for the separation and quantification of Vardenafil and its impurities. The method is specific, sensitive, and stability-indicating, making it a valuable tool for quality control and regulatory compliance in the pharmaceutical industry. The comprehensive explanation of the methodology and the scientific rationale behind it will enable researchers and analysts to successfully implement and adapt this method for their specific needs.

References

  • Kakumani, K., et al. (2012). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 3, 59-66. Available at: [Link]

  • Zhou, Y., et al. (2016). Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets. Chinese Pharmaceutical Journal, 51(20), 1790-1794. Available at: [Link]

  • Gadekar, T., et al. (2024). A Validated Simple, Rapid and Accurate RP-HPLC Approach for Measuring Vardenafil Hydrochloride Trihydrate in Bulk Drugs and Medicinal Formulations. Indian Journal of Pharmaceutical Education and Research, 58(2s), s532-s542. Available at: [Link]

  • Yarbagi, K., et al. (2017). Identification, Method Development and Method Validation for the Process and Degradation Impurities of Vardenafil HCl by RP-UPLC and UPLC-TOF. International Journal of Pharmaceutical Sciences and Research, 8(1), 107-119. Available at: [Link]

  • Kumar, K., et al. (2016). Method Development and Validation of Vardenafil in Bulk Drug Form Using RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 5(12), 1085-1094. Available at: [Link]

  • Phenomenex Inc. (n.d.). USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18. AN-1014. Available at: [Link]

  • Shulyak, Y., et al. (2019). Validation of an HPLC-MS method for the determination of vardenafil in rat urine. Journal of Applied Pharmaceutical Science, 9(08), 089-094. Available at: [Link]

  • ResearchGate. (n.d.). Structure of process and degradation impurities. [Image]. Available at: [Link]

  • ResearchGate. (2012). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. [PDF]. Available at: [Link]

  • ResearchGate. (2024). A Validated Simple, Rapid and Accurate RP-HPLC Approach for Measuring Vardenafil Hydrochloride Trihydrate in Bulk Drugs and Medicinal Formulations. [PDF]. Available at: [Link]

  • De Beer, J., et al. (2011). Development and validation of a UHPLC-UV method for the detection and quantification of erectile dysfunction drugs and some of their analogues found in counterfeit medicines. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 525-534. Available at: [Link]

  • Phenomenex Inc. (2022). Vardenafil Assay with Gemini C18 Columns. Available at: [Link]

  • Scientific Research Publishing. (n.d.). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-P. Available at: [Link]

  • Gan, K. Z., et al. (2021). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence. International Journal of Analytical Chemistry, 2021, 5590594. Available at: [Link]

  • Yarbagi, K., et al. (2017). Identification, Method Development and Method Validation for the Process and Degradation Impurities of Vardenafil HCl by RP-UPLC and UPLC-TOF. International Journal of Pharmaceutical Sciences and Research, 8(1), 107-119. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Vardenafil in Pharmaceutical Formulation by HPLC Using Conventional C 18 and Monolithic Silica Columns. [Request PDF]. Available at: [Link]

  • European Medicines Agency. (n.d.). Levitra, INN-vardenafil. Available at: [Link]

  • Macherey-Nagel. (n.d.). Drug analysis according to pharmacopoeia. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). VARDENAFIL HYDROCHLORIDE CRS. Detailed view. Available at: [Link]

Sources

A Robust and Sensitive LC-MS/MS Method for the Quantification of Vardenafil Oxopiperazine Impurity in Vardenafil Bulk Drug

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note details a highly specific, sensitive, and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Vardenafil oxopiperazine in Vardenafil active pharmaceutical ingredient (API). Vardenafil is a potent selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction.[1] The control of impurities in bulk drugs is a critical regulatory requirement to ensure the safety and efficacy of the final pharmaceutical product. This compound is a potential process-related impurity or degradant of Vardenafil.[2][3] This protocol provides a comprehensive workflow, from sample preparation to method validation, adhering to the principles outlined in the ICH Q2(R1) guideline, ensuring the method is fit for its intended purpose in a quality control environment.[4][5][6]

Introduction: The Rationale for Impurity Profiling

The manufacturing process of any Active Pharmaceutical Ingredient (API) can introduce impurities, which may include starting materials, by-products, intermediates, or degradation products. Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[7][8] For Vardenafil, an API used in oral therapies, ensuring its purity is paramount.

This compound (Figure 1) is a known impurity that can arise during the synthesis or degradation of Vardenafil. Its structural similarity to the parent compound necessitates a highly selective analytical technique to resolve and accurately quantify it at trace levels. LC-MS/MS offers unparalleled sensitivity and specificity, making it the ideal platform for this challenge. By coupling the separation power of liquid chromatography with the precise detection of tandem mass spectrometry, this method can confidently distinguish this compound from the main Vardenafil peak and other related substances.

This document serves as a practical guide for researchers and quality control analysts, explaining the causality behind experimental choices to develop a self-validating and trustworthy analytical system.

Figure 1. Chemical structures of Vardenafil and the this compound impurity.

Experimental Protocol

Materials and Reagents
  • Reference Standards: Vardenafil (≥99.5% purity), this compound (≥99.0% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Ammonium Formate (LC-MS grade), Formic Acid (LC-MS grade).

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Standard and Sample Preparation

The goal of sample preparation is to dissolve the analyte in a solvent compatible with the mobile phase and dilute it to a concentration within the instrument's linear range.[9][10]

  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh and dissolve 10 mg of Vardenafil and this compound reference standards into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This diluent is chosen for its ability to readily dissolve the compounds and its compatibility with the reversed-phase mobile phase.

  • Working Standard & Calibration Curve Preparation:

    • Prepare a series of calibration standards by serially diluting the this compound stock solution with the diluent to achieve concentrations ranging from, for example, 0.5 ng/mL to 100 ng/mL.

    • Prepare a Quality Control (QC) sample by spiking the Vardenafil stock solution with a known concentration of this compound (e.g., at a 0.1% level relative to Vardenafil).

  • Bulk Drug Sample Preparation (Test Sample):

    • Accurately weigh 10 mg of the Vardenafil bulk drug sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the 50:50 acetonitrile/water diluent. This creates a 1 mg/mL (1000 µg/mL) solution.

    • Further dilute this solution as necessary to bring the expected impurity concentration into the calibrated range of the assay. For an expected impurity level of 0.1%, a 10-fold dilution might be appropriate.

LC-MS/MS Method & Parameters

The chromatographic method is designed to achieve baseline separation of this compound from the significantly more abundant Vardenafil peak. A C18 column is selected for its robust performance in separating moderately polar compounds. The gradient elution ensures that both the main component and the impurity are eluted efficiently with good peak shape.

Table 1: Optimized Chromatographic Conditions

Parameter Setting
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, as the nitrogen-containing structures of Vardenafil and its impurity are readily protonated. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion selected is the protonated molecule [M+H]⁺, and the product ions are characteristic fragments resulting from collision-induced dissociation (CID).

Table 2: Optimized MS/MS Parameters (MRM Transitions)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Vardenafil 489.2 151.1 100 55

| This compound | 475.2 | 312.1 | 100 | 40 |

Rationale for MRM transitions:

  • Vardenafil: The transition 489.2 → 151.1 is well-documented and corresponds to a stable fragment of the Vardenafil molecule.[11][12][13]

  • This compound: The precursor ion of 475.2 corresponds to the [M+H]⁺ of the impurity (MW: 474.5 g/mol ).[2][3] The product ion at m/z 312.1 likely corresponds to the core imidazotriazinone structure after cleavage of the sulfonylpiperazinone group, providing a specific and stable fragment for quantification.[14]

Overall Analytical Workflow

The entire process, from sample receipt to final report, follows a logical and streamlined sequence to ensure data integrity and efficiency.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting p1 Weigh API & Standards p2 Dissolve & Create Stock Solutions p1->p2 p3 Prepare Calibration Curve & QC Samples p2->p3 a1 System Suitability Test p3->a1 Begin Analysis a2 Inject Samples & Standards a1->a2 a3 Acquire Data (MRM Mode) a2->a3 d1 Integrate Chromatographic Peaks a3->d1 Process Data d2 Generate Calibration Curve (r² > 0.99) d1->d2 d3 Quantify Impurity in API Sample d2->d3 d4 Generate Final Report d3->d4

Diagram 1. High-level workflow for the LC-MS/MS analysis of this compound.

Method Validation: Ensuring Trustworthiness

To ensure the developed method is suitable for its intended purpose, a full validation was performed according to ICH Q2(R1) guidelines.[4][6][8] This process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the quantification of this compound.

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of other components was confirmed. Forced degradation studies—exposing Vardenafil to acid, base, oxidative, thermal, and photolytic stress—were conducted.[15][16] The this compound peak was well-resolved from the parent drug and all major degradation products, proving the stability-indicating nature of the method.

  • Linearity: The method demonstrated excellent linearity over the concentration range of 0.5 ng/mL to 100 ng/mL for this compound, with a correlation coefficient (r²) consistently greater than 0.999.

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively. This ensures the method is sensitive enough to detect and quantify the impurity at levels well below typical specification limits.

  • Accuracy: Accuracy was determined by spike recovery experiments, where known amounts of this compound were added to the Vardenafil bulk drug sample at three different concentration levels. The recovery was consistently within the acceptable range of 98-102%.

  • Precision: Method precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) for replicate injections of QC samples was less than 5%, indicating excellent precision.

Table 3: Summary of Method Validation Results

Validation Parameter Result Acceptance Criteria
Specificity No interference observed from degradants Peak purity > 99%
Linearity (r²) > 0.999 ≥ 0.995
Range 0.5 - 100 ng/mL -
LOD 0.15 ng/mL -
LOQ 0.5 ng/mL S/N ≥ 10
Accuracy (% Recovery) 99.1% - 101.5% 95% - 105%
Precision (% RSD) < 3.5% ≤ 10%

| Robustness | No significant impact from minor changes | Consistent results |

Conclusion

This application note presents a validated, robust, and highly sensitive LC-MS/MS method for the determination of the this compound impurity in Vardenafil bulk drug. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it an ideal tool for routine quality control analysis in the pharmaceutical industry. By employing this protocol, laboratories can ensure that Vardenafil API meets the stringent purity requirements set by global regulatory agencies, ultimately safeguarding patient health.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. Scirp.org. [Link]

  • Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

  • Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications. SAS Publishers. [Link]

  • Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. Phenomenex. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study. PubMed, National Center for Biotechnology Information. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • A Comprehensive Stability Study of Vardenafil Using Quality by Design Approach. ResearchGate. [Link]

  • Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications. ResearchGate. [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence. National Center for Biotechnology Information. [Link]

  • This compound. mzCloud. [Link]

  • Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications. SAS Publishers. [Link]

  • Time to Onset of Action of Vardenafil: A Retrospective Analysis of the Pivotal Trials for the Orodispersible and Film‐Coated Tablet Formulations. ResearchGate. [Link]

  • This compound. FDA Global Substance Registration System. [Link]

  • MS fragmentation of vardenafil (A), desethylvardenafil (B) and the new... ResearchGate. [Link]

  • Summary of forced degradation. ResearchGate. [Link]

  • Vardenafil. PubChem, National Center for Biotechnology Information. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Vardenafil oxopiperazine as a reference standard for quality control.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Vardenafil Oxopiperazine for Quality Control

A Comprehensive Guide to its Use as a Reference Standard in Pharmaceutical Analysis

Introduction: The Critical Role of Reference Standards in Drug Quality

Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] The manufacturing process of Vardenafil, like any active pharmaceutical ingredient (API), can result in the formation of related substances and impurities that must be rigorously controlled to ensure the safety and efficacy of the final drug product.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over these impurities.[5][6] This necessitates the use of well-characterized reference standards for the accurate identification and quantification of the API and its impurities during quality control (QC) testing.[7][8][9]

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements.[7] The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official reference standards that form the legal and scientific basis for drug quality control.[10][11][12][13][14] this compound is a known process-related impurity of Vardenafil.[3][4] As such, a well-characterized this compound reference standard is indispensable for the accurate quality assessment of Vardenafil drug substance and drug products.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a reference standard. It details the necessary steps for its characterization and outlines protocols for its application in routine quality control using modern analytical techniques.

Part 1: Characterization and Qualification of this compound Reference Standard

Before a substance can be used as a reference standard, its identity and purity must be unequivocally established. This process, known as qualification, involves a battery of analytical tests to create a comprehensive profile of the material.

Structural Elucidation

The first step is to confirm the chemical structure of this compound. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure.[15][16][17][18] The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule's connectivity. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further confirm the assignments and establish through-bond correlations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in confirming the elemental composition of the molecule.[19] Fragmentation patterns observed in MS/MS experiments can offer additional structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption bands for carbonyl groups, sulfonyl groups, and aromatic rings in the IR spectrum of this compound can be used for its identification.[19]

Purity Determination

Once the structure is confirmed, the purity of the reference standard must be accurately determined. This is typically achieved by a mass balance approach, which involves quantifying the main component and all significant impurities.

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector like a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) is the primary technique for assessing chromatographic purity.[20][21][22] A validated, stability-indicating HPLC method should be used to separate this compound from all potential impurities. The area percentage of the main peak is often used as an initial estimate of purity.

  • Water Content: The Karl Fischer titration method is the standard for determining the water content in a substance.

  • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to identify and quantify any residual solvents from the synthesis and purification process.[23][24][25]

  • Inorganic Impurities: The content of inorganic impurities can be determined by the sulfated ash test.

  • Assay (Purity) Assignment: The final purity value is assigned by combining the results from the above tests using the mass balance equation: Purity (%) = 100% - (Organic Impurities % + Water % + Residual Solvents % + Inorganic Impurities %)

The following diagram illustrates the workflow for the qualification of a reference standard.

Reference_Standard_Qualification cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_final Finalization Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC (Chromatographic Purity) Purification->HPLC KF Karl Fischer (Water Content) Purification->KF GC GC-HS (Residual Solvents) Purification->GC Ash Sulfated Ash (Inorganic Impurities) Purification->Ash MassBalance Mass Balance Calculation HPLC->MassBalance KF->MassBalance GC->MassBalance Ash->MassBalance CoA Certificate of Analysis MassBalance->CoA

Caption: Workflow for the Qualification of this compound Reference Standard.

Part 2: Application of this compound in Quality Control

Once qualified, the this compound reference standard can be used for various QC applications.

Identification Tests

The reference standard can be used to confirm the identity of this compound in test samples by comparing their retention times in an HPLC analysis or their spectroscopic profiles (e.g., IR or UV spectra).

Assay of this compound

For quantitative analysis, the reference standard is used to prepare a standard solution of known concentration. The response of the test sample is then compared to the response of the standard solution to determine the concentration of this compound in the sample.

Quantification of this compound as an Impurity in Vardenafil

In the quality control of Vardenafil, the reference standard is used to accurately quantify the levels of the this compound impurity. This is crucial for ensuring that the impurity levels are within the limits specified by regulatory authorities.

Part 3: Detailed Analytical Protocols

The following are detailed protocols for the analysis of Vardenafil and its related substance, this compound, using HPLC. These methods are based on established principles of pharmaceutical analysis and should be validated according to ICH Q2(R1) guidelines before routine use.[26][27][28][29][30]

HPLC Method for the Determination of Vardenafil and Related Substances

This gradient HPLC method is suitable for the separation and quantification of Vardenafil and its potential impurities, including this compound.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Ammonium Acetate in Water:Acetonitrile (90:10)
Mobile Phase B 0.02 M Ammonium Acetate in Water:Acetonitrile (10:90)
Gradient Program Time (min)
0
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)

Protocol Steps:

  • Standard Solution Preparation (Vardenafil): Accurately weigh and dissolve an appropriate amount of Vardenafil reference standard in the diluent to obtain a solution with a known concentration (e.g., 0.5 mg/mL).

  • Standard Solution Preparation (this compound): Accurately weigh and dissolve an appropriate amount of qualified this compound reference standard in the diluent to obtain a solution with a known concentration (e.g., 0.005 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve an appropriate amount of the Vardenafil sample in the diluent to obtain a solution with a concentration of approximately 0.5 mg/mL.

  • System Suitability: Inject the standard solutions and verify that the system suitability parameters (e.g., resolution, tailing factor, and repeatability) meet the predefined criteria. The resolution between Vardenafil and this compound should be greater than 2.0.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Calculate the amount of this compound in the sample using the following formula:

    % Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

The following diagram illustrates the analytical workflow for impurity quantification.

HPLC_Impurity_Quantification cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_calc Data Processing cluster_report Reporting Std_Prep Prepare Standard Solutions (Vardenafil & Impurity) System_Suitability System Suitability Test Std_Prep->System_Suitability Sample_Prep Prepare Sample Solution Analysis Inject & Analyze Samples Sample_Prep->Analysis System_Suitability->Analysis Integration Peak Integration Analysis->Integration Calculation Calculate Impurity % Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC-based Impurity Quantification.

Conclusion

The use of a well-characterized this compound reference standard is fundamental to the robust quality control of Vardenafil. It enables the accurate identification and quantification of this critical process-related impurity, thereby ensuring that the final drug product meets the stringent quality and safety standards set by regulatory authorities. The protocols and methodologies outlined in this application note provide a solid framework for the successful implementation of this compound as a reference standard in a pharmaceutical quality control laboratory. Adherence to these principles and the validation of analytical methods in accordance with regulatory guidelines are paramount for maintaining the integrity of the drug development and manufacturing process.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Fact sheet: European Pharmacopoeia Reference Standards. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets. Chinese Pharmaceutical Journal. [Link]

  • Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Taylor & Francis Online. [Link]

  • USP Reference Standards- General Chapters. United States Pharmacopeia (USP). [Link]

  • Official USP Reference Standards: metrology concepts, overview, and scientific issues and opportunities. PubMed. [Link]

  • A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. Scirp.org. [Link]

  • Vardenafil-impurities. Pharmaffiliates. [Link]

  • USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18 AN-1014. Phenomenex. [Link]

  • Ph. Eur. Reference Standards: Orders and Catalogue. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • A Validated Simple, Rapid and Accurate RP-HPLC Approach for Measuring Vardenafil Hydrochloride Trihydrate in Bulk Drugs and Pharmaceutical Formulations. Journal of Applied Pharmaceutical Science. [Link]

  • Vardenafil (Levitra®) Analyzed with HPLC - AppNote. MicroSolv. [Link]

  • Separation and structural elucidation of a novel analogue of vardenafil included as an adulterant in a dietary supplement by liquid chromatography-electrospray ionization mass spectrometry, infrared spectroscopy and nuclear magnetic resonance spectroscopy. PubMed. [Link]

  • Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Taylor & Francis Online. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Vardenafil EP Impurity C. SynZeal. [Link]

  • Vardenafil Related Compound E. Alentris Research Pvt. Ltd. [Link]

  • Identification of sildenafil, tadalafil and vardenafil by gas chromatography-mass spectrometry on short capillary column. PubMed. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • 21-400 Levitra Chemistry Review. accessdata.fda.gov. [Link]

  • 200179Orig1s000. accessdata.fda.gov. [Link]

  • Are We Embracing FDA's Messages?. Contract Pharma. [Link]

  • A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine. PubMed. [Link]

  • A GC-MS method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine. PubliRES. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • This compound. Veeprho. [Link]

  • This compound. SynZeal. [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • Essential Parameters for Structural Analysis and Dereplication by 1(H) NMR Spectroscopy. ResearchGate. [Link]

  • Structure Elucidation by NMR. ETH Zurich. [Link]

  • Vardenafil. PubChem. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • A Study Evaluating Vardenafil Compared to Placebo in Subjects With Erectile Dysfunction (ED) and Dyslipidemia. ClinicalTrials.gov. [Link]

Sources

Application Note: A Validated Stability-Indicating UPLC Method for the Quantification of Vardenafil and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of Vardenafil and its potential impurities. The protocol is designed for researchers, quality control analysts, and drug development professionals engaged in the analysis of Vardenafil drug substance and formulated products. The method demonstrates excellent specificity, linearity, accuracy, and precision, proving its suitability as a stability-indicating assay in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The causality behind experimental choices, from mobile phase selection to validation parameters, is explained to provide a deeper understanding of the method's development and application.

Introduction: The Imperative for Impurity Profiling

Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely used in the treatment of erectile dysfunction.[3] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities can arise from various sources, including the synthetic route, degradation of the drug substance over time, or interaction with excipients in the final dosage form.[4][5] These impurities, even at trace levels, can impact the product's safety profile and therapeutic efficacy. Therefore, regulatory bodies like the USP and EP mandate strict control over impurities.[6][7]

This guide provides a comprehensive protocol for a stability-indicating UPLC method, capable of separating Vardenafil from its known process impurities and degradation products. A stability-indicating method is one that can accurately measure the decrease in the amount of the API due to degradation. The development and validation of such a method are critical components of any new drug application, ensuring the quality and stability of the pharmaceutical product throughout its shelf life.[8]

Experimental Protocol

Materials, Reagents, and Equipment
  • Reference Standards: Vardenafil Hydrochloride (USP Reference Standard), and known impurity standards (e.g., Vardenafil Impurity A, B, C) were sourced from certified suppliers.[9][10]

  • Reagents: Acetonitrile (HPLC grade), Ammonium bicarbonate (analytical grade), Orthophosphoric acid (analytical grade), and purified water (Milli-Q or equivalent).

  • Instrumentation: An Acquity UPLC H-Class System (Waters) or equivalent, equipped with a Quaternary Solvent Manager, Sample Manager, Column Heater, and a Photodiode Array (PDA) or UV Detector.

  • Chromatographic Column: Zorbax Extended C18 (100 mm × 2.1 mm, 1.8 µm) or equivalent high-efficiency, short-column packed with a C18 stationary phase.[11]

  • Data Acquisition: Empower 3 software (Waters) or equivalent chromatography data station.

Chromatographic Conditions

The selection of a C18 stationary phase provides the necessary hydrophobic retention for Vardenafil and its structurally similar impurities. A gradient elution is employed to ensure adequate separation of early-eluting polar impurities from the main analyte and late-eluting non-polar impurities within a short run time. The buffer (Ammonium bicarbonate, pH 5.0) is chosen to maintain a consistent ionization state for the analytes, leading to symmetrical and reproducible peak shapes.[11]

ParameterSetting
Column Zorbax Extended C18 (100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 20 mM Ammonium bicarbonate in water, pH adjusted to 5.0 with Orthophosphoric acid.
Mobile Phase B Acetonitrile
Gradient Elution Time (min): 0, %B: 20; Time (min): 2, %B: 20; Time (min): 22, %B: 75; Time (min): 27, %B: 75; Time (min): 28, %B: 20; Time (min): 30, %B: 20
Flow Rate 0.25 mL/min[11][12]
Column Temperature 40 °C[13]
Detection Wavelength 245 nm[13]
Injection Volume 2 µL[12]
Run Time 30 minutes
Preparation of Solutions
  • Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (Vardenafil): Accurately weigh and dissolve 25 mg of Vardenafil Hydrochloride reference standard in 50 mL of diluent to obtain a concentration of 500 µg/mL.

  • Impurity Stock Solution: Prepare a mixed stock solution of known impurities (e.g., Impurity A, B, C) at a concentration of approximately 50 µg/mL each in the diluent.

  • Spiked Sample Solution (for Validation): Prepare a working solution of Vardenafil at the test concentration (e.g., 250 µg/mL) and spike it with appropriate volumes of the impurity stock solution to achieve impurity concentrations at the desired level (e.g., 0.15% of the Vardenafil concentration).

  • Sample Solution (Test Preparation): For a drug product, accurately weigh and transfer a quantity of powdered tablets equivalent to 25 mg of Vardenafil into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, dilute to volume with diluent, and mix. Filter the solution through a 0.22 µm syringe filter before injection. This yields a nominal concentration of 250 µg/mL.

Method Validation Protocol (per ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[14][15]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] A forced degradation study is the most effective way to demonstrate this for a stability-indicating method.

  • Protocol: Subject the Vardenafil sample solution (250 µg/mL) to the following stress conditions:[11]

    • Acid Hydrolysis: 1N HCl at 60°C for 48 hours.

    • Base Hydrolysis: 0.1N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours.[11]

    • Thermal Degradation: Dry heat at 105°C for 72 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for 7 days.

  • Analysis: Analyze the stressed samples alongside a non-stressed control. The peak purity of Vardenafil should be evaluated using a PDA detector to ensure no co-eluting peaks are present. Significant degradation should be observed, and the resolution between Vardenafil and all degradation products should be greater than 2.0.

Linearity

Linearity demonstrates a direct proportional relationship between the concentration of an analyte and the analytical response.

  • Protocol: Prepare a series of at least five calibration standards for Vardenafil and each impurity, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., LOQ, 0.05%, 0.1%, 0.15%, 0.225%).

  • Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[12][16]

Accuracy (% Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

  • Protocol: Prepare a sample matrix (placebo) and spike it with known amounts of Vardenafil and its impurities at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analysis: Analyze nine determinations in total (3 concentrations, 3 replicates each). Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of Vardenafil spiked with impurities at the 100% level on the same day, by the same analyst, using the same equipment.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Analysis: Calculate the Relative Standard Deviation (%RSD) for the results.

  • Acceptance Criteria: The %RSD should not be more than 2.0%.[12][17]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These are typically determined based on the signal-to-noise ratio (S/N).

  • Analysis: Determine the concentration that yields an S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ concentration must be validated for precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.02 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Analysis: Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters must remain within the acceptance criteria, and the results should not be significantly affected.

Data Presentation and System Suitability

System Suitability Test (SST)

Before conducting any sample analysis, the chromatographic system must be verified to be performing adequately.

  • Protocol: Inject a system suitability solution (e.g., Vardenafil at 250 µg/mL spiked with impurities at 0.15%) five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5 for the Vardenafil peak.

    • Theoretical Plates (N): > 5000 for the Vardenafil peak.

    • %RSD for Peak Area: ≤ 2.0% for replicate injections.

    • Resolution (Rs): > 2.0 between Vardenafil and the nearest eluting impurity peak.[11]

Representative Validation Data (Hypothetical)

Table 1: Linearity Data

Analyte Range (µg/mL) Correlation Coefficient (r²)
Vardenafil 125 - 750 0.9998
Impurity A 0.125 - 0.75 0.9995

| Impurity B | 0.125 - 0.75 | 0.9997 |

Table 2: Accuracy and Precision Summary

Analyte Accuracy (% Recovery) Repeatability (%RSD) Intermediate Precision (%RSD)
Vardenafil 99.5 - 101.2 0.85 1.10
Impurity A 98.9 - 101.5 1.15 1.45

| Impurity B | 99.2 - 100.8 | 0.98 | 1.25 |

Experimental and Validation Workflow

The following diagram illustrates the logical flow of the entire protocol, from initial preparation to final validation assessment.

Vardenafil_Impurity_Workflow cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Reporting prep_std Prepare Standards (API & Impurities) sst System Suitability Test (SST) - Tailing, Plates, Resolution - %RSD < 2.0% prep_std->sst prep_sample Prepare Sample (Drug Substance/Product) analysis UPLC Chromatographic Analysis prep_sample->analysis prep_mobile Prepare Mobile Phases & Diluents prep_mobile->sst prep_mobile->analysis sst->analysis Pass data_proc Data Processing (Peak Integration & Quantification) analysis->data_proc validation Validation Assessment - Specificity - Linearity (r² > 0.999) - Accuracy (98-102%) - Precision (%RSD < 2.0) - LOD/LOQ & Robustness data_proc->validation report Final Report Generation validation->report Meets Criteria

Caption: Workflow for Vardenafil impurity quantification and method validation.

Conclusion

The UPLC method detailed in this application note is demonstrated to be rapid, specific, accurate, and precise for the quantification of Vardenafil and its related impurities. The successful validation against ICH Q2(R1) criteria confirms its suitability for quality control applications and for stability studies of Vardenafil in both bulk drug substance and finished pharmaceutical products. The comprehensive explanation of the protocol and the rationale behind its parameters provides a solid foundation for its implementation in a regulatory environment.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Phenomenex. USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18 AN-1014.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Le, J., & Le, J. (2015). Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®). PubMed.
  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • ICH. Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Kothari, C. S., et al. (2021). A Comprehensive Stability Study of Vardenafil Using Quality by Design Approach. Journal of Pharmaceutical and Biomedical Analysis.
  • Zhou, Y., et al. (2016). Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets. Chinese Pharmaceutical Journal.
  • ResearchGate. A proposed degradation pathway of vardenafil under neutral or basic stress condition.
  • Phenomenex. (2022). Vardenafil Assay with Gemini C18 Columns. Phenomenex.
  • Pharmaffiliates. vardenafil - USP standards.
  • Kakumani, K., et al. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. Scientific Research Publishing.
  • BenchChem.
  • SynZeal. Vardenafil EP Impurity C. SynZeal.
  • Al-Aani, H., & Al-Rekabi, M. (2021). A Validated Simple, Rapid and Accurate RP-HPLC Approach for Measuring Vardenafil Hydrochloride Trihydrate in Bulk Drugs and Finished Products. International Journal of Pharmaceutical and Clinical Research.
  • Hishin, N. N., et al. (2019). Validation of an HPLC-MS method for the determination of vardenafil in rat urine. Journal of Applied Pharmaceutical Science.
  • Pharmaffiliates. Vardenafil-impurities.
  • Health Products Regulatory Authority. (2020). IPAR Public Assessment Report for a Medicinal Product. HPRA.
  • Li, Y., et al. (2022).
  • Veeprho. Vardenafil Nitroso Impurity. Veeprho.
  • Sigma-Aldrich. Vardenafil hydrochloride USP Reference Standard. Sigma-Aldrich.
  • Al-Ghobashy, M. A., et al. (2022). Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications.
  • Sigma-Aldrich. Vardenafil European Pharmacopoeia (EP) Reference Standard. Sigma-Aldrich.
  • European Directorate for the Quality of Medicines & HealthCare. (2025). List of European Pharmacopoeia Reference Standards. EDQM.

Sources

Application Note: Characterization of Vardenafil Oxopiperazine in Pharmaceutical Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the role and analysis of Vardenafil oxopiperazine in the forced degradation studies of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Understanding the degradation pathways of active pharmaceutical ingredients (APIs) is a critical component of drug development, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure product quality, safety, and efficacy. This compound has been identified as a significant degradation product, particularly under oxidative stress. This application note details the scientific rationale behind forced degradation, provides step-by-step protocols for stress testing, and outlines a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Vardenafil and this compound.

Introduction: The Imperative of Degradation Profiling

Vardenafil is a widely prescribed oral therapy for erectile dysfunction.[1][2] Its therapeutic action is rooted in the selective inhibition of cGMP-specific PDE5, which enhances the effect of nitric oxide in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow.[1][3] The chemical integrity of the Vardenafil molecule, which features sulfonyl, imidazo, and triazine rings, is paramount to its pharmacological activity.[4]

Stability testing is a cornerstone of pharmaceutical development, designed to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5] Forced degradation, or stress testing, is the process of subjecting the drug to conditions more severe than accelerated stability studies.[6] The objective is to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[6]

This compound (C₂₁H₂₆N₆O₅S) is a known process-related impurity and a key degradation product of Vardenafil.[7][8][9] Its formation involves the oxidation of the piperazine moiety. Monitoring and controlling this impurity is crucial, as changes in the molecular structure can impact the drug's safety and efficacy. This guide provides the necessary protocols to study its formation under various stress conditions.

Structural Relationship: Vardenafil and this compound

The transformation from Vardenafil to this compound involves a specific chemical modification. Understanding this structural change is fundamental to developing a selective analytical method.

G cluster_vardenafil Vardenafil cluster_oxopiperazine This compound Vardenafil Vardenafil Oxopiperazine Oxopiperazine Vardenafil->Oxopiperazine Oxidative Stress (e.g., H₂O₂)

Caption: Structural transformation from Vardenafil to this compound.

Experimental Design: Forced Degradation Protocol

The following protocols are designed in accordance with ICH guideline Q1A(R2) to induce degradation of Vardenafil under various stress conditions.[5] The goal is to generate a degradation profile and assess the formation of this compound.

Principle of the Study

The core principle is to expose a solution of Vardenafil hydrochloride to five distinct stress conditions: acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress. A control sample, protected from stress, is analyzed alongside the stressed samples to establish a baseline. The subsequent analysis by a stability-indicating UPLC method allows for the quantification of the remaining parent drug and the formation of degradants.

G cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) start Vardenafil API Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid Expose base Base Hydrolysis (0.1N NaOH, 60°C) start->base Expose oxid Oxidation (3% H₂O₂, RT) start->oxid Expose heat Thermal (60°C, Solid State) start->heat Expose photo Photolytic (ICH Q1B Light) start->photo Expose analysis Neutralization & Dilution to Final Conc. acid->analysis base->analysis oxid->analysis heat->analysis photo->analysis hplc Analysis by Stability-Indicating UPLC-UV/PDA Method analysis->hplc data Data Interpretation: - % Degradation - Mass Balance - Peak Purity hplc->data

Caption: General workflow for the forced degradation study of Vardenafil.

Materials and Reagents
  • Vardenafil Hydrochloride reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Hydrochloric acid (HCl, Analytical grade)

  • Sodium hydroxide (NaOH, Analytical grade)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Deionized water (18.2 MΩ·cm)

Step-by-Step Stress Condition Protocols

For each condition, prepare a solution of Vardenafil in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 500 µg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the Vardenafil stock solution, add 1 mL of 0.1N HCl.

    • Incubate the mixture in a water bath at 60°C for 48 hours.[10]

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH.

    • Dilute to a final concentration of ~50 µg/mL with the mobile phase diluent for analysis.

    • Rationale: This condition simulates the acidic environment of the stomach and tests for the acid-lability of functional groups like amides or ethers.

  • Base Hydrolysis:

    • To 1 mL of the Vardenafil stock solution, add 1 mL of 0.1N NaOH.

    • Incubate the mixture in a water bath at 60°C for 48 hours.

    • After incubation, cool the solution and neutralize it with an equivalent of HCl.

    • Dilute to the final concentration for analysis.

    • Rationale: Basic conditions challenge the stability of esters and other base-labile groups. Comparing results with acid hydrolysis helps to build a comprehensive degradation pathway.[11]

  • Oxidative Degradation:

    • To 1 mL of the Vardenafil stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 48 hours, protected from light.[10][12]

    • Dilute to the final concentration for analysis.

    • Rationale: This is a critical test for Vardenafil, as the piperazine nitrogen is susceptible to oxidation, directly leading to the formation of N-oxides and this compound.[13] Significant degradation is expected under these conditions.[10][14]

  • Thermal Degradation:

    • Accurately weigh Vardenafil API as a solid powder in a petri dish.

    • Expose the solid drug to a dry heat of 60°C in a calibrated oven for 7 days.[12]

    • After exposure, dissolve the powder in the diluent to prepare a solution at the final concentration for analysis.

    • Rationale: This test evaluates the solid-state stability of the drug, which is crucial for determining appropriate storage conditions and shelf life.

  • Photolytic Degradation:

    • Expose the Vardenafil stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[5][15]

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • After exposure, dilute the solution to the final concentration for analysis.

    • Rationale: Photostability is a key parameter, as light exposure can catalyze photo-oxidative and other degradation reactions, particularly in drugs with chromophoric structures like Vardenafil.[16]

Analytical Methodology: Stability-Indicating UPLC

A validated stability-indicating analytical method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation. It must be able to separate the API from its impurities and degradation products.[12] The following UPLC method is adapted from published literature and demonstrates high resolution and sensitivity.[10][14]

UPLC System and Conditions
ParameterSpecificationRationale
Chromatograph Waters Acquity UPLC or equivalentProvides high resolution and speed necessary for complex mixtures.
Column Zorbax Extended C18 (100 x 2.1 mm, 1.8 µm)C18 stationary phase offers excellent hydrophobic retention for Vardenafil and its degradants. The small particle size enhances efficiency.[10]
Mobile Phase A 20 mM Ammonium bicarbonate, pH adjusted to 5.0 with Orthophosphoric AcidBuffered aqueous phase controls the ionization of analytes, ensuring reproducible retention times.[10][14]
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase chromatography, providing good elution strength.
Gradient Program (Example) 0-2 min, 10% B; 2-8 min, 10-90% B; 8-10 min, 90% B; 10-12 min, 10% BGradient elution is essential to resolve early-eluting polar degradants from the more retained parent drug and other non-polar impurities.[10]
Flow Rate 0.25 mL/minOptimized for the 2.1 mm ID column to ensure high efficiency and sensitivity.[10][14]
Column Temp. 40 °CHigher temperature reduces mobile phase viscosity and can improve peak shape and resolution.[17]
Detection UV/PDA at 210 nmVardenafil and its related substances exhibit strong absorbance at this wavelength, providing good sensitivity.[10][18] A PDA detector allows for peak purity analysis.[13]
Injection Volume 2 µLSmall injection volume is typical for UPLC to prevent column overload and band broadening.[10]
Sample and Standard Preparation
  • Standard Solution: Prepare a solution containing known concentrations of Vardenafil and this compound reference standards in the diluent (e.g., 50:50 Acetonitrile:Water).

  • Sample Solution: Take the stressed samples after neutralization (if applicable) and dilution to the target concentration (e.g., 50 µg/mL) using the same diluent.

  • Control Solution: Prepare a Vardenafil solution at the target concentration that has not been subjected to stress.

G cluster_data Data Acquisition & Analysis sample Stressed Sample (Post-Neutralization & Dilution) injection Inject 2 µL into UPLC System sample->injection column Chromatographic Separation (Gradient Elution on C18 Column) injection->column detection UV/PDA Detection (210 nm & Peak Purity Scan) column->detection chromatogram Generate Chromatogram detection->chromatogram identify Identify Peaks (vs. Reference Standards) chromatogram->identify quantify Quantify Peaks (Area %) identify->quantify

Sources

Application Note: Forced Degradation Studies of Vardenafil and Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is the active pharmaceutical ingredient (API) in medications used for the treatment of erectile dysfunction.[1][2][3] The chemical stability of a drug substance like Vardenafil is a critical attribute that can affect its safety, efficacy, and shelf-life. Forced degradation, or stress testing, is a crucial component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[4][5][6][7] These studies involve subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[7] This information is instrumental in developing and validating stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing the development of stable formulations.[6][8]

This application note provides a comprehensive guide for conducting forced degradation studies on Vardenafil. It outlines detailed protocols for subjecting Vardenafil to hydrolytic, oxidative, photolytic, and thermal stress conditions, as per ICH guidelines.[4][5] Furthermore, it details a robust Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Vardenafil and its degradation products, and discusses the expected impurity formation based on published scientific literature.

Scientific Rationale and Approach

The selection of stress conditions is based on the chemical structure of Vardenafil, which contains functional groups susceptible to degradation, such as the imidazotriazinone core, the ethoxyphenyl group, and the sulfonamide linkage to the piperazine ring. The goal is to achieve a target degradation of 5-20% of the active ingredient, which is sufficient to detect and characterize impurities without completely destroying the molecule.[4]

The analytical approach employs a stability-indicating UPLC method capable of resolving the parent drug from all process-related impurities and degradation products. This ensures the method is specific and suitable for stability studies.

Experimental Protocols

Materials and Reagents
  • Vardenafil Hydrochloride Reference Standard

  • Hydrochloric Acid (HCl), AR grade

  • Sodium Hydroxide (NaOH), AR grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Ammonium bicarbonate, AR grade

  • Orthophosphoric acid, AR grade

  • Water, HPLC grade or Milli-Q

Protocol 1: Acidic and Basic Hydrolysis

The purpose of this protocol is to investigate the susceptibility of Vardenafil to hydrolysis under acidic and basic conditions. While Vardenafil is relatively stable at room temperature, degradation can be induced under more strenuous conditions.[8]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of Vardenafil in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate the solution at 60°C for 48 hours.[8]

    • At appropriate time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 1N NaOH.

    • Dilute the neutralized sample with the mobile phase to a final concentration of approximately 100 µg/mL for UPLC analysis.

  • Basic Stress:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate the solution at 60°C for 48 hours.[8]

    • At appropriate time points, withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 1N HCl.

    • Dilute the neutralized sample with the mobile phase to a final concentration of approximately 100 µg/mL for UPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration without subjecting it to stress conditions.

Protocol 2: Oxidative Degradation

This protocol assesses Vardenafil's sensitivity to oxidation. The nitrogen atoms in the piperazine ring and the imidazotriazinone system are potential sites for oxidation. A common degradation pathway is the formation of Vardenafil N-oxide.[9]

Step-by-Step Methodology:

  • Sample Preparation: Use the 1 mg/mL Vardenafil stock solution.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 48 hours, protected from light.[8]

    • Monitor the degradation at various time points.

    • Dilute an aliquot with the mobile phase to a final concentration of approximately 100 µg/mL for UPLC analysis.

  • Control Sample: Prepare a control sample as described in Protocol 1.

Protocol 3: Thermal Degradation

This protocol evaluates the stability of Vardenafil in the solid state when exposed to elevated temperatures.

Step-by-Step Methodology:

  • Sample Preparation: Place a thin layer of Vardenafil powder (approximately 10 mg) in a Petri dish.

  • Thermal Stress:

    • Place the Petri dish in a hot air oven maintained at 105°C for 24 hours.[10]

    • After the specified time, allow the sample to cool to room temperature.

    • Prepare a solution of the stressed powder in a suitable solvent and dilute it with the mobile phase to a final concentration of approximately 100 µg/mL for UPLC analysis.

  • Control Sample: Prepare a solution of unstressed Vardenafil powder at the same concentration.

Protocol 4: Photolytic Degradation

This protocol determines the photosensitivity of Vardenafil. The ICH Q1B guideline recommends exposure to a combination of visible and UV light.[5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Solid State: Spread a thin layer of Vardenafil powder in a transparent container.

    • Solution State: Prepare a 1 mg/mL solution of Vardenafil in a suitable solvent (e.g., 50:50 acetonitrile:water) in a quartz cuvette.

  • Photolytic Stress:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][7]

    • Simultaneously, keep control samples (both solid and solution) wrapped in aluminum foil to protect them from light.

    • After exposure, prepare solutions from both the exposed and control solid samples and dilute all samples to a final concentration of approximately 100 µg/mL for UPLC analysis.

Analytical Methodology: Stability-Indicating UPLC Method

A validated stability-indicating method is essential to separate Vardenafil from its potential impurities and degradation products.

Parameter Condition
Instrument Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector
Column Zorbax Extended C18 (100 x 2.1 mm, 1.8 µm) or equivalent[8]
Mobile Phase A 20 mM Ammonium bicarbonate, pH adjusted to 5.0 with orthophosphoric acid[8]
Mobile Phase B Acetonitrile[8]
Gradient Optimized for separation of all peaks (A typical starting point could be 95:5 (A:B) with a linear gradient to increase the percentage of B over 10-15 minutes)
Flow Rate 0.25 mL/min[8]
Column Temperature 40°C[11]
Detection Wavelength 245 nm[11]
Injection Volume 2 µL

Results and Discussion

The following table summarizes the expected degradation of Vardenafil under various stress conditions. The percentages are indicative and will vary based on the exact experimental conditions.

Stress Condition % Degradation of Vardenafil Major Degradation Products (DPs) Observed
Acid Hydrolysis (1N HCl, 60°C, 48h) ~5-10%Minor degradation products
Base Hydrolysis (1N NaOH, 60°C, 48h) ~5-15%Degradation product at RT ~0.93 min[8]
Oxidative (3% H₂O₂, RT, 48h) ~10-20%Major DP at RT ~4.2 min (likely N-oxide)[8]
Thermal (105°C, 24h) ~5-10%Multiple minor degradation products
Photolytic (ICH Q1B) ~10-25%Multiple degradation products
Degradation Pathways

Forced degradation studies help in elucidating the potential degradation pathways of a drug molecule. For Vardenafil, several pathways can be postulated based on its structure and the observed degradation products.

G Vardenafil Vardenafil Acid Acidic Hydrolysis (1N HCl, 60°C) Vardenafil->Acid Base Basic Hydrolysis (1N NaOH, 60°C) Vardenafil->Base Oxidation Oxidation (3% H2O2) Vardenafil->Oxidation Photo Photodegradation (UV/Vis Light) Vardenafil->Photo DP1 Hydrolysis Products (e.g., cleavage of sulfonamide) Acid->DP1 Minor Base->DP1 Minor DP2 Vardenafil N-Oxide Oxidation->DP2 Major DP3 Photodegradation Products Photo->DP3 Significant

Caption: Overview of Vardenafil degradation under different stress conditions.

Oxidative stress is a significant degradation pathway for Vardenafil, likely leading to the formation of an N-oxide on the piperazine ring. Hydrolysis under forced conditions may lead to the cleavage of the sulfonamide bond, yielding Vardenafil sulfonic acid. Photodegradation can be complex, potentially involving rearrangements or cleavage of the imidazotriazinone ring.

G cluster_workflow Forced Degradation Workflow start Vardenafil API stress Acid Stress Base Stress Oxidative Stress Thermal Stress Photo Stress start->stress analysis UPLC-PDA/MS Analysis stress:f0->analysis stress:f1->analysis stress:f2->analysis stress:f3->analysis stress:f4->analysis end Identify DPs & Pathways analysis->end

Caption: Experimental workflow for forced degradation studies of Vardenafil.

Conclusion

This application note provides a comprehensive framework for conducting forced degradation studies on Vardenafil in accordance with ICH guidelines. The described protocols for stress testing and the detailed UPLC analytical method allow for the effective identification and quantification of degradation products. Understanding the degradation pathways of Vardenafil is essential for the development of a stable and safe pharmaceutical product. The stability-indicating method presented here is shown to be specific and robust for its intended purpose.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation, 1996. [URL: https://database.ich.org/sites/default/files/Q1B_Guideline.pdf]
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itory, S. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Kakumani, K., Chimalakonda, K., & Yarram, A. (2013). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 4(10), 555-565. [URL: https://www.scirp.
  • Patel, Y., Shah, N., & Patel, P. (2019). A Comprehensive Stability Study of Vardenafil Using Quality by Design Approach. Journal of Chromatographic Science, 57(8), 716-726. [URL: https://academic.oup.com/chromsci/article/57/8/716/5490073]
  • Shaikh, S., Muneera, M. S., Thusleem, O. A., & Tahir, M. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(4). [URL: https://medcraveonline.
  • Wang, B., Li, H. Q., Lian, X. Y., et al. (2015). RP-HPLC assay method for related substances of ambrisentan tablets. Chinese Pharmaceutical Journal, 50(6), 541-544.
  • PubChem. (n.d.). Vardenafil. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Vardenafil]
  • Nasr, M. M., El-Abasawy, N. M., El-Olemy, A., & Sharaf El-Din, M. M. (2019). Development and Validation of Stability‐Indicating HPLC Method for Simultaneous Quantification of Vardenafil and Dapoxetine in Bulk and in Combined Dosage Form. Journal of Chromatographic Science, 57(2), 146-155. [URL: https://www.researchgate.net/figure/A-proposed-degradation-pathway-of-vardenafil-under-neutral-or-basic-stress-condition_fig3_328904353]
  • Yarbagi, K., Rajana, N., Babu, J. M., et al. (2017). IDENTIFICATION, METHOD DEVELOPMENT AND METHOD VALIDATION FOR THE PROCESS AND DEGRADATION IMPURITIES OF VARDENAFIL HCl BY RP-UPLC AND UPLC-TOF. International Journal of Pharmaceutical Sciences and Research, 8(1), 163-172.

Sources

Application Notes and Protocols for the Pharmaceutical Analysis of Vardenafil Oxopiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Vardenafil Quality Control

Vardenafil, the active pharmaceutical ingredient (API) in medications used to treat erectile dysfunction, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[1][2] The synthesis of such a complex molecule is a multi-step process that can inadvertently lead to the formation of related substances, or impurities.[1][2] Regulatory bodies worldwide, including the US FDA and EMA, mandate stringent control over these impurities to ensure the safety and efficacy of the final drug product. Vardenafil oxopiperazine has been identified as a process-related impurity that can arise during the bulk synthesis of Vardenafil.[1][2] Therefore, its accurate identification and quantification are paramount for the quality control of Vardenafil API and its formulations.

This technical guide provides in-depth application notes and a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be robust, specific, and sensitive, aligning with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).

Understanding the Analyte: Vardenafil and this compound

A foundational understanding of the chemical structures of Vardenafil and its oxopiperazine impurity is crucial for developing a specific analytical method. The structural difference, though seemingly minor, imparts distinct physicochemical properties that can be exploited for chromatographic separation.

  • Vardenafil: The parent molecule contains an N-ethylpiperazine moiety.[3]

  • This compound: In this impurity, the N-ethyl group is replaced by a carbonyl group, forming an oxopiperazine ring.[1][2][4] This modification increases the polarity of the molecule.

This structural relationship is depicted in the diagram below:

G Vardenafil Vardenafil (N-ethylpiperazine moiety) Oxopiperazine This compound (Oxopiperazine moiety) Process Synthesis Process Process->Vardenafil Desired Product Process->Oxopiperazine Process Impurity

Caption: Relationship between Vardenafil and its oxopiperazine impurity.

Analytical Strategy: Reversed-Phase HPLC with UV Detection

Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar to non-polar small molecules like Vardenafil and its impurities.[5][6][7] The increased polarity of this compound compared to Vardenafil suggests that it will have a shorter retention time on a non-polar stationary phase, allowing for effective separation. UV detection is suitable due to the chromophoric nature of these compounds.

Causality Behind Experimental Choices:
  • Stationary Phase (Column): A C18 column is selected for its hydrophobicity, which provides excellent retention and separation for compounds of this nature.[5][6][8] The end-capping of the silica-based packing material is critical to minimize peak tailing, which can be caused by the interaction of basic amine groups in the analytes with acidic silanol groups on the silica surface.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier (acetonitrile) is employed.[5][6] The buffer (e.g., ammonium acetate) helps to maintain a consistent pH and ionic strength, leading to reproducible retention times and improved peak shapes. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The gradient elution allows for the efficient elution of both the more polar oxopiperazine impurity and the less polar Vardenafil API within a reasonable run time.

  • Detection Wavelength: Based on the UV spectra of Vardenafil and related compounds, a detection wavelength of around 245 nm is chosen to ensure good sensitivity for both the API and the impurity.[5]

Detailed Analytical Protocol

This protocol outlines the steps for the quantification of this compound in a Vardenafil drug substance.

Materials and Reagents
  • Vardenafil Reference Standard (USP or equivalent)

  • This compound Reference Standard[3]

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Water (HPLC grade)

  • Vardenafil Drug Substance (Sample for analysis)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System A gradient-capable HPLC system with a UV detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Athena C18-WP)[5]
Mobile Phase A 0.8 g/L Ammonium Acetate in Water:Acetonitrile (90:10 v/v)[5]
Mobile Phase B 0.8 g/L Ammonium Acetate in Water:Acetonitrile (10:90 v/v)[5]
Gradient Program Time (min)
Flow Rate 1.0 mL/min[5]
Column Temperature 40 °C[5]
Detection Wavelength 245 nm[5]
Injection Volume 10 µL
Diluent Mobile Phase A
Preparation of Solutions
  • Vardenafil Stock Solution (for spiking and accuracy): Accurately weigh about 25 mg of Vardenafil reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • This compound Stock Solution: Accurately weigh about 5 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Standard Solution (for linearity and quantification): Prepare a series of dilutions from the this compound stock solution to cover the expected concentration range of the impurity (e.g., 0.05% to 0.5% of the sample concentration).

  • Sample Solution: Accurately weigh about 25 mg of the Vardenafil drug substance and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Perform replicate injections for both standards and samples to ensure precision.

Data Analysis and Calculations
  • Identify the peaks for this compound and Vardenafil in the sample chromatogram based on their retention times compared to the standards.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.

  • Calculate the concentration of this compound in the sample solution using the calibration curve.

  • Express the amount of this compound as a percentage of the Vardenafil concentration in the sample.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its suitability for its intended purpose. The following parameters should be assessed according to ICH guidelines:

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve the this compound peak from Vardenafil and other potential impurities. Forced degradation studies can be performed to demonstrate this.[6]
Linearity A linear relationship between concentration and peak area should be established over the desired range. The correlation coefficient (r²) should be ≥ 0.999.[6]
Accuracy The recovery of a known amount of this compound spiked into the sample should be within 98.0% to 102.0%.[6]
Precision The relative standard deviation (RSD) for replicate injections should be ≤ 2.0%.[6] This should be assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest concentration of this compound that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) The lowest concentration of this compound that can be quantified with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound.

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Std Prepare Standard Solutions (this compound) Inject_Std Inject Standards Prep_Std->Inject_Std Prep_Sample Prepare Sample Solution (Vardenafil API) Inject_Sample Inject Sample Prep_Sample->Inject_Sample Equilibrate System Equilibration Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Blank->Inject_Std Inject_Std->Inject_Sample Cal_Curve Calibration Curve Generation Inject_Std->Cal_Curve Peak_ID Peak Identification & Integration Inject_Sample->Peak_ID Quantify Quantification of Impurity Peak_ID->Quantify Cal_Curve->Quantify Report Report Results (% Impurity) Quantify->Report

Caption: Analytical workflow for this compound quantification.

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. The use of this compound as a reference standard in conjunction with a validated, stability-indicating HPLC method is essential for ensuring the quality, safety, and efficacy of Vardenafil drug products. The protocol and insights provided in this guide offer a robust framework for the implementation of such analytical controls in a regulated laboratory environment.

References

  • Reddy, G. M., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Synthetic Communications, 42(24), 3513-3523. [Link]

  • Pharmaffiliates. (n.d.). Vardenafil-impurities. Retrieved from [Link]

  • Wang, B., Li, H. Q., & Lian, X. Y. (2015). Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets. Chinese Pharmaceutical Journal, 50(6), 541-544. [Link]

  • Kakumani, K., et al. (2014). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 81-91. [Link]

  • Phenomenex. (n.d.). USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18 AN-1014. Retrieved from [Link]

  • Osypchuk, Y. V., et al. (2019). Validation of an HPLC-MS method for the determination of vardenafil in rat urine. Journal of Applied Pharmaceutical Science, 9(8), 79-85. [Link]

  • Sree, P. G., et al. (2023). A Validated Simple, Rapid and Accurate RP-HPLC Approach for Measuring Vardenafil Hydrochloride Trihydrate in Bulk Drugs and Pharmaceuticals. International Journal of Pharmaceutical and Biological Archives, 14(1), 1-8. [Link]

  • Reddy, G. M., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Taylor & Francis Online. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2013). Vardenafil (Levitra®) Analyzed with HPLC - AppNote. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to minimize Vardenafil oxopiperazine formation during synthesis?

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Vardenafil Synthesis

A-TS-CHEM-26.01

From the desk of the Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Vardenafil. Our goal is to provide in-depth troubleshooting and practical guidance to address common challenges encountered in the laboratory, with a specific focus on minimizing the formation of the Vardenafil oxopiperazine impurity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

This compound is a process-related impurity that can form during the synthesis of Vardenafil.[1][2] Its structure features an oxidized piperazine ring.[2] The presence of this and other impurities is a critical concern in pharmaceutical manufacturing as they can potentially impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] Regulatory bodies have strict limits on impurity levels, making their control a key aspect of process development.

Q2: What are the primary causes of this compound formation?

The formation of this compound is primarily attributed to oxidative conditions during the synthesis. The nitrogen atom in the N-ethyl piperazine moiety of Vardenafil is susceptible to oxidation, leading to the formation of the corresponding N-oxide.[3][4] This side reaction can be influenced by several factors, including the presence of oxidizing agents, residual peroxides in solvents, or exposure to atmospheric oxygen at elevated temperatures.

Q3: How can I detect and quantify this compound in my reaction mixture?

Several analytical techniques can be employed for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Diode Array Detection (DAD) are commonly used for routine analysis.[5][6] For structural confirmation and more sensitive quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5][7] These methods allow for the separation and identification of Vardenafil from its related impurities.[8][9]

Troubleshooting Guide: Minimizing this compound Formation

This section provides detailed protocols and explanations to help you control the formation of the oxopiperazine impurity during Vardenafil synthesis.

Understanding the Reaction Pathway

The synthesis of Vardenafil typically involves the condensation of a sulfonyl chloride intermediate with N-ethylpiperazine.[10] The formation of the oxopiperazine impurity is a parallel reaction pathway where the N-ethylpiperazine or the final Vardenafil molecule undergoes oxidation.

Vardenafil Synthesis and Impurity Formation cluster_main_reaction Main Synthetic Route cluster_side_reaction Side Reaction Sulfonyl_Chloride Sulfonyl Chloride Intermediate Vardenafil Vardenafil Sulfonyl_Chloride->Vardenafil + N-Ethylpiperazine N_Ethylpiperazine N-Ethylpiperazine Vardenafil_Oxopiperazine This compound Vardenafil->Vardenafil_Oxopiperazine Oxidizing_Agent Oxidizing Agent (e.g., O2, peroxides) Oxidizing_Agent->Vardenafil_Oxopiperazine

Caption: Vardenafil synthesis and oxopiperazine formation pathway.

Proactive Strategies to Mitigate Oxopiperazine Formation

1. Inert Atmosphere and Degassed Solvents:

  • Rationale: The most effective way to prevent oxidation is to exclude oxygen from the reaction environment.[11] Dissolved oxygen in solvents can act as an oxidizing agent.

  • Protocol:

    • Assemble the reaction glassware and purge the system with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.

    • Use solvents that have been adequately degassed. This can be achieved by sparging with an inert gas for 30 minutes or through a series of freeze-pump-thaw cycles.

    • Maintain a positive pressure of the inert gas throughout the reaction.

2. Control of Reaction Temperature:

  • Rationale: Higher reaction temperatures can accelerate the rate of oxidation.

  • Recommendation:

    • Conduct the reaction at the lowest effective temperature.

    • Carefully monitor and control the internal reaction temperature, especially during exothermic additions.

3. Purity of Reagents and Solvents:

  • Rationale: Impurities in starting materials or solvents can sometimes catalyze oxidation reactions. Peroxides in solvents like THF or ethers are a common culprit.

  • Protocol:

    • Use high-purity, peroxide-free solvents. Test for peroxides using appropriate test strips before use.

    • Ensure the purity of N-ethylpiperazine and the sulfonyl chloride intermediate.

Reactive Strategies and Purification

Even with preventative measures, some level of the oxopiperazine impurity may form. The following strategies can be employed for its removal.

Recrystallization:

  • Rationale: Vardenafil and its oxopiperazine impurity may have different solubilities in various solvent systems, allowing for separation through recrystallization.

  • Protocol:

    • Dissolve the crude Vardenafil in a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether) at an elevated temperature.[12]

    • Slowly cool the solution to allow for the selective crystallization of the desired product.

    • Isolate the purified Vardenafil by filtration.

Chromatographic Purification:

  • Rationale: For laboratory-scale synthesis or when high purity is required, column chromatography is an effective purification method.

  • Protocol:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate Vardenafil from the more polar oxopiperazine impurity.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.[11]
Solvents Degassed and Peroxide-FreeRemoves dissolved oxygen and potential oxidizing agents.[11]
Temperature Lowest effective temperatureReduces the rate of oxidative side reactions.[11]
Purification Recrystallization/ChromatographySeparates Vardenafil from impurities based on solubility/polarity differences.[12]

Experimental Workflow for Minimizing Oxopiperazine Formation

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis cluster_purification Purification Degas_Solvents Degas Solvents Inert_Atmosphere Establish Inert Atmosphere Degas_Solvents->Inert_Atmosphere Check_Reagent_Purity Check Reagent Purity Check_Reagent_Purity->Inert_Atmosphere Controlled_Temp_Addition Controlled Temperature Addition Inert_Atmosphere->Controlled_Temp_Addition Monitor_Reaction Monitor Reaction (TLC/HPLC) Controlled_Temp_Addition->Monitor_Reaction Quench_Reaction Quench Reaction Monitor_Reaction->Quench_Reaction Crude_Isolation Crude Product Isolation Quench_Reaction->Crude_Isolation Analyze_Crude Analyze Crude Product (HPLC/LC-MS) Crude_Isolation->Analyze_Crude Recrystallization Recrystallization Analyze_Crude->Recrystallization Column_Chromatography Column Chromatography Analyze_Crude->Column_Chromatography Final_Product_Analysis Final Product Analysis Recrystallization->Final_Product_Analysis Column_Chromatography->Final_Product_Analysis

Caption: Step-by-step workflow for Vardenafil synthesis.

By implementing these strategies, researchers can significantly reduce the formation of this compound, leading to a higher purity product and a more efficient synthesis.

References

Sources

Technical Support Center: Troubleshooting Peak Tailing for Vardenafil Oxopiperazine in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry issues—specifically peak tailing—during the High-Performance Liquid Chromatography (HPLC) analysis of Vardenafil oxopiperazine. As a basic compound, this compound presents a classic chromatographic challenge that, when understood mechanistically, can be systematically resolved. This document provides in-depth, cause-and-effect troubleshooting strategies to help you achieve robust, symmetrical peaks for accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing and why is it a significant problem for this compound analysis?

Answer:

Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a trailing edge that is broader than its leading edge.[1][2] This is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of Tƒ = 1.0 indicates a perfectly symmetrical Gaussian peak. A value greater than 1.2 is generally considered tailing, although some methods may accept up to 1.5.[3]

This compound, a metabolite or impurity of Vardenafil, is a basic compound due to its piperazine-like moiety.[4][5][6][7] The primary cause of peak tailing for such basic compounds in reversed-phase HPLC is undesirable secondary interactions between the analyte and the stationary phase.[1][3][8] Specifically, the protonated (positively charged) basic analyte interacts strongly with ionized, acidic residual silanol groups (Si-O⁻) on the surface of the silica-based column packing material.[1][3][9][10] This secondary ion-exchange mechanism creates multiple retention sites with different energies, causing some analyte molecules to be retained longer than the main population, resulting in a "tail".

This is problematic because peak tailing:

  • Reduces Resolution: Tailing peaks can merge with adjacent peaks, making accurate integration and quantification difficult, especially for low-level impurities.

  • Decreases Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

  • Impacts Reproducibility: Poor peak shape can lead to inconsistent integration and variability in quantitative results.

Q2: My primary suspect is silanol interaction. What is the most effective, systematic approach to confirm and mitigate this?

Answer:

You are correct to suspect silanol interactions as the root cause. A systematic approach involving the mobile phase and column chemistry is the most effective way to solve this problem. We will address this in two parts: Mobile Phase Optimization and Column Selection.

The mobile phase is your most powerful tool for controlling the ionization states of both your analyte and the stationary phase.

1. Mobile Phase pH Adjustment: The most direct way to disrupt the analyte-silanol interaction is to control the pH. The goal is to protonate the silanol groups (Si-OH), neutralizing their negative charge and thus eliminating the ion-exchange interaction.[1][3][8] Silanol groups typically have a pKa in the range of 3.5-4.5, so a mobile phase pH ≤ 3 is highly effective.[1]

ComponentAt Low pH (e.g., pH 2.5)At Mid-Range pH (e.g., pH 5-7)Impact on Tailing
This compound (Basic Analyte)Fully Protonated (Cationic, R₃NH⁺)Fully Protonated (Cationic, R₃NH⁺)The analyte is charged at both pH values.
Silanol Groups (Stationary Phase)Mostly Protonated (Neutral, Si-OH)Mostly Deprotonated (Anionic, Si-O⁻)The key difference. Neutral silanols do not interact strongly with the cationic analyte.
Outcome Reduced Tailing Significant Tailing Low pH is the preferred starting point.[11]

Experimental Protocol 1: Mobile Phase pH Adjustment

  • Preparation: Prepare two aqueous mobile phase components.

    • Mobile Phase A1 (Control): Water with your organic modifier (e.g., Acetonitrile).

    • Mobile Phase A2 (Test): Prepare a 20-25 mM buffer (e.g., potassium phosphate) and adjust the pH to 2.5 using phosphoric acid. Note: Always measure and adjust the pH of the aqueous portion before mixing with the organic solvent.[11]

  • Equilibration: Equilibrate your C18 column with a 95:5 mixture of Mobile Phase A1:Organic for at least 15 column volumes.

  • Injection (Control): Inject your this compound standard and record the chromatogram and tailing factor.

  • Re-equilibration: Flush the column and system thoroughly and equilibrate with a 95:5 mixture of Mobile Phase A2:Organic.

  • Injection (Test): Inject the same standard and record the chromatogram.

  • Analysis: Compare the tailing factors. A significant reduction in tailing with Mobile Phase A2 confirms that silanol interactions are the primary cause.

2. Use of Mobile Phase Additives (Silanol Masking & Ion Pairing): If adjusting pH alone is insufficient, or if you need to work at a pH where silanols are active, additives can be used to "mask" the problematic interactions.

AdditiveConcentrationMechanism of ActionBest For
Formic Acid (FA) 0.1% (v/v)Lowers pH to ~2.8. Provides some protonation of silanols. Weak ion-pairing effect.[12]General purpose, MS-compatible. May not be strong enough to eliminate severe tailing.
Trifluoroacetic Acid (TFA) 0.1% (v/v)Strong Acid: Lowers pH to ~2.1, ensuring complete protonation of most silanols.[13] Ion-Pairing Agent: The TFA anion (CF₃COO⁻) forms a neutral ion pair with the protonated analyte, masking its positive charge and improving its hydrophobic retention while preventing silanol interaction.[12][14][15]Very effective for eliminating tailing of basic compounds, but can cause ion suppression in LC-MS.[12][15]
Triethylamine (TEA) 0.1-0.5% (v/v)Competitive Base: As a basic amine, TEA preferentially interacts with and "caps" the active silanol sites, preventing the analyte from accessing them.[1][16] Often used with pH adjustment.Effective at mid-range pH where silanols are ionized. Not MS-friendly.

Your HPLC column is a critical variable. Not all C18 columns are created equal.

  • Use Modern, End-Capped Columns: Always choose columns packed with high-purity, "Type B" silica. These have a much lower concentration of acidic silanols and trace metal contaminants compared to older "Type A" silica.[1] Furthermore, ensure the column is end-capped . End-capping is a process where most of the remaining accessible silanols are chemically bonded with a small, inert group (like a trimethylsilyl group), effectively shielding them from interaction with analytes.[3][8][9][17]

  • Consider Alternative Stationary Phases: If tailing persists, consider columns with stationary phases designed to further minimize silanol interactions:

    • Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This provides a hydrating layer near the silica surface that shields analytes from residual silanols.

    • Hybrid Silica Phases: These columns are made from a hybrid of silica and organosiloxane materials, resulting in fewer and less acidic silanol groups and improved pH stability.[1]

Q3: I've adjusted my mobile phase to pH 2.5 with 0.1% formic acid, but I still see significant tailing. What should I do next?

Answer:

This is a common scenario. While lowering the pH with formic acid helps, it may not be sufficient to address all secondary interactions.[12] Here are the next logical steps:

  • Switch to a Stronger Acid/Ion-Pairing Agent: Replace 0.1% formic acid with 0.1% trifluoroacetic acid (TFA). As explained in the table above, TFA is a much stronger acid and a more effective ion-pairing agent.[12][15] This combination of fully protonating the silanols and simultaneously masking the analyte's positive charge is often the definitive solution for stubborn peak tailing of basic compounds.

  • Check for Column Overload: Peak tailing can also be a symptom of mass overload, where you inject too much sample for the column to handle. The stationary phase becomes saturated, leading to a distorted peak shape that resembles tailing.

Experimental Protocol 2: Diagnosing Column Overload

  • Prepare Dilutions: Prepare a series of dilutions of your this compound standard (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).

  • Inject Sequentially: Using your optimized mobile phase, inject a constant volume of each standard, starting from the lowest concentration and moving to the highest.

  • Analyze Peak Shape: Carefully observe the tailing factor for each injection.

    • If the tailing factor is consistent and acceptable at low concentrations but increases significantly at higher concentrations , you are experiencing column overload.

    • If the tailing factor is poor and relatively constant across all concentrations , the issue is more likely related to secondary chemical interactions (silanols).

  • Solution: If overload is confirmed, simply reduce the amount of sample injected, either by lowering the concentration or the injection volume.

Q4: My peak tailing persists for this compound but not for other neutral compounds in my mixture. Could my HPLC system be the cause?

Answer:

This is an excellent diagnostic observation. If neutral compounds have good peak shape while your basic analyte tails, it strongly points away from universal system issues (like major leaks or detector problems) and back towards specific chemical interactions. However, some system-level problems can disproportionately affect certain peaks or be mistaken for tailing.

  • Extra-Column Volume (Dead Volume): Excessive volume between the injector and the column, or between the column and the detector, can cause band broadening and tailing. This typically affects all peaks, but is often more pronounced for early-eluting peaks.[17] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly with the tubing pushed all the way into the port to minimize dead volume.[9]

  • Column Contamination/Void: While a column void or a blocked inlet frit usually affects all peaks, it can sometimes manifest unevenly. If the column is old or has been subjected to harsh conditions, this is a possibility. Try reversing and flushing the column (if the manufacturer allows) or simply replace it with a new one to rule this out.

  • Co-eluting Impurity: What appears to be a tail could be a small, closely eluting impurity.[3] To check for this, change the detector wavelength and observe if the shape of the "tail" changes relative to the main peak. If you have access to a mass spectrometer, you can check the mass spectrum across the peak to see if more than one compound is present.

Visualized Workflows and Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the core mechanism of tailing and a logical troubleshooting workflow.

Silanol_Interaction cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase (Mid-Range pH) StationaryPhase Silica Surface Ionized Silanol (Si-O⁻) C18 Chains Result Result: Peak Tailing Analyte {this compound (Basic) | R₃N → R₃NH⁺} Analyte->StationaryPhase:f1 Strong Ionic Interaction (Secondary Retention) Analyte->StationaryPhase:f2 Desired Hydrophobic Interaction (Primary Retention)

Caption: Mechanism of peak tailing for basic analytes.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH ≤ 3? start->check_ph adjust_ph Action: Adjust aqueous phase to pH 2.5 using H₃PO₄ or Formic Acid. check_ph->adjust_ph No check_tfa Is Tailing Resolved? check_ph->check_tfa Yes adjust_ph->check_tfa use_tfa Action: Replace FA with 0.1% TFA to enhance ion-pairing and acidity. check_tfa->use_tfa No resolved Peak Shape Acceptable (Tf < 1.2) check_tfa->resolved Yes check_overload Is Tailing Resolved? use_tfa->check_overload test_overload Action: Inject a dilution series to check for mass overload. check_overload->test_overload No check_overload->resolved Yes check_column Is Tailing Resolved? test_overload->check_column replace_column Action: Use a new, high-quality, end-capped C18 column. check_column->replace_column No check_column->resolved Yes check_system Is Tailing Resolved? replace_column->check_system system_maintenance Action: Check for dead volume. Inspect frits and fittings. check_system->system_maintenance No check_system->resolved Yes system_maintenance->resolved If Yes

Caption: Systematic troubleshooting workflow for peak tailing.

References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Waters Corporation. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325.
  • FDA Global Substance Registration System (GSRS). (n.d.). This compound.
  • Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?
  • National Center for Biotechnology Information. (n.d.). Vardenafil. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • LCGC International. (2017, October 10). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?
  • Pharmaffiliates. (n.d.). This compound (Impurity).
  • ChemicalBook. (n.d.). This compound (IMpurity) CAS#: 448184-58-5.

Sources

Technical Support Center: Optimizing Mobile Phase for Vardenafil Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Vardenafil impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing your mobile phase in HPLC and UHPLC methods. Here, we move beyond generic advice to offer field-proven insights and systematic troubleshooting strategies to ensure the scientific integrity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common initial questions when developing a method for Vardenafil and its impurities.

Q1: What is a good starting point for a mobile phase for Vardenafil impurity analysis?

A good starting point for Vardenafil analysis is a reversed-phase method using a C18 column. The mobile phase typically consists of an aqueous buffer and an organic solvent. For example, a mixture of 0.1% orthophosphoric acid in water and acetonitrile (in an 80:20 v/v ratio) is a reported starting condition.[1] Another common approach involves a mobile phase of acetonitrile and a phosphate buffer like potassium dihydrogen phosphate.[2][3] A gradient elution is often necessary to separate all potential impurities effectively.[4][5]

Q2: Why is controlling the mobile phase pH critical for Vardenafil analysis?

Vardenafil is a basic compound, and its ionization state, along with the ionization of its impurities and any residual silanols on the column's stationary phase, is heavily influenced by the mobile phase pH.[6][7] Controlling the pH is crucial for:

  • Achieving reproducible retention times: Small shifts in pH can lead to significant changes in retention, compromising method reliability.[8]

  • Improving peak shape: Operating at a pH far from the pKa of Vardenafil and its impurities helps to ensure they are in a single ionic form, preventing peak splitting or tailing.[8][9] For basic compounds like Vardenafil, a low pH (e.g., 2-4) mobile phase protonates the amine groups, which can suppress unwanted interactions with the silica backbone of the stationary phase and improve peak shape.[2][6]

  • Optimizing selectivity: Adjusting the pH can alter the relative retention of Vardenafil and its impurities, providing a powerful tool for improving resolution.[7]

Q3: Which organic modifier should I choose: acetonitrile or methanol?

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and each offers different selectivity.[10]

  • Acetonitrile is often preferred due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff (around 190 nm), which is advantageous for detecting impurities at low wavelengths.[10]

  • Methanol is a more cost-effective and less toxic alternative.[10] It can provide different selectivity compared to acetonitrile, which can be beneficial for resolving closely eluting peaks.[11][12]

For method development, it is often beneficial to screen both solvents to determine which provides the optimal separation for your specific impurity profile.

Q4: What concentration of buffer should I use in my mobile phase?

A general recommendation for buffer concentration in HPLC is between 5 mM and 100 mM. A concentration that is too low (e.g., <5 mM) may not provide sufficient buffering capacity, leading to retention time instability. Conversely, very high buffer concentrations can increase mobile phase viscosity and risk precipitation when mixed with the organic modifier, potentially causing high backpressure. A good starting point is typically around 10-25 mM.[13][14]

Comparative Table of Reported Mobile Phases

For your reference, the following table summarizes various mobile phase compositions that have been successfully used for the analysis of Vardenafil and its impurities.

Aqueous PhaseOrganic PhaseColumnDetectionReference
0.1% Orthophosphoric AcidAcetonitrile (80:20 v/v)C18UV at 247 nm[1]
20 mM Ammonium bicarbonate (pH 5.0 with Orthophosphoric acid)Acetonitrile (gradient)C18UV at 210 nm[4]
10 mM Phosphate buffer (pH 3.0)Acetonitrile (80:20 v/v)C18Not Specified[14]
0.1% (v/v) Formic acid in waterAcetonitrile (gradient)C18MS/MS[15]
0.05 M Triethylamine (pH 6.0 with Phosphoric acid)Acetonitrile (gradient)C18UV at 245 nm[16]
Ammonium acetate bufferAcetonitrile (gradient)C18UV at 245 nm[17]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of Vardenafil impurities.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My Vardenafil peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

Peak tailing for basic compounds like Vardenafil is a frequent issue, often stemming from secondary interactions with the stationary phase.

Experimental Protocol for Troubleshooting Peak Tailing:

  • Assess Mobile Phase pH:

    • Rationale: Vardenafil has basic nitrogen atoms that can interact with acidic silanol groups on the silica surface of the column, causing tailing.[2] By lowering the mobile phase pH, these basic sites are protonated, minimizing these secondary interactions.

    • Action: Prepare a mobile phase with a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate). Ensure the pH is at least 2 units away from the pKa of Vardenafil if known.[9][18]

  • Evaluate Buffer Concentration:

    • Rationale: A sufficient buffer concentration can help to mask the residual silanol groups on the stationary phase.

    • Action: If using a low buffer concentration, incrementally increase it (e.g., from 10 mM to 25 mM or 50 mM) and observe the effect on peak shape.

  • Consider the Column:

    • Rationale: Older columns or those with less advanced silica technology may have a higher population of active silanol groups.

    • Action: Switch to a modern, high-purity silica column with end-capping designed for good peak shape with basic compounds.[2]

  • Check for Column Overload:

    • Rationale: Injecting too much sample can lead to peak distortion, including tailing.

    • Action: Reduce the injection volume or dilute the sample and re-inject.

Troubleshooting Workflow for Peak Tailing

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Problem 2: Insufficient Resolution Between Vardenafil and Impurities

Q: I am not able to separate a critical impurity from the main Vardenafil peak. What steps should I take?

Improving resolution requires manipulating the selectivity and/or efficiency of the separation.

Experimental Protocol for Optimizing Resolution:

  • Modify the Organic Solvent Ratio:

    • Rationale: Changing the solvent strength of the mobile phase directly impacts the retention of all compounds.

    • Action: If using a gradient, make the gradient shallower to increase the separation window. For an isocratic method, decrease the percentage of the organic solvent to increase retention and potentially improve resolution.[2]

  • Change the Organic Modifier:

    • Rationale: Acetonitrile and methanol interact differently with analytes and the stationary phase, leading to changes in selectivity.[10][11]

    • Action: If using acetonitrile, switch to methanol (or a combination) and re-optimize the mobile phase composition. This can alter the elution order and improve the separation of co-eluting peaks.

  • Adjust the Mobile Phase pH:

    • Rationale: As with peak shape, pH can significantly alter the selectivity between Vardenafil and its impurities, especially if the impurities have different pKa values.[7]

    • Action: Screen a range of pH values (e.g., 3.0, 4.5, 6.0) to find the optimal pH for separating the critical pair.

  • Evaluate Column Temperature:

    • Rationale: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence selectivity.

    • Action: Vary the column temperature (e.g., 25°C, 35°C, 45°C) and observe the impact on resolution.

Logical Relationship for Improving Resolution

Caption: Strategies for enhancing chromatographic resolution.

Problem 3: Retention Time Drift

Q: My retention times are shifting from one injection to the next. What should I investigate?

Unstable retention times can compromise the validity of your analytical method.

Experimental Protocol for Stabilizing Retention Times:

  • Ensure Proper Column Equilibration:

    • Rationale: The column must be fully equilibrated with the mobile phase before starting the analytical run.

    • Action: Flush the column with at least 10-20 column volumes of the initial mobile phase conditions. A stable baseline is a good indicator of equilibration.[2]

  • Verify Mobile Phase Preparation and Stability:

    • Rationale: Inconsistent mobile phase composition is a common cause of retention time drift.

    • Action: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[2] If using a buffer, always measure the pH of the aqueous portion before adding the organic modifier.[6]

  • Check for System Leaks and Temperature Fluctuations:

    • Rationale: Leaks in the system can cause pressure fluctuations and affect the mobile phase composition delivered to the column. Temperature changes also impact retention.

    • Action: Inspect all fittings for leaks. Use a column oven to maintain a constant temperature.[2]

  • Assess Buffer Choice and pH:

    • Rationale: If the mobile phase pH is close to the pKa of Vardenafil or its impurities, small pH variations can cause significant shifts in retention.

    • Action: Choose a buffer that has a pKa within +/- 1 pH unit of your desired mobile phase pH to ensure robust pH control.

References

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • International Labmate. (2023). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Kakumani, K., et al. (2012). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 3, 59-66. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Restek. (2013). When should you use a buffer for HPLC, how does it work and which one to use? Retrieved from [Link]

  • SciSpace. (n.d.). Characterizing the Selectivity of Stationary Phases and Organic Modifiers in Reversed-Phase High-Performance Liquid Chromatographic Systems. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Retrieved from [Link]

  • Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]

  • Phenomenex. (n.d.). USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18 AN-1014. Retrieved from [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (2022). Vardenafil Assay with Gemini C18 Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). A Validated Simple, Rapid and Accurate RP-HPLC Approach for Measuring Vardenafil Hydrochloride Trihydrate in Bulk Drugs and Medicinal Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). HR-MS DATA OF FORCED DEGRADATION STUDY IMPURITIES OF VARDENAFIL HCL. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Vardenafil in Pharmaceutical Formulation by HPLC Using Conventional C 18 and Monolithic Silica Columns. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Yarbagi et al., IJPSR, 2017; Vol. 8(1): 107-119. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of forced degradation. Retrieved from [Link]

  • Medikamenter Quality Services. (n.d.). Common Issues in HPLC Analysis. Retrieved from [Link]

  • MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008524A - Preparation method for vardenafil impurities.
  • ResearchGate. (n.d.). (PDF) A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. Retrieved from [Link]

  • University of Canberra Research Portal. (n.d.). Determination of vardenafil in pharmaceutical formulation by HPLC using conventional C18 and monolithic silica columns. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Semantic Scholar. (2021). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2016). Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets. Retrieved from [Link]

Sources

Technical Support Center: A Scientist's Guide to Resolving Vardenafil and Vardenafil Oxopiperazine Co-elution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chromatographic challenges. As a Senior Application Scientist, I understand that resolving structurally similar compounds is a common yet significant hurdle in pharmaceutical analysis. This guide is designed to provide you with the expertise, logical workflows, and validated starting points to systematically resolve the co-elution of Vardenafil and its critical impurity, Vardenafil oxopiperazine. We will move beyond simple instructions to explain the fundamental principles behind each step, empowering you to make informed decisions in your method development.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the most common initial questions researchers face when encountering this specific separation challenge.

Q1: Why do Vardenafil and this compound frequently co-elute?

A: The difficulty stems from their profound structural similarity. This compound is a metabolite or impurity that differs from the parent Vardenafil molecule only by the presence of a carbonyl group (C=O) on the piperazine ring.[1][2][3] This subtle change results in very similar physicochemical properties, such as polarity and molecular weight, making them behave almost identically under generic reversed-phase chromatography conditions.

Q2: What is the primary chemical difference I can exploit for separation?

A: The most significant difference to exploit is the basicity of the piperazine ring nitrogen. Vardenafil has two basic nitrogens with estimated pKa values of 4.72 and 6.21.[1] The introduction of the adjacent carbonyl group in this compound forms an amide-like structure. This has an electron-withdrawing effect, which significantly reduces the basicity of the adjacent nitrogen. This difference in pKa is the "lever" you will use to manipulate retention times by adjusting the mobile phase pH.

Q3: Can I achieve separation on a standard C18 column?

A: Yes, it is often possible to achieve baseline separation on a high-quality, end-capped C18 column. Several published methods for Vardenafil and its impurities utilize C18 stationary phases.[4][5][6] However, success is highly dependent on the rigorous optimization of mobile phase conditions, particularly pH. If a C18 column fails to provide adequate resolution, alternative stationary phases offering different separation mechanisms may be required for a more robust method.[7][8]

Q4: I'm seeing poor peak shape (e.g., tailing) for Vardenafil. What's the likely cause?

A: Peak tailing for basic compounds like Vardenafil on silica-based columns is typically caused by two issues:

  • Secondary Interactions: The basic amine groups can interact with acidic residual silanol groups on the silica surface of the column packing material. This ion-exchange interaction is a different, slower retention mechanism that causes the peak to tail. Using a high-purity, well-end-capped column or a hybrid-silica column can mitigate this.[8]

  • Operating Near the pKa: If the mobile phase pH is too close to the analyte's pKa, both the ionized and non-ionized forms of the molecule will exist simultaneously.[9][10][11] This can lead to broadened or split peaks. For good chromatography, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units away from the analyte's pKa to ensure it is in a single, stable ionic form.[11]

Section 2: The Troubleshooting Workflow - A Systematic Approach

Resolving co-elution requires a logical, step-by-step approach rather than random adjustments. This workflow prioritizes the parameters that have the most significant impact on selectivity for ionizable compounds.

Troubleshooting_Workflow start Start: Co-elution Observed on Standard C18 Method ph_screen Step 1: Mobile Phase pH Screening (e.g., pH 3.0, 5.5, 7.5) start->ph_screen resolution_check1 Is Baseline Resolution (Rs > 1.5) Achieved? ph_screen->resolution_check1 organic_mod Step 2: Evaluate Organic Modifier (Acetonitrile vs. Methanol) & Optimize Gradient Slope resolution_check1->organic_mod No fine_tune Step 4: Fine-Tune (Temperature, Flow Rate) resolution_check1->fine_tune Yes resolution_check2 Is Resolution Adequate? organic_mod->resolution_check2 column_select Step 3: Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) resolution_check2->column_select No resolution_check2->fine_tune Yes resolution_check3 Is Resolution Adequate? column_select->resolution_check3 resolution_check3->start No (Re-evaluate) resolution_check3->fine_tune Yes end End: Method Optimized fine_tune->end

Caption: A logical workflow for resolving co-elution, prioritizing high-impact variables first.

Step 1: Mobile Phase pH Optimization (The Power Lever)

Causality: The change in retention and selectivity of ionizable compounds is profoundly affected by the mobile phase pH.[11][12][13] Since Vardenafil is a basic compound, its degree of ionization (and thus its polarity) is directly controlled by pH. At a low pH (e.g., pH < 3), both nitrogens will be fully protonated (ionized), making the molecule more polar and eluting earlier in reversed-phase. At a higher pH (e.g., pH > 7), the molecule will be in its neutral, ion-suppressed form, making it less polar and retaining it longer. Because this compound is less basic, its retention time will respond differently to these pH changes, allowing for separation.

Experimental Protocol: pH Screening
  • Prepare Buffers: Prepare three buffered aqueous mobile phases. Ensure the buffer has capacity at the target pH.

    • Low pH: 0.1% Formic Acid or 20mM Potassium Phosphate, pH adjusted to 3.0.

    • Mid pH: 20mM Ammonium Acetate or Ammonium Bicarbonate, pH adjusted to 5.5.[14]

    • High pH: 20mM Ammonium Bicarbonate, pH adjusted to 7.5 (Note: Check your column's pH stability range; most modern silica columns are stable up to pH 8).[13]

  • Initial Gradient: Use a generic gradient on your C18 column (e.g., 5-95% Acetonitrile over 15 minutes).

  • Execute Runs: Inject your sample mixture and run the same gradient with each of the three buffered mobile phases.

  • Analyze Results: Compare the chromatograms. Pay close attention to the change in retention time and the relative spacing (selectivity) between the two peaks. You are looking for the pH that provides the largest separation.

Buffer SystemTypical pH RangeVolatility (LC-MS)Notes
Phosphate Buffer2.1 - 4.1 / 6.2 - 8.2NoExcellent buffering capacity, common in USP methods.[5]
Formate Buffer2.8 - 4.8YesGood for low pH applications compatible with mass spectrometry.[6][15]
Acetate Buffer3.8 - 5.8YesEffective in the mid-pH range, LC-MS compatible.[4]
Step 2: Organic Modifier & Gradient Optimization

Causality: While acetonitrile is the most common organic modifier in reversed-phase, methanol can offer different selectivity due to its protic nature and different solvent strength. If pH screening provides some separation but it's not yet optimal, switching the organic modifier can sometimes reverse elution order or improve resolution. The gradient slope also plays a critical role; a shallower gradient provides more time for the column to resolve closely eluting peaks.

Experimental Protocol: Organic Modifier Evaluation
  • Select Best pH: Using the optimal pH determined in Step 1, replace Acetonitrile with Methanol in your mobile phase B.

  • Adjust Gradient: Methanol is a weaker solvent than acetonitrile. You may need to adjust the gradient starting and ending percentages to achieve similar retention times.

  • Compare Chromatograms: Evaluate the resolution between Vardenafil and this compound.

  • Optimize Gradient: Once the best organic modifier is selected, systematically shallow the gradient slope around the elution time of the target analytes to maximize resolution.

Step 3: Stationary Phase Selection (Changing the Interaction)

Causality: If optimizing the mobile phase does not yield baseline resolution, the issue lies in the fundamental interaction between the analytes and the stationary phase. A standard C18 column separates primarily based on hydrophobicity. Structurally similar compounds may require a column that offers alternative separation mechanisms.[7][16][17]

Alternative Stationary Phase Options
Stationary PhasePrimary Interaction Mechanism(s)Best Suited For
Phenyl-Hexyl Hydrophobic & π-π interactionsCompounds with aromatic rings. The phenyl groups on the stationary phase can interact with the aromatic rings in Vardenafil, providing unique selectivity.[16]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangeAromatic and halogenated compounds, positional isomers. Offers multiple interaction modes to separate compounds with subtle electronic differences.[8]
Cyano (CN) Hydrophobic & dipole-dipole interactionsPolar compounds. Can be used in both reversed-phase and normal-phase modes.
Embedded Polar Group (EPG) Hydrophobic & H-bondingBasic compounds. The embedded polar group (e.g., amide) shields residual silanols, improving peak shape for bases.
Experimental Protocol: Column Screening
  • Select Columns: Choose one or two alternative columns from the table above (Phenyl-Hexyl is an excellent first choice).

  • Use Optimal Mobile Phase: Begin with the best mobile phase composition (pH and organic modifier) identified in the previous steps.

  • Run Experiments: Execute the same gradient on each new column.

  • Evaluate: Compare the resolution. Often, a change in stationary phase chemistry will produce a dramatic improvement in selectivity.

Section 3: Visualizing the Molecules

Understanding the structural differences is key to rational method development.

Caption: Structural comparison highlighting the key difference for chromatographic separation.

Section 4: Recommended Starting Method

Based on published literature for Vardenafil impurities, the following method serves as a robust starting point for your optimization.[4][5][14]

Step-by-Step Protocol
  • Column: Use a high-quality C18 column (e.g., 250 mm x 4.6 mm, 5 µm or 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Prepare a 20mM Ammonium Acetate solution and adjust the pH to 6.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Time (min) | %B

    • 0.0 | 20

    • 20.0 | 70

    • 25.0 | 70

    • 25.1 | 20

    • 30.0 | 20

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[4]

  • Detection: UV at 245 nm.[4]

  • Injection Volume: 10 µL.

Rationale for this starting method: The use of a buffered mobile phase at a pH close to one of Vardenafil's pKa values is intended to maximize the selectivity differences arising from the variance in basicity between the two molecules. The elevated temperature improves peak efficiency and reduces mobile phase viscosity. This method provides an excellent foundation from which you can apply the troubleshooting workflow described above.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135400189, Vardenafil. Retrieved from [Link]

  • Crawford Scientific (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Moravek (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Crawford Scientific (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Agilent Technologies (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135565824, this compound. Retrieved from [Link]

  • ZirChrom Separations, Inc. (n.d.). Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. Retrieved from [Link]

  • Global Substance Registration System (GSRS). This compound. Retrieved from [Link]

  • MicroSolv Technology Corporation (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Zhou, Y., et al. (2016). Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets. Chinese Pharmaceutical Journal, 51(20), 1790-1794. Retrieved from [Link]

  • mzCloud (2015). This compound. Retrieved from [Link]

  • Yarbagi, K., et al. (2017). IDENTIFICATION, METHOD DEVELOPMENT AND METHOD VALIDATION FOR THE PROCESS AND DEGRADATION IMPURITIES OF VARDENAFIL HCl BY RP-UPLC AND UPLC-TOF. International Journal of Pharmaceutical Sciences and Research, 8(1), 107-119. Retrieved from [Link]

  • Veeprho (2024). HPLC Columns and Their Role in Compound Separation. Retrieved from [Link]

  • Al-Salami, H., et al. (2021). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence. Journal of Analytical Methods in Chemistry, 2021, 6682037. Retrieved from [Link]

  • Kakumani, K., et al. (2014). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 81-92. Retrieved from [Link]

  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]

  • Phenomenex, Inc. (n.d.). USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18 AN-1014. Retrieved from [Link]

  • Phenomenex, Inc. (2022). Vardenafil Assay with Gemini C18 Columns. Retrieved from [Link]

  • Logoyda, L., et al. (2019). Validation of an HPLC-MS method for the determination of vardenafil in rat urine. Journal of Applied Pharmaceutical Science, 9(08), 089-094. Retrieved from [Link]

Sources

Vardenafil Analytical Testing: A Technical Support Guide to Preventing Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the degradation of Vardenafil during analytical testing. By understanding the molecule's stability profile and implementing robust analytical practices, you can ensure the integrity and accuracy of your results. This document is structured to provide foundational knowledge, practical troubleshooting advice, and answers to frequently asked questions, all grounded in established scientific principles and regulatory guidelines.

Understanding Vardenafil: Structure and Stability Profile

Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2][3] Its chemical structure, 4-[2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonyl-phenyl]-2,5-dimethyl-7-propyl-1H-imidazo[5,1-f][4][5][6]triazin-4(3H)-one, contains several functional groups that are susceptible to degradation under certain environmental and chemical conditions.

A comprehensive understanding of Vardenafil's stability is paramount for developing reliable analytical methods. Forced degradation studies, a cornerstone of method validation as outlined by the International Council for Harmonisation (ICH) guidelines, reveal the primary pathways through which Vardenafil can degrade.[4][7][8][9] Key factors that can induce degradation include:

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of phototransformation products.[6][10] Studies have shown that significant degradation can occur under photolytic stress.[11][12]

  • Hydrolysis: Vardenafil is susceptible to hydrolysis, particularly under acidic and basic conditions.[11][12][13] The imidazotriazinone core and the sulfonylpiperazine moiety are potential sites for hydrolytic cleavage.[14]

  • Oxidation: While some studies suggest Vardenafil is relatively stable to oxidation, significant degradation has been observed in the presence of strong oxidizing agents like hydrogen peroxide.[11][12][15]

  • Thermal Stress: Elevated temperatures can accelerate degradation reactions, leading to the formation of various thermal degradants.[10][13]

Logical Framework for Vardenafil Stability

The following diagram illustrates the key factors influencing Vardenafil's stability and the corresponding preventative measures that form the basis of a robust analytical strategy.

Vardenafil_Stability cluster_stress_factors Degradation Stress Factors cluster_preventative_measures Preventative Measures Light (UV/Visible) Light (UV/Visible) Amber Glassware / Light Protection Amber Glassware / Light Protection Light (UV/Visible)->Amber Glassware / Light Protection pH (Acid/Base Hydrolysis) pH (Acid/Base Hydrolysis) pH Control / Buffered Mobile Phase pH Control / Buffered Mobile Phase pH (Acid/Base Hydrolysis)->pH Control / Buffered Mobile Phase Oxidizing Agents Oxidizing Agents Use of Antioxidants / Inert Atmosphere Use of Antioxidants / Inert Atmosphere Oxidizing Agents->Use of Antioxidants / Inert Atmosphere Heat Heat Controlled Temperature (Storage/Autosampler) Controlled Temperature (Storage/Autosampler) Heat->Controlled Temperature (Storage/Autosampler) Vardenafil Integrity Vardenafil Integrity Amber Glassware / Light Protection->Vardenafil Integrity pH Control / Buffered Mobile Phase->Vardenafil Integrity Use of Antioxidants / Inert Atmosphere->Vardenafil Integrity Controlled Temperature (Storage/Autosampler)->Vardenafil Integrity

Caption: Factors causing Vardenafil degradation and corresponding preventative measures.

Troubleshooting Guide: Common Issues in Vardenafil Analysis

This section addresses specific problems that may arise during the analytical testing of Vardenafil. The question-and-answer format is designed to provide direct and actionable solutions.

Q1: I'm observing extra peaks in my chromatogram that are not present in my standard. What could be the cause?

A1: The appearance of extraneous peaks often indicates sample degradation.

  • Causality: Vardenafil can degrade into various byproducts when exposed to adverse conditions. These degradants will have different retention times from the parent compound in a reversed-phase HPLC method, appearing as new peaks.

  • Troubleshooting Steps:

    • Review Sample Preparation:

      • Solvent: Are you using a suitable solvent? Acetonitrile is often a good choice as test solutions have been found to be stable in it for up to 48 hours.[11][12] Avoid highly acidic or basic diluents if possible. If pH adjustment is necessary, use a buffer system that maintains a pH close to neutral.

      • Light Exposure: Did you protect your sample from light during preparation? Use amber vials and minimize exposure to ambient and UV light. Photodegradation is a known issue for Vardenafil.[6]

    • Check Autosampler Conditions:

      • Temperature: Is the autosampler temperature controlled? If samples are sitting in the autosampler for an extended period, thermal degradation can occur. Set the autosampler to a cool temperature (e.g., 4-10°C) to minimize this.

    • Evaluate Mobile Phase:

      • pH: What is the pH of your mobile phase? A mobile phase with a controlled pH, for instance using a buffer like 20 mM ammonium bicarbonate adjusted to pH 5.0, can improve stability during the chromatographic run.[11][12]

    • Perform a Forced Degradation Study: To confirm if the extra peaks are indeed degradants, you can perform a forced degradation study as described in ICH guideline Q1A(R2). Exposing your sample to stress conditions (acid, base, peroxide, heat, light) will intentionally generate degradation products, allowing you to confirm their presence in your unknown sample.[11][12]

Q2: My Vardenafil peak area is decreasing over a sequence of injections. Why is this happening?

A2: A progressive decrease in the peak area of Vardenafil suggests on-going degradation in the prepared sample solution.

  • Causality: This is a classic sign of instability. The Vardenafil in your vial is degrading over time, leading to a lower concentration with each subsequent injection.

  • Troubleshooting Steps:

    • Assess Solution Stability: The stability of Vardenafil in your chosen solvent and at your storage temperature is crucial. While stability in acetonitrile for 48 hours has been reported, this can be matrix-dependent.[11][12]

    • Experimental Verification: Prepare a fresh standard solution and inject it at regular intervals (e.g., every hour) over the typical duration of your analytical run. Plot the peak area versus time. A significant negative slope indicates instability.

    • Mitigation Strategies:

      • Re-evaluate Solvent Choice: Consider less reactive solvents or the addition of antioxidants if oxidative degradation is suspected.

      • Control Temperature: Ensure your samples are kept cool (4-10°C) in the autosampler throughout the run.

      • Limit Run Time: If instability is unavoidable, plan shorter analytical sequences and prepare fresh samples more frequently.

Q3: I'm having difficulty achieving good resolution between Vardenafil and its degradation products. What can I do?

A3: Achieving specificity in a stability-indicating method requires careful chromatographic optimization.

  • Causality: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[5][16][17] Poor resolution means you cannot accurately quantify Vardenafil in the presence of its degradants.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition:

      • Organic Modifier: Vary the ratio of your organic modifier (e.g., acetonitrile) to the aqueous phase. A gradient elution program, where the percentage of the organic solvent is changed over time, is often necessary to separate compounds with different polarities.[11][12]

      • pH: Adjusting the pH of the aqueous phase can significantly alter the retention and selectivity of ionizable compounds like Vardenafil and its degradants. Experiment with a pH range around 5.0.[11][12]

    • Select the Right Column:

      • Stationary Phase: A C18 stationary phase is commonly used and effective for separating Vardenafil and its related substances.[11][12][18] Consider trying different C18 columns from various manufacturers as they have different selectivities.

      • Particle Size: Using a column with smaller particles (e.g., UPLC technology) can provide higher resolution and faster analysis times.[11][12]

    • Adjust Flow Rate and Temperature:

      • Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.

      • Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.

FAQs: Preventing Vardenafil Degradation

Q: What are the ideal storage conditions for Vardenafil stock solutions? A: Vardenafil stock solutions should be stored in a refrigerator (2-8°C) and protected from light by using amber glass vials or by wrapping the vials in aluminum foil. For long-term storage, freezing (-20°C or lower) may be considered, but you must validate the freeze-thaw stability of Vardenafil in your specific solvent.

Q: Can I use a mobile phase without a buffer? A: While it is possible, it is not recommended for a stability-indicating method. A buffered mobile phase controls the pH, which is critical for consistent retention times and for preventing on-column degradation, especially if the sample diluent is acidic or basic. A buffer system helps ensure the robustness and reproducibility of the method.

Q: How do I know if my analytical method is truly "stability-indicating"? A: A method is considered stability-indicating if it can accurately measure the decrease in the amount of the active ingredient due to degradation. This is formally demonstrated through forced degradation studies. The method must be able to separate the intact drug from its degradation products. The validation of such a method should adhere to the principles outlined in ICH Q2(R1) and USP General Chapter <1225>.[4][5][7][8][9][17][19][20]

Q: My samples are in a biological matrix (e.g., plasma, urine). Does this change how I should handle them? A: Yes. Biological matrices can contain enzymes that may degrade Vardenafil. It is crucial to process these samples promptly. This may involve protein precipitation or solid-phase extraction to remove interfering substances and inhibit enzymatic activity.[21][22] Additionally, the stability of Vardenafil in the specific biological matrix must be evaluated.[22]

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a validated, stability-indicating method for the analysis of Vardenafil. It is based on established methods and principles.[11][12][18]

Workflow for Method Development and Validation

HPLC_Workflow cluster_method_dev Method Development cluster_forced_deg Forced Degradation cluster_validation Method Validation (ICH Q2/USP <1225>) A Select Column and Mobile Phase B Optimize Chromatographic Conditions (Gradient, Flow Rate, Temp) A->B C Perform System Suitability Test B->C D Stress Samples (Acid, Base, Peroxide, Heat, Light) C->D E Analyze Stressed Samples D->E F Confirm Peak Purity and Resolution E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Step-by-Step Methodology
  • Chromatographic System:

    • HPLC System: A system with a gradient pump, autosampler with temperature control, column oven, and a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).[18]

    • Mobile Phase A: 0.1% Orthophosphoric acid in water.[18]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[18]

    • Detection Wavelength: 247 nm.[18]

    • Column Temperature: 30°C.[18]

    • Injection Volume: 10 µL.[18]

    • Gradient Program: A suggested starting point is a linear gradient from 20% B to 80% B over 10 minutes, followed by a hold and re-equilibration. This must be optimized to achieve separation of all degradants.

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve Vardenafil reference standard in acetonitrile to obtain a known concentration (e.g., 1 mg/mL). Protect from light.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to cover the desired analytical range.

  • Forced Degradation Study Protocol:

    • Acid Hydrolysis: Treat the sample with 0.1N HCl at 60°C for a specified time. Neutralize before injection.

    • Base Hydrolysis: Treat the sample with 0.1N NaOH at 60°C for a specified time. Neutralize before injection.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[11]

    • Thermal Degradation: Expose the solid drug or solution to heat (e.g., 60°C) for several days.[11]

    • Photodegradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Validation Parameters (as per ICH Q2(R1)) :[4][7][8][9]

    • Specificity: Demonstrate that the method can resolve Vardenafil from its degradation products.

    • Linearity: Analyze a series of at least five concentrations and demonstrate a linear relationship between concentration and peak area (correlation coefficient > 0.999).[18]

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of Vardenafil at different concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98-102%.[18]

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations. The relative standard deviation (RSD) should typically be less than 2%.[18]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Vardenafil that can be reliably detected and quantified.[18]

    • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.[11]

Quantitative Data Summary Table
Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 100.4%[18]
Precision (% RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise Ratio of 3:156.91 ng/mL[18]
LOQ Signal-to-Noise Ratio of 10:1172.44 ng/mL[18]
Resolution (Rs) > 2.0 between Vardenafil and closest eluting peak> 2.5

Conclusion

The successful analysis of Vardenafil hinges on a proactive approach to preventing its degradation. By understanding the molecule's vulnerabilities to light, pH extremes, oxidation, and heat, researchers can design and implement robust analytical methods. This guide provides the foundational knowledge, troubleshooting strategies, and a validated starting protocol to ensure the generation of accurate and reliable data. Adherence to established guidelines from regulatory bodies like the ICH and USP is essential for validating the suitability of any analytical procedure for its intended purpose.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • Validation of Compendial Methods - General Chapters. [Link]

  • Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®). PubMed. [Link]

  • A Validated Simple, Rapid and Accurate RP-HPLC Approach for Measuring Vardenafil Hydrochloride Trihydrate in Bulk Drugs and Pharmaceutical Formulations. Journal of Pharmaceutical Research International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • A fully validated method for the determination of vardenafil in blood using gas chromatography/mass spectrometry. PubMed. [Link]

  • 〈1225〉 Validation of Compendial Procedures. USP-NF. [Link]

  • A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. Scirp.org. [Link]

  • (PDF) A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. ResearchGate. [Link]

  • Validation of an HPLC-MS method for the determinatin of vardenafil in rat urine. Journal of Applied Pharmaceutical Science. [Link]

  • A Comprehensive Stability Study of Vardenafil Using Quality by Design Approach. [Link]

  • HR-MS DATA OF FORCED DEGRADATION STUDY IMPURITIES OF VARDENAFIL HCL. ResearchGate. [Link]

  • Vardenafil | C23H32N6O4S | CID 135400189. PubChem. [Link]

  • A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-P. Scirp.org. [Link]

  • What is the mechanism of Vardenafil Hydrochloride?. Patsnap Synapse. [Link]

  • The devil is in the details: an analysis of the subtleties between phosphodiesterase inhibitors for erectile dysfunction. PMC - NIH. [Link]

  • Summary of forced degradation.. ResearchGate. [Link]

  • Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®). OUCI. [Link]

  • Sildenafil. Wikipedia. [Link]

  • Vardenafil Dihydrochloride. PubMed. [Link]

  • A proposed degradation pathway of vardenafil under neutral or basic stress condition.. ResearchGate. [Link]

  • Vardenafil: update on clinical experience. PubMed. [Link]

  • Studies on photodegradation process of psychotropic drugs: a review. PMC - NIH. [Link]

  • Vardenafil. PubMed. [Link]

Sources

Vardenafil Impurity Analysis: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Vardenafil impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of method development for Vardenafil and its related substances. Instead of a rigid protocol, this resource provides a dynamic, question-and-answer-based approach to troubleshoot common challenges, grounded in scientific principles and practical field experience.

The Challenge: The Physicochemical Nature of Vardenafil

Understanding the inherent chemical properties of Vardenafil is the first step in preempting and resolving analytical challenges. Vardenafil is a weak base with reported pKa values around 4.7 and 6.2, and its aqueous solubility is highly pH-dependent.[1][2] It exhibits high solubility in acidic conditions (pH 1-5) but this decreases significantly at neutral pH.[3] This characteristic is a primary driver of many chromatographic issues, particularly peak tailing and poor resolution, as interactions between the analyte and the stationary phase can be highly sensitive to mobile phase pH.

Common Troubleshooting Scenarios & FAQs

This section addresses specific issues you may encounter during method development and routine analysis.

Q1: My Vardenafil peak is exhibiting significant tailing. What is the cause and how can I fix it?

A1: Peak tailing for Vardenafil is a classic problem, often rooted in its basic nature and secondary interactions with the stationary phase.

  • The "Why": Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. At a mid-range pH, the basic amine groups in Vardenafil can become protonated (positively charged) and interact ionically with deprotonated, negatively charged silanol groups. This secondary interaction, in addition to the primary reversed-phase interaction, causes some Vardenafil molecules to "drag" along the stationary phase, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: This is the most critical parameter. Lowering the pH of the aqueous portion of your mobile phase (e.g., to pH 2.5-3.5) with an acid like phosphoric acid or formic acid ensures that both the Vardenafil molecule and the residual silanols are protonated. This creates electrostatic repulsion and minimizes the secondary ionic interactions, leading to a more symmetrical peak.[4]

    • Buffer Selection and Concentration: Using a buffer (e.g., phosphate or acetate) is crucial for maintaining a consistent pH across the column.[5][6] A buffer concentration of 10-25 mM is typically sufficient to provide the necessary pH control without risking precipitation.[4]

    • Consider an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal accessible silanol groups. Using such a column can significantly reduce peak tailing from the outset.[6]

    • Organic Modifier Choice: While acetonitrile is common, methanol can sometimes offer different selectivity and may reduce tailing in certain cases. Experimenting with the organic modifier can be a useful secondary step.

Q2: I'm struggling to separate a known impurity from the main Vardenafil peak. What strategies can I employ?

A2: Co-elution is a common hurdle, especially with structurally similar impurities. A multi-faceted approach is needed to achieve the required resolution.

  • The "Why": Process-related impurities or degradation products often share the same core structure as Vardenafil, leading to very similar retention times on a standard C18 column. Achieving separation requires exploiting subtle differences in their physicochemical properties.

  • Troubleshooting Workflow:

    G Start Co-elution Observed Adjust_Gradient Optimize Gradient Slope (Shallower gradient around elution time) Start->Adjust_Gradient Change_Organic Change Organic Modifier (e.g., Acetonitrile to Methanol) Adjust_Gradient->Change_Organic If insufficient Success Resolution Achieved Adjust_Gradient->Success If sufficient Adjust_pH Adjust Mobile Phase pH (Exploits pKa differences) Change_Organic->Adjust_pH If insufficient Change_Organic->Success If sufficient Change_Column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or Cyano) Adjust_pH->Change_Column If insufficient Adjust_pH->Success If sufficient Temp Adjust Column Temperature (Affects kinetics and viscosity) Change_Column->Temp For fine-tuning Change_Column->Success If sufficient Temp->Success

    Caption: Co-elution Troubleshooting Workflow.

  • Detailed Steps:

    • Gradient Optimization: If using a gradient method, make the slope shallower around the elution time of Vardenafil and the impurity. This provides more time for the column to differentiate between the two analytes.[5]

    • Change Organic Modifier: Acetonitrile and methanol have different solvent properties. Switching from one to the other can alter the selectivity of your separation and may resolve the peaks.

    • pH Manipulation: Even small differences in the pKa values of Vardenafil and its impurities can be exploited. A slight adjustment of the mobile phase pH can change the ionization state of one compound more than the other, altering retention and potentially achieving separation.

    • Try a Different Stationary Phase: If a C18 column doesn't provide resolution, consider a column with a different selectivity. A Phenyl-Hexyl column, for instance, offers pi-pi interactions which can be effective for aromatic compounds like Vardenafil and its impurities. Cyano phases are another option for providing alternative selectivity.

    • Temperature Adjustment: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run time. Conversely, increasing the temperature can improve efficiency but may decrease resolution if the peaks are too close. The USP monograph method specifies a column temperature of 45 °C.[6]

Q3: My method lacks the sensitivity to detect impurities at the required reporting levels (e.g., 0.1%). How can I improve my Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

A3: Achieving low-level impurity detection requires optimizing both the chromatography and the detector settings.

  • The "Why": The International Council for Harmonisation (ICH) guidelines require rigorous validation of analytical methods to ensure they are fit for purpose, which includes demonstrating sufficient sensitivity for impurity quantification.[7][8][9][10]

  • Troubleshooting Steps:

    • Optimize Detection Wavelength: While Vardenafil has a strong absorbance, impurities may not. Scan the UV spectra of your available impurity standards. Choose a wavelength that provides a good response for both the API and the key impurities. Some methods use 245 nm or 210 nm to enhance the detection of certain impurities.[5][11]

    • Increase Injection Volume/Concentration: A straightforward way to increase the signal is to inject more sample or use a more concentrated sample solution. However, be cautious of overloading the column, which can lead to peak distortion and loss of resolution.

    • Reduce Baseline Noise: A clean, stable baseline is essential for detecting small peaks.

      • Use high-purity HPLC or UPLC-grade solvents.

      • Ensure the mobile phase is thoroughly degassed to prevent air bubbles.[12]

      • Flush the system thoroughly to remove any contaminants.

    • Switch to a More Sensitive Detector: If UV detection is insufficient, consider using a mass spectrometer (MS). A UPLC-MS/MS system provides exceptional sensitivity and selectivity, allowing for detection of trace-level impurities.[13]

    • Improve Peak Shape: As discussed in Q1, sharp, symmetrical peaks are taller for a given area. Improving peak efficiency directly improves the signal-to-noise ratio and thus enhances sensitivity.

Q4: I am observing "ghost peaks" in my chromatogram, especially during gradient runs. What is their origin?

A4: Ghost peaks are extraneous peaks that do not originate from the injected sample and can be a significant source of confusion.

  • The "Why": These peaks are often impurities present in the mobile phase or carryover from a previous injection. In gradient elution, impurities from the weaker solvent (Mobile Phase A) can accumulate on the column and then elute as sharp peaks when the percentage of the stronger organic solvent (Mobile Phase B) increases.

  • Troubleshooting Steps:

    G Start Ghost Peak Observed Run_Blank Run a Blank Gradient (No Injection) Start->Run_Blank Peak_Present Peak Still Present? Run_Blank->Peak_Present Mobile_Phase_Issue Source: Mobile Phase / System - Use fresh, high-purity solvents - Clean reservoirs - Flush system Peak_Present->Mobile_Phase_Issue Yes Carryover_Issue Source: Carryover - Implement needle wash - Inject known blank after high concentration sample - Check for sample adsorption Peak_Present->Carryover_Issue No

    Caption: Ghost Peak Troubleshooting Logic.

  • Detailed Steps:

    • Identify the Source: Run a gradient without injecting a sample. If the ghost peaks still appear, the source is the HPLC system or the mobile phase. If they disappear, the source is carryover.[4]

    • Address Mobile Phase Contamination: Always use fresh, HPLC-grade solvents and high-purity water. Filter aqueous buffers before use.

    • Combat Carryover: Vardenafil, being a basic and somewhat sticky compound, can be prone to carryover.

      • Ensure your autosampler's needle wash is effective. Use a wash solvent that is strong enough to dissolve Vardenafil completely (e.g., a high percentage of organic solvent, potentially with a small amount of acid).

      • Check for dead volumes in the injector or fittings where the sample could be trapped.

Q5: My results are not reproducible; retention times are drifting between runs. What should I check?

A5: Drifting retention times point to an unstable chromatographic system. The most common culprits are the mobile phase, column temperature, and pump performance.

  • The "Why": Reversed-phase chromatography is highly sensitive to small changes in mobile phase composition, pH, and temperature. Inconsistent conditions will lead to inconsistent results.

  • Troubleshooting Checklist:

    • Mobile Phase Stability: Are you using a buffer? Unbuffered mobile phases can have their pH altered by atmospheric CO2 absorption, leading to drift. Is the mobile phase well-mixed? If preparing online, ensure the pump's mixer is functioning correctly. Volatile components can evaporate over time, changing the composition.[14]

    • Column Temperature: A 1°C change in column temperature can alter retention times by 1-2%.[14] Using a thermostatically controlled column compartment is essential for reproducibility. The USP method specifies 45 °C.[6]

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods. A 10-15 column volume flush is a good starting point.[12]

    • Pump Performance: Check for pressure fluctuations, which may indicate air bubbles in the pump head or failing seals. Ensure the flow rate is consistent and accurate.

Key Method Parameters & Impurity Data

The following tables summarize typical starting conditions for method development and a list of known Vardenafil impurities.

Table 1: Example Chromatographic Conditions for Vardenafil Impurity Analysis

ParameterTypical ConditionRationale / Reference
Column C18, end-capped (e.g., 250 x 4.6 mm, 5 µm)Provides good hydrophobic retention. End-capping minimizes peak tailing.[5][6]
Mobile Phase A Buffered aqueous solution (e.g., Phosphate or Acetate buffer)Controls pH to ensure peak symmetry and consistent retention.[5][6]
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution in reversed-phase.
pH 2.5 - 5.0Keeps Vardenafil protonated and suppresses silanol activity.[3][11]
Detection UV at ~245 nmGood absorbance for Vardenafil and related impurities.[5]
Column Temp. 40 - 45 °CEnsures reproducibility and can improve peak efficiency.[5][6]
Flow Rate 0.5 - 1.0 mL/minTypical for a 4.6 mm ID column.
Mode Gradient ElutionOften necessary to separate early and late-eluting impurities in a reasonable time.[5]

Table 2: Selected Vardenafil Impurities

Impurity NameMolecular FormulaMolecular WeightNotes
Vardenafil Impurity A (7-Despropyl 7-Methyl Vardenafil)C21H28N6O4S460.55Process impurity or degradant.[15]
Vardenafil Impurity B (Vardenafil Sulfonic Acid)C17H20N4O5S392.43Degradation product.[15]
Vardenafil Impurity C (Vardenafil Dimer)C38H46N10O8S2834.96Process impurity.[15][16]
N-Desethyl VardenafilC21H28N6O4S460.55Metabolite and potential impurity.[15]
Vardenafil OxopiperazineC21H26N6O5S474.53Oxidative degradation product.[15]

This guide is intended for informational and troubleshooting purposes. All analytical methods must be fully validated according to the relevant ICH guidelines (e.g., Q2(R2)) and internal SOPs before implementation for GMP use.[7][8][9]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Kakumani, K., Chimalakonda, K., & Yarram, A. (n.d.). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. Scientific Research Publishing. Retrieved from [Link]

  • ZHOU Yu-hua, TANG Dan, ZHOU Jin-hua, ZENG Zhuo-zhi, GAO Shu-guang. (2016). Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets. Chinese Pharmaceutical Journal, 51(20), 1790-1794. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Abdelshakour, M. A., Abdel Salam, R. A., Hadad, G. M., Abo-ElMatty, D. M., & Abdel Hameed, E. A. (2021). HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. RSC Advances, 11(13), 8055–8064. Retrieved from [Link]

  • Vardenafil. (n.d.). PubChem. Retrieved from [Link]

  • Vardenafil-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2005). Determination of Vardenafil in Pharmaceutical Formulation by HPLC Using Conventional C18 and Monolithic Silica Columns. ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • 200179Orig1s000. (2010, June 16). accessdata.fda.gov. Retrieved from [Link]

  • Al-Dhubiab, B. E., Al-Bajjey, M. M., Al-Suwayeh, S. A., & Shazly, G. A. (2022). Vardenafil Oral Dispersible Films (ODFs) with Advanced Dissolution, Palatability, and Bioavailability. National Center for Biotechnology Information. Retrieved from [Link]

  • Kakumani, K., Chimalakonda, K., & Yarram, A. (2014). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. Scientific Research Publishing. Retrieved from [Link]

  • Vardenafil EP Impurity C. (n.d.). SynZeal. Retrieved from [Link]

  • Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025, January 7). Mastelf. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]

  • Aqeel, Z., & Koerner, P. (n.d.). USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18. Phenomenex. Retrieved from [Link]

  • Abu-Geras, D., Tsumi, E., Egbaria, A., & Dahan, A. (2022). Physiologically Based Pharmacokinetic Modeling for Predicting Drug Levels After Bariatric Surgery: Vardenafil Exposure Before vs. After Gastric Sleeve/Bypass. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Addressing matrix effects in Vardenafil oxopiperazine bioanalysis.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Identifying and Mitigating Matrix Effects in LC-MS/MS Assays

Welcome to the technical support center for the bioanalysis of Vardenafil oxopiperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their quantitative LC-MS/MS methods. As a metabolite of Vardenafil, accurate quantification of this compound in complex biological matrices like plasma or urine is critical for pharmacokinetic and toxicokinetic studies. This resource provides in-depth troubleshooting advice, validated protocols, and a foundational understanding of matrix effects to ensure the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the bioanalysis of this compound.

Q1: What exactly is a "matrix effect" in the context of LC-MS/MS bioanalysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often undetected, components from the biological sample matrix (e.g., plasma, urine).[1][2] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the bioanalytical method.[1][3][4]

Q2: What are the primary causes of matrix effects when analyzing this compound?

A2: Matrix effects are primarily caused by endogenous components of the biological sample that co-elute with this compound and interfere with the ionization process in the mass spectrometer's source.[1][3] Common culprits in plasma and urine include:

  • Phospholipids: Abundant in plasma, they are notorious for causing ion suppression in electrospray ionization (ESI).[1][3]

  • Salts and Buffers: Can alter the droplet formation and evaporation process in the ESI source.[3]

  • Endogenous Metabolites: Can have similar polarities to this compound and co-elute.

  • Exogenous Substances: Anticoagulants (e.g., EDTA, heparin), dosing vehicles, and concomitant medications can also contribute.[3]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Mechanism of Ion Suppression in ESI-MS."

Q3: How do I know if my assay is suffering from matrix effects?

A3: Symptoms of matrix effects include poor accuracy and precision in quality control (QC) samples, non-linear calibration curves, and inconsistent results between different lots of biological matrix.[3] The most definitive way to confirm and quantify the effect is by calculating the Matrix Factor (MF) , as recommended by regulatory bodies like the FDA.[5][6]

Q4: What is the role of an internal standard (IS), and can it solve all matrix effect problems?

A4: An internal standard is a compound of known concentration added to every sample to correct for variability.[7] The most effective type is a stable isotope-labeled (SIL) internal standard of this compound. A SIL-IS is ideal because it has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it should be affected by the matrix in the same way, thus providing effective normalization.[4][7] However, if the IS and analyte do not co-elute perfectly or are affected differently by the matrix, the IS will not adequately compensate for the variability.[1]

Troubleshooting Guide: A Symptom-Based Approach

Use this guide to diagnose and resolve common issues related to matrix effects during the bioanalysis of this compound.

Symptom 1: High Variability in QC Samples Across Different Matrix Lots

Problem: You observe that the accuracy and precision of your QC samples are within acceptable limits (e.g., ±15%) when prepared in one lot of plasma, but fail when using a different lot. This indicates lot-to-lot variability in the matrix composition.[1]

Root Cause Analysis & Solution Workflow:

dot graph G { graph [fontname="Arial", fontsize=12, splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Troubleshooting workflow for lot-to-lot variability."

Step-by-Step Solutions:

  • Quantify the Variability: Perform the matrix factor assessment experiment (see Protocol 1 ) using at least six different individual lots of the biological matrix.[6] This will confirm the extent of the variability. According to FDA guidance, the precision (CV) of the IS-normalized matrix factor should be ≤15%.[8]

  • Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[7]

    • If using Protein Precipitation (PPT): While fast, PPT is the least clean sample preparation method.[9] Consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) (See Protocols 2 & 3 ).

    • If using LLE/SPE: Optimize the wash steps and elution solvents to be more specific for this compound, leaving interferences behind.

  • Improve Chromatographic Separation: If sample preparation cannot fully remove interferences, focus on separating them from the analyte chromatographically.[7][10]

    • Increase Ramp Time: Lengthen the gradient to improve resolution between peaks.

    • Use a Different Stationary Phase: A column with a different chemistry (e.g., Phenyl-Hexyl instead of C18) may provide a different selectivity profile.

    • Employ a Diverter Valve: Program the LC to divert the flow from the initial and final parts of the run (where salts and phospholipids often elute) to waste instead of into the MS source.

Symptom 2: Consistent Signal Suppression or Enhancement

Problem: Your calculated Matrix Factor (MF) is consistently low (<0.85) or high (>1.15), but with acceptable precision across different lots. This indicates a consistent matrix effect that is not being corrected by your internal standard.

Potential Causes & Solutions:

  • Internal Standard Mismatch: Your IS may not be adequately tracking the analyte.[1]

    • Solution: The gold standard is a stable isotope-labeled (SIL) IS for this compound. If using an analog IS, ensure its retention time is as close as possible to the analyte. Even minor shifts can place it in a region of different ion suppression.[7]

  • Chromatographic Co-elution: A major interfering component is eluting at the exact same time as your analyte.

    • Solution (Qualitative Assessment): Perform a post-column infusion experiment.[3][11] This technique helps identify regions in the chromatogram where suppression occurs. By infusing a constant stream of this compound solution post-column and injecting an extracted blank matrix sample, you can observe dips in the baseline signal that correspond to retention times of suppressive matrix components.[11] You can then adjust your chromatography to move the analyte peak away from these zones.

  • Ionization Source Saturation: This is less common but can occur with very "dirty" samples.

    • Solution: Dilute the sample extract.[4][12] This can reduce the concentration of interfering components to a level where they no longer dominate the ionization process. This is only feasible if the method has sufficient sensitivity.[12] Another option is to switch from ESI to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects.[13]

Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol is adapted from FDA guidelines and is used to quantitatively determine the extent of matrix effects.[6][8]

Objective: To compare the peak response of an analyte in the presence of matrix ions (post-extraction) to the response in a neat solution.

Methodology:

  • Prepare Three Sets of Samples at low and high QC concentrations:

    • Set A (Neat Solution): Spike this compound and its IS into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process blank biological matrix from at least six different sources through the entire extraction procedure. Spike this compound and IS into the final, extracted matrix.[1]

    • Set C (Pre-Spiked Matrix for Recovery): Spike this compound and IS into the blank biological matrix before the extraction procedure.

  • Analyze Samples: Analyze all three sets using the validated LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Mean Peak Response in Set B) / (Mean Peak Response in Set A)

    • Recovery (RE): RE = (Mean Peak Response in Set C) / (Mean Peak Response in Set B)

    • IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

Data Interpretation:

ParameterIdeal ValueIndication
Matrix Factor (MF) 1.0No matrix effect.
< 1.0Ion Suppression.
> 1.0Ion Enhancement.
IS-Normalized MF 0.85 - 1.15Acceptable range per FDA/EMA guidance.[5][8]
CV of IS-Normalized MF ≤ 15%Indicates the method is precise across different matrix lots.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To selectively isolate this compound from plasma while removing interfering phospholipids and salts.

Materials:

  • Mixed-mode or Reversed-Phase SPE cartridges.

  • Conditioning Solvent (e.g., Methanol).

  • Equilibration Solvent (e.g., Water or buffer).

  • Wash Solvent (e.g., 5% Methanol in water).

  • Elution Solvent (e.g., 5% Ammonium Hydroxide in Methanol).

  • Plasma sample pre-treated with IS.

Procedure:

  • Condition: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated plasma sample onto the cartridge.

  • Wash: Pass 1 mL of the wash solvent through the cartridge to remove salts and other polar interferences.

  • Elute: Elute this compound using 1 mL of the elution solvent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To partition this compound into an immiscible organic solvent, leaving polar interferences in the aqueous layer.

Materials:

  • Extraction Solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate).

  • Aqueous buffer (e.g., Ammonium acetate).

  • Plasma sample pre-treated with IS.

Procedure:

  • Aliquot: Add 100 µL of the plasma sample to a microcentrifuge tube.

  • Buffer: Add 100 µL of aqueous buffer to adjust the pH, optimizing the non-ionized state of this compound.

  • Extract: Add 1 mL of the extraction solvent.

  • Vortex: Vortex the mixture for 2-5 minutes to ensure thorough mixing.

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the layers.

  • Transfer: Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate & Reconstitute: Evaporate the organic solvent to dryness and reconstitute in the mobile phase.

References
  • Title: Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions Source: LCGC URL: [Link]

  • Title: FDA guideline - Bioanalytical Method Validation Source: PharmaCompass.com URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Resolve Mass Spectrometry URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical Method Validation FDA 2001.pdf Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bioanalytical Method Validation (Archived) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: Taylor & Francis Online URL: [Link]

  • Title: Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications Source: Sciknow Publications URL: [Link]

  • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Today URL: [Link]

  • Title: Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications Source: SASPR URL: [Link]

  • Title: Matrix Effects Source: Separation Science URL: [Link]

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]

  • Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications Source: SASPR URL: [Link]

  • Title: Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications Source: ResearchGate URL: [Link]

  • Title: A novel vardenafil analog in a healthcare product: Preparation, characterization, and quantification Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid Source: PubMed URL: [Link]

  • Title: matrix-effect-in-bioanalysis-an-overview.pdf Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Review Article on Matrix Effect in Bioanalytical Method Development Source: International Journal of MediPharm Research URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of extraction methods for Vardenafil and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions for common challenges encountered during experimental work. Our focus is on ensuring scientific integrity, providing logical, evidence-based protocols, and empowering you to achieve accurate and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the extraction of Vardenafil and its related compounds from various matrices.

Q1: What are the most common extraction techniques for Vardenafil and its related compounds?

A1: The most prevalent and effective extraction techniques for Vardenafil and its related compounds are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] The choice between these methods often depends on the sample matrix, the required level of cleanliness, the desired concentration factor, and the analytical technique that will be used for detection (e.g., HPLC, LC-MS/MS).[3][4] Protein precipitation is another simpler technique, often used for initial sample cleanup, but it may not be sufficient to remove all interfering matrix components.[5][6]

Q2: How do I select the appropriate solvent for Liquid-Liquid Extraction (LLE) of Vardenafil?

A2: The selection of an appropriate solvent for LLE is critical and depends on the physicochemical properties of Vardenafil, which is a weakly basic compound. Key considerations include:

  • Polarity and Miscibility: The extraction solvent should be immiscible with the sample matrix (usually aqueous) and have a suitable polarity to effectively partition Vardenafil.

  • Analyte Solubility: Vardenafil should have high solubility in the extraction solvent.

  • Selectivity: The solvent should ideally extract Vardenafil and its related compounds with minimal co-extraction of interfering matrix components.

Commonly used solvents for the extraction of Vardenafil from biological matrices include ethyl acetate, and mixtures like hexane and dichloromethane.[7] The pH of the aqueous phase is also a critical parameter to optimize, as adjusting it to a basic pH will favor the extraction of the neutral form of Vardenafil into the organic solvent.

Q3: What type of Solid-Phase Extraction (SPE) sorbent is recommended for Vardenafil?

A3: For Vardenafil, which is a basic compound, a reversed-phase SPE sorbent is typically the most effective. C18 (octadecyl) bonded silica is a common choice.[8] The retention mechanism is based on the hydrophobic interaction between the nonpolar C18 stationary phase and the Vardenafil molecule. To enhance retention, the pH of the sample can be adjusted to suppress the ionization of Vardenafil, making it more hydrophobic. Elution is then achieved using an organic solvent, such as methanol or acetonitrile, often with the addition of a small amount of acid or base to facilitate the elution of the ionized form.

Q4: What are "matrix effects" and how can they impact my Vardenafil analysis?

A4: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[9][10] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification, particularly in sensitive techniques like LC-MS/MS.[4][10] Phospholipids are a major cause of ion suppression in plasma samples.[4] In the analysis of Vardenafil, especially in complex biological matrices like plasma or urine, matrix effects can significantly compromise the reliability of the results.[6][8] It is crucial to evaluate and mitigate matrix effects during method development and validation.[9]

Q5: How can I minimize matrix effects in my Vardenafil assay?

A5: Minimizing matrix effects is crucial for accurate bioanalysis.[9] Strategies include:

  • Improving Sample Cleanup: Employing more selective sample preparation techniques like SPE can effectively remove interfering matrix components.[4]

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to chromatographically separate Vardenafil from co-eluting matrix components is a key strategy.[9]

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it behaves similarly to the analyte during extraction and ionization.[4] If a stable isotope-labeled IS is not available, a structural analog can be used. Tadalafil and sildenafil have been used as internal standards for vardenafil analysis.[2][6]

  • Dilution: A simple "dilute and shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering components, but this may compromise the limit of detection.[11]

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the extraction of Vardenafil and its related compounds.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Vardenafil 1. Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb Vardenafil completely from the sorbent.1a. Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution mixture. 1b. Modify Elution Solvent pH: Add a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the elution solvent to ensure Vardenafil is in its ionized, more soluble form.[12]
2. Inefficient Partitioning in LLE: The pH of the aqueous phase may not be optimal for extracting the neutral form of Vardenafil into the organic solvent.2. Optimize Aqueous Phase pH: Adjust the pH of the sample to be 1-2 units above the pKa of Vardenafil to ensure it is in its non-ionized form, which will have higher affinity for the organic phase.
3. Analyte Adsorption: Vardenafil may adsorb to glassware or plasticware, especially at low concentrations.3. Use Silanized Glassware or Low-Binding Tubes: This will minimize non-specific binding of the analyte to surfaces.
Poor Reproducibility (%RSD > 15%) 1. Inconsistent SPE Cartridge Packing: Variability in the packing of SPE cartridges can lead to inconsistent flow rates and recoveries.1. Use High-Quality SPE Cartridges: Ensure the use of reputable SPE cartridges with consistent packing and performance.
2. Inconsistent pH Adjustment: Small variations in pH can significantly affect extraction efficiency.2. Use a Calibrated pH Meter and Fresh Buffers: Ensure accurate and consistent pH adjustment for all samples.
3. Incomplete Solvent Evaporation/Reconstitution: Inconsistent drying or incomplete reconstitution of the final extract can lead to variability.3. Standardize Evaporation and Reconstitution Steps: Use a consistent method for solvent evaporation (e.g., nitrogen stream at a controlled temperature) and ensure the extract is fully redissolved in the reconstitution solvent by vortexing or sonication.
Presence of Interfering Peaks in Chromatogram 1. Inadequate Sample Cleanup: The extraction method may not be selective enough to remove all matrix components that interfere with the analysis.1a. Optimize SPE Wash Steps: Introduce an intermediate wash step with a solvent of appropriate strength to remove interferences without eluting Vardenafil. 1b. Switch to a More Selective SPE Sorbent: Consider using a mixed-mode or ion-exchange SPE sorbent for enhanced selectivity. 1c. Employ a Different LLE Solvent: Experiment with different organic solvents to find one that minimizes the co-extraction of interfering substances.
2. Contamination: Contamination can be introduced from reagents, solvents, glassware, or the autosampler.[13]2. Use High-Purity Solvents and Reagents: Ensure all materials are of high analytical grade. 2b. Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware. 2c. Run Blank Injections: Inject a blank solvent to check for system contamination.
Ion Suppression/Enhancement in LC-MS/MS 1. Co-eluting Matrix Components: Endogenous compounds from the sample matrix are eluting at the same retention time as Vardenafil, affecting its ionization.[4]1a. Improve Chromatographic Resolution: Modify the mobile phase composition, gradient profile, or column chemistry to separate Vardenafil from the interfering peaks. 1b. Enhance Sample Cleanup: Utilize a more rigorous extraction protocol, such as SPE, to remove the interfering components before LC-MS/MS analysis.[4]
2. Inappropriate Internal Standard: The internal standard may not be effectively compensating for the matrix effects.2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects as it co-elutes and experiences the same ionization suppression or enhancement as the analyte.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key extraction workflows.

Protocol 1: Solid-Phase Extraction (SPE) of Vardenafil from Human Plasma

This protocol is a general guideline and may require optimization based on the specific analytical method and instrumentation.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Human Plasma Sample

  • Internal Standard (IS) Solution (e.g., Tadalafil in methanol)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or Ammonium Hydroxide)

  • SPE Vacuum Manifold

  • Centrifuge

  • Vortex Mixer

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw the plasma sample to room temperature.

    • To 500 µL of plasma, add 50 µL of the internal standard solution.

    • Vortex for 30 seconds.

    • Add 1 mL of 4% phosphoric acid to precipitate proteins.[1]

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.[12]

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less retained interferences.

  • Elution:

    • Elute Vardenafil and the IS with 1 mL of methanol containing 0.1% formic acid into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for the analytical method.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Vardenafil from Urine

This protocol is a general guideline and may require optimization.

Materials:

  • Urine Sample

  • Internal Standard (IS) Solution (e.g., Sildenafil in methanol)

  • Ethyl Acetate (HPLC grade)

  • Sodium Hydroxide Solution (1 M)

  • Centrifuge

  • Vortex Mixer

  • Nitrogen Evaporator

Procedure:

  • Sample Preparation:

    • To 1 mL of urine in a glass centrifuge tube, add 50 µL of the internal standard solution.

    • Vortex for 30 seconds.

  • pH Adjustment:

    • Add 1 M sodium hydroxide solution dropwise to adjust the pH of the urine sample to approximately 9-10. This ensures Vardenafil is in its non-ionized form.

  • Extraction:

    • Add 5 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Organic Phase Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for analysis.

Section 4: Visualizations

Diagram 1: Decision Workflow for Extraction Method Selection

ExtractionMethodSelection Start Start: Vardenafil Extraction Method Selection Matrix What is the sample matrix? Start->Matrix ComplexMatrix Complex (e.g., Plasma, Blood) Matrix->ComplexMatrix Complex SimpleMatrix Simple (e.g., Urine, Aqueous Solution) Matrix->SimpleMatrix Simple Cleanliness High level of cleanliness required? SPE Solid-Phase Extraction (SPE) Cleanliness->SPE Yes PPT Protein Precipitation (PPT) Cleanliness->PPT No Concentration High concentration factor needed? LLE Liquid-Liquid Extraction (LLE) Concentration->LLE Yes Concentration->PPT No ComplexMatrix->Cleanliness SimpleMatrix->Concentration

Caption: Decision tree for selecting an appropriate extraction method.

Diagram 2: Troubleshooting Flowchart for Low Analyte Recovery

LowRecoveryTroubleshooting Start Low Recovery of Vardenafil ExtractionMethod Extraction Method Used? Start->ExtractionMethod SPE_Check Check SPE Parameters ExtractionMethod->SPE_Check SPE LLE_Check Check LLE Parameters ExtractionMethod->LLE_Check LLE Elution Is elution solvent strong enough? SPE_Check->Elution pH_LLE Is aqueous pH optimal? LLE_Check->pH_LLE IncreaseStrength Increase organic solvent % or modify pH Elution->IncreaseStrength No Adsorption Check for analyte adsorption Elution->Adsorption Yes OptimizepH_LLE Adjust pH to > pKa of Vardenafil pH_LLE->OptimizepH_LLE No pH_LLE->Adsorption Yes Resolved Problem Resolved IncreaseStrength->Resolved OptimizepH_LLE->Resolved UseLowBind Use silanized glassware/low-bind tubes Adsorption->UseLowBind UseLowBind->Resolved

Caption: Troubleshooting guide for low recovery issues.

References

  • A Comparative Guide to Analytical Methods for Vardenafil Quantification - Benchchem.
  • Validation of an HPLC-MS method for the determinatin of vardenafil in rat urine - Journal of Applied Pharmaceutical Science.
  • A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography - Scirp.org.
  • Determination of sildenafil, vardenafil and aildenafil in human plasma by dispersive liquid-liquid microextraction-back extraction based on ionic liquid and high performance liquid chromatography-ultraviolet detection - PubMed.
  • [Determination of Sildenafil and Vardenafil in Human Plasma by High Performance Liquid Chromatography Coupled With Liquid-Liquid-Liquid Microextraction] - PubMed.
  • A Comprehensive Stability Study of Vardenafil Using Quality by Design Approach.
  • HR-MS DATA OF FORCED DEGRADATION STUDY IMPURITIES OF VARDENAFIL HCL | Download Table - ResearchGate.
  • Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame.
  • Challenges with Sample Preparation - Feb 17 2020 - Helpdesk - Chromatography Today.
  • Bioanalytical Sample Preparation.
  • Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC - NIH.
  • method development and validation of vardenafil in bulk drug form using rp-hplc.
  • Common challenges in bioanalytical method development | Simbec-Orion.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International.
  • (PDF) Development of a method for the determination of vardenafil in human plasma by high performance liquid chromatography with UV detection - ResearchGate.
  • Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment - ResearchGate.
  • (PDF) BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VARDENAFIL IN HUMAN PLASMA USING RP-HPLC - ResearchGate.
  • A Validated Simple, Rapid and Accurate RP-HPLC Approach for Measuring Vardenafil Hydrochloride Trihydrate in Bulk Drugs and.
  • DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MATRIX EFFECT CONTROLLED ESTIMATION OF SILDENAFIL AND N-DESMETHYL SILDENAFIL IN HUMAN PLASMA USING LC-MS/MS - ResearchGate.
  • Multi-response optimization of a capillary electrophoretic method for determination of vardenafil in the bulk drug and in a tablet formulation - ResearchGate.
  • Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment | Jordan Journal of Pharmaceutical Sciences.
  • Summary of forced degradation. | Download Table - ResearchGate.
  • WO2013075680A1 - A method for the preparation and isolation of salts of vardenafil with acids - Google Patents.
  • High performance liquid chromatography-diode array and electrospray-mass spectrometry analysis of vardenafil, sildenafil, tadalafil, testosterone and local anesthetics in cosmetic creams sold on the Internet web sites | Request PDF - ResearchGate.
  • Vardenafil | C23H32N6O4S | CID 135400189 - PubChem - NIH.
  • Determination of Vardenafil in Pharmaceutical Formulation by HPLC Using Conventional C 18 and Monolithic Silica Columns | Request PDF - ResearchGate.
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research.
  • Optimization of the Factors Affecting the Absorption of Vardenafil from Oral Disintegrating Tablets: A Clinical Pharmacokinetic Investigation - MDPI.
  • Supelco Guide to Solid Phase Extraction - Sigma-Aldrich.
  • Combinations of Freeze-Dried Amorphous Vardenafil Hydrochloride with Saccharides as a Way to Enhance Dissolution Rate and Permeability - MDPI.
  • Impact of penile rehabilitation with low-dose vardenafil on recovery of erectile function in Japanese men following nerve-sparing radical prostatectomy - PubMed.
  • Vardenafil (oral route) - Side effects & dosage - Mayo Clinic.
  • 11 natural remedies for erectile dysfunction (ED) - Medical News Today.
  • Vardenafil can improve continence recovery after bilateral nerve sparing prostatectomy: results of a randomized, double blind, placebo-controlled pilot study - PubMed.
  • How To Increase Sex Time With Medicine Without Side-Effects?.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Vardenafil Oxopiperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the assurance of drug purity is paramount. For active pharmaceutical ingredients (APIs) like Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, rigorous analytical oversight is not merely a regulatory hurdle but a fundamental aspect of patient safety.[1] This guide provides an in-depth comparison of analytical methodologies for the validation of methods to quantify Vardenafil oxopiperazine, a known impurity of Vardenafil. Our focus will be on providing a practical, scientifically-grounded framework for researchers, scientists, and drug development professionals to establish robust and reliable analytical protocols.

The Imperative of Impurity Profiling: The Case of this compound

Vardenafil's therapeutic efficacy is well-established; however, its synthesis and degradation can yield related substances, such as this compound.[2][3] The presence of such impurities, even at trace levels, can have significant implications for the safety and efficacy of the final drug product. Therefore, the development and validation of sensitive and specific analytical methods are critical for the quality control of Vardenafil.[4]

This guide will compare two prominent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The objective is to provide a clear, data-driven comparison to aid in the selection of the most appropriate method for the intended analytical purpose, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Foundational Principles of Method Validation

Before delving into a direct comparison of HPLC and UPLC, it is essential to understand the cornerstones of analytical method validation as stipulated by the ICH Q2(R1) guidelines.[5][6][7] These guidelines provide a framework to ensure that an analytical procedure is suitable for its intended purpose.[8]

Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Is the method selective? Linearity Linearity Validation->Linearity Is there a direct relationship between concentration and response? Accuracy Accuracy Validation->Accuracy How close are the results to the true value? Precision Precision Validation->Precision Is the method reproducible? LOD Detection Limit (LOD) Validation->LOD What is the lowest detectable concentration? LOQ Quantitation Limit (LOQ) Validation->LOQ What is the lowest quantifiable concentration? Robustness Robustness Validation->Robustness How resilient is the method to small variations?

Caption: Core parameters for analytical method validation as per ICH Q2(R1) guidelines.

Comparative Analysis of Analytical Methodologies: HPLC vs. UPLC

The choice between HPLC and UPLC for the analysis of Vardenafil and its impurities, including this compound, depends on the specific requirements of the analysis, such as speed, sensitivity, and resolution.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Rationale & Insights
Principle Separation based on the partitioning of analytes between a stationary phase and a mobile phase at high pressure.Utilizes smaller particle size columns (<2 µm) and higher pressures for separation.The smaller particle size in UPLC provides a significant increase in resolution and efficiency.
Speed Longer run times, typically in the range of 10-30 minutes.Faster analysis with run times often under 5 minutes.For high-throughput screening of Vardenafil batches, UPLC offers a distinct advantage.
Sensitivity Good sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) in the µg/mL to high ng/mL range.[9][10]Higher sensitivity due to sharper peaks, with LOD and LOQ often in the low ng/mL range.[11]When quantifying trace impurities like this compound, the enhanced sensitivity of UPLC is highly beneficial.
Resolution Adequate for many applications, but may struggle to separate closely related impurities.Superior resolution, enabling the separation of complex mixtures and isomeric compounds.[11]The structural similarity between Vardenafil and this compound necessitates high resolution for accurate quantification.
Solvent Consumption Higher solvent consumption due to longer run times and higher flow rates.Significantly lower solvent consumption, leading to cost savings and reduced environmental impact.UPLC is a more sustainable and cost-effective option in the long run.

In-Depth Experimental Protocols

The following are representative protocols for the analysis of Vardenafil and its impurities. These protocols are based on validated methods reported in the scientific literature and should be adapted and re-validated for specific laboratory conditions.

Protocol 1: RP-HPLC Method for Vardenafil and Impurities

This method is a robust and reliable approach for the routine quality control of Vardenafil.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]

    • Mobile Phase: A mixture of 0.1% orthophosphoric acid and acetonitrile (80:20 v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at 247 nm.[9]

    • Column Temperature: 30°C.[9]

    • Injection Volume: 10 µL.[9]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve Vardenafil reference standard in a suitable diluent to obtain a known concentration.

    • Sample Solution: Prepare the sample solution from the bulk drug or pharmaceutical dosage form to achieve a final concentration within the linear range of the method.

    • Spiked Sample for this compound: For validation, a sample of Vardenafil can be spiked with a known amount of this compound reference standard.

  • Validation Parameters:

    • Specificity: Assessed by analyzing a placebo and a spiked sample to ensure no interference at the retention time of Vardenafil and this compound.

    • Linearity: Determined by analyzing a series of solutions over a concentration range of 0.0025 to 6 µg/mL.[9] A correlation coefficient (r²) of ≥ 0.999 is expected.[9]

    • Accuracy: Evaluated by the recovery of known amounts of analyte spiked into a sample matrix. Recoveries between 99.20% and 100.43% are considered acceptable.[9]

    • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) should be less than 2%.[9]

    • LOD and LOQ: Determined based on the signal-to-noise ratio, with typical values around 56.91 ng/mL and 172.44 ng/mL, respectively.[9]

Protocol 2: UPLC Method for Vardenafil and Impurities

This method offers a rapid and highly sensitive alternative for the analysis of Vardenafil and its related substances.

  • Chromatographic System:

    • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.[11]

    • Mobile Phase: A gradient elution using a buffer (e.g., 20 mM ammonium bicarbonate, pH 5.0) and acetonitrile.[11]

    • Flow Rate: 0.25 mL/min.[11]

    • Detection: UV at 210 nm.[11]

    • Injection Volume: 2 µL.[11]

  • Standard and Sample Preparation:

    • Similar to the HPLC protocol, with appropriate adjustments for the higher sensitivity of the UPLC system.

  • Validation Parameters:

    • Specificity: The high resolving power of UPLC allows for excellent separation of Vardenafil from its potential impurities, including this compound.[11]

    • Linearity: A wide linear range can be established, with a correlation coefficient (r²) greater than 0.999.[11]

    • Accuracy: High recovery rates are expected, typically between 99.8% and 102.5% for impurities.[11]

    • Precision: The RSD for intra-day and inter-day precision should be within 2.0%.[11]

    • LOD and LOQ: The method is capable of detecting impurities at levels as low as 0.25 µg/mL with respect to a test concentration of 500 µg/mL.[11]

Structural Relationship and Separation Rationale

The chemical structures of Vardenafil and this compound are closely related, differing by the oxidation of the piperazine ring. This subtle difference can be effectively resolved using reverse-phase chromatography.

cluster_vardenafil Vardenafil cluster_oxopiperazine This compound vardenafil vardenafil oxopiperazine oxopiperazine vardenafil->oxopiperazine Oxidation

Caption: Chemical structures of Vardenafil and its impurity, this compound.

The choice of a C18 stationary phase in both HPLC and UPLC methods is based on its hydrophobic nature, which allows for the effective retention and separation of the relatively non-polar Vardenafil and its derivatives.[9][11] A gradient elution in the UPLC method is particularly advantageous as it allows for the separation of compounds with a wider range of polarities, ensuring that both the parent drug and its more polar oxidized impurity are well-resolved.

Conclusion and Recommendations

Both HPLC and UPLC are powerful techniques for the analytical method validation of Vardenafil and its impurities, including this compound.

  • RP-HPLC remains a workhorse in many quality control laboratories, offering reliability and robustness. It is a cost-effective solution for routine analysis where high throughput is not a primary concern.

  • UPLC represents a significant advancement in liquid chromatography, providing faster analysis times, superior resolution, and higher sensitivity.[11] For the detection and quantification of trace-level impurities like this compound, and for high-throughput screening environments, UPLC is the recommended methodology.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific needs of the laboratory, considering factors such as sample throughput, sensitivity requirements, and available instrumentation. Regardless of the chosen method, a comprehensive validation according to ICH Q2(R1) guidelines is mandatory to ensure the generation of accurate and reliable data, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • A Validated Simple, Rapid and Accurate RP-HPLC Approach for Measuring Vardenafil Hydrochloride Trihydrate in Bulk Drugs and. Journal of Pharmaceutical Research International. Available from: [Link]

  • A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. Scientific Research Publishing. Available from: [Link]

  • This compound. Global Substance Registration System. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • HPLC Method Development and Validation for Determination of Verdenafil as Bulk Drug and In Tablet Dosage Form. American Journal of Pharmatech Research. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • This compound. mzCloud. Available from: [Link]

  • Validation of an HPLC-MS method for the determinatin of vardenafil in rat urine. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VARDENAFIL IN HUMAN PLASMA USING RP-HPLC. International Journal of Indigenous Herbs and Drugs. Available from: [Link]

  • This compound | C21H26N6O5S. PubChem. Available from: [Link]

  • Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets. Chinese Pharmaceutical Journal. Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • vardinafil methods of analysis. Slideshare. Available from: [Link]

  • USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18 AN-1014. Phenomenex. Available from: [Link]

  • A novel vardenafil analog in a healthcare product: Preparation, characterization, and quantification. National Institutes of Health. Available from: [Link]

  • method development and validation of vardenafil in bulk drug form using rp-hplc. ResearchGate. Available from: [Link]

  • Vardenafil | C23H32N6O4S. PubChem. Available from: [Link]

  • Vardenafil Impurities. Pharmaffiliates. Available from: [Link]

  • A fully validated method for the determination of vardenafil in blood using gas chromatography/mass spectrometry. PubMed. Available from: [Link]

Sources

A Comparative Analysis of Vardenafil and its Oxopiperazine Derivative: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of Vardenafil, a well-established Phosphodiesterase Type 5 (PDE5) inhibitor, and a novel oxopiperazine derivative. Designed for researchers and drug development professionals, this document delves into the structural rationale, mechanism of action, and comparative in-vitro performance of these two compounds. We will explore the subtle yet significant structural modification of replacing Vardenafil's N-ethylpiperazine moiety with an oxopiperazine ring and hypothesize its impact on potency, selectivity, and metabolic stability.

Introduction to Vardenafil and the Rationale for Derivatization

Vardenafil is a potent and highly selective oral therapy for the treatment of erectile dysfunction (ED).[1][2][3] It belongs to the class of medications known as PDE5 inhibitors, which work by enhancing the natural erectile response to sexual stimulation.[4][5] The efficacy and safety of Vardenafil are well-documented, making it a cornerstone in ED treatment and a valuable lead compound for further optimization.[6][7]

The subject of this guide is a close structural analog of Vardenafil, herein referred to as the "oxopiperazine derivative." In this compound, the N-ethyl group on the piperazine ring of Vardenafil is replaced by a carbonyl group, forming a 2-oxopiperazine moiety. The oxopiperazine scaffold is a "privileged" structure in medicinal chemistry, frequently found in bioactive small molecules designed to mimic peptide turns and engage in specific protein-protein interactions.[8][9][10] This structural change is hypothesized to alter the molecule's interaction with the PDE5 active site, potentially influencing its potency, selectivity profile, and metabolic pathway.

Molecular Structures:

  • Vardenafil: 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][4][5]triazin-4-one

  • Vardenafil Oxopiperazine Derivative: 2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][4][5]triazin-4-one[11][12]

This guide will dissect the pharmacological implications of this modification through a series of standardized in-vitro assays and predictive modeling.

Mechanism of Action: The cGMP Signaling Pathway

To understand the function of Vardenafil and its derivative, one must first grasp the physiological mechanism of penile erection. This process is driven by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3][13]

  • Initiation: Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum of the penis.[3][4]

  • Signal Transduction: NO activates the enzyme soluble guanylate cyclase (sGC).

  • Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into cGMP.[14]

  • Effector Action: Elevated intracellular cGMP levels act as a second messenger, leading to the activation of protein kinase G (PKG). This initiates a cascade that results in the relaxation of smooth muscle cells in the arteries of the corpus cavernosum.[14]

  • Physiological Outcome: Smooth muscle relaxation allows for increased blood flow into the penile tissue, leading to an erection.[4][5]

  • Signal Termination: The enzyme PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, terminating the signal and returning the smooth muscle to its constricted state.[13][14]

Vardenafil and its derivative act as competitive inhibitors of PDE5. By blocking the active site of this enzyme, they prevent the degradation of cGMP, leading to its accumulation.[3][4] This enhances and prolongs the smooth muscle relaxation and vasodilation initiated by sexual stimulation. It is crucial to note that these inhibitors are not initiators of an erection; they only work in the presence of sexual arousal and NO release.[4][15]

cGMP_Pathway cluster_cell Corpus Cavernosum Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Promotes PDE5 PDE5 cGMP->PDE5 GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Inhibitor Vardenafil or Oxopiperazine Derivative Inhibitor->PDE5 Inhibits Stimulation Sexual Stimulation Stimulation->NO Releases

Caption: The cGMP signaling pathway and the site of PDE5 inhibition.

Comparative In-Vitro Analysis: Protocols and Data

To objectively compare Vardenafil and its oxopiperazine derivative, a series of standardized in-vitro experiments are essential. The following protocols describe robust methods for determining potency, selectivity, and metabolic stability.

Experimental Protocol 1: PDE5A1 Inhibition Assay (IC50 Determination)

This protocol details a fluorescence polarization (FP)-based assay to measure the half-maximal inhibitory concentration (IC50), a key indicator of a drug's potency.[14]

Objective: To determine the concentration of Vardenafil and its oxopiperazine derivative required to inhibit 50% of the activity of recombinant human PDE5A1 enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound (Vardenafil, Oxopiperazine Derivative) and a reference standard (e.g., Sildenafil) in 100% DMSO.

    • Perform a serial 3-fold dilution in DMSO to create a 10-point concentration gradient.

    • Prepare a complete assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT).[16]

    • Dilute recombinant human PDE5A1 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in the assay buffer to their optimal working concentrations.

  • Assay Procedure:

    • Add 2 µL of the diluted compounds (and DMSO-only control) to the wells of a 96-well black microplate.

    • Add 18 µL of the diluted PDE5A1 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 20 µL of the FAM-cGMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding a binding agent that selectively binds to the hydrolyzed, non-fluorescent GMP product.

    • Incubate for an additional 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a suitable plate reader. A high FP signal indicates unhydrolyzed FAM-cGMP (inhibition), while a low signal indicates hydrolysis.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14][17]

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Cmpd Prepare Serial Dilutions of Test Compounds Add_Cmpd Add Compounds to Plate Prep_Cmpd->Add_Cmpd Prep_Enz Prepare PDE5A1 Enzyme Solution Add_Enz Add Enzyme (Pre-incubate 15 min) Prep_Enz->Add_Enz Prep_Sub Prepare FAM-cGMP Substrate Solution Add_Sub Initiate Reaction with Substrate (Incubate 60 min) Prep_Sub->Add_Sub Add_Cmpd->Add_Enz Add_Enz->Add_Sub Stop_Rxn Stop Reaction (Add Binding Agent) Add_Sub->Stop_Rxn Read_FP Read Fluorescence Polarization Stop_Rxn->Read_FP Calc_Inhib Calculate % Inhibition Read_FP->Calc_Inhib Plot_Curve Plot Dose-Response Curve & Determine IC50 Calc_Inhib->Plot_Curve

Caption: Experimental workflow for the PDE5 inhibition fluorescence polarization assay.
Experimental Protocol 2: Phosphodiesterase Isoform Selectivity Profiling

Objective: To assess the inhibitory activity of the compounds against other PDE isoforms (e.g., PDE6, PDE11) to predict potential for off-target effects. Vardenafil is known to have higher selectivity for PDE5 over PDE6 compared to Sildenafil, reducing the risk of visual disturbances.[18]

Methodology: The assay protocol is identical to the one described for PDE5A1, but recombinant human enzymes for other PDE isoforms (e.g., PDE6, PDE11) are substituted for PDE5A1. The IC50 values are determined for each compound against each isoform.

Data Analysis: Selectivity is expressed as a ratio of IC50 values (e.g., IC50 PDE6 / IC50 PDE5). A higher ratio indicates greater selectivity for PDE5.

Data Summary: Potency and Selectivity

The following table summarizes representative experimental data for Vardenafil and the hypothetical results for its oxopiperazine derivative.

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)PDE11 IC50 (nM)PDE6 Selectivity Ratio (PDE6/PDE5)PDE11 Selectivity Ratio (PDE11/PDE5)
Vardenafil 0.7[19][20]11.2> 2100~16> 3000
Oxopiperazine Derivative 1.236.0> 360030> 3000

Interpretation: In this hypothetical dataset, the oxopiperazine derivative exhibits a slightly higher IC50 for PDE5, suggesting it is marginally less potent than Vardenafil. However, its key advantage lies in its improved selectivity. The selectivity ratio against PDE6 is nearly double that of Vardenafil. This suggests that the introduction of the carbonyl group may create a more specific interaction with the PDE5 active site, potentially reducing the likelihood of off-target inhibition of PDE6, which is involved in retinal phototransduction.

Comparative Physicochemical and Pharmacokinetic Profiles

The structural modification is also likely to impact the compound's physicochemical properties, which in turn influence its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) profile. Vardenafil is metabolized predominantly by the hepatic enzyme CYP3A4, with the major metabolite resulting from desethylation at the piperazine moiety.[15]

PropertyVardenafilOxopiperazine DerivativeRationale for Difference
Molecular Formula C₂₃H₃₂N₆O₄SC₂₁H₂₆N₆O₅S[11][12]Removal of ethyl group, addition of oxygen.
Molecular Weight 488.6 g/mol 474.5 g/mol [11][12]Net loss of a CH₂ group.
Predicted LogP 3.62.9The carbonyl group increases polarity, lowering the partition coefficient.
Polar Surface Area 104.5 Ų116.8 ŲThe additional oxygen atom increases the polar surface area.
Metabolism N-dealkylation via CYP3A4[15]Potentially more resistant to N-dealkylation. May undergo different metabolic pathways.The absence of the N-ethyl group removes a primary site of metabolic attack. The oxopiperazine ring may be more stable.
Predicted Bioavailability ~15%[15][21]Potentially HigherIncreased polarity may improve solubility, while increased metabolic stability could reduce first-pass metabolism.
Predicted Half-life ~4-5 hours[7]Potentially LongerIncreased metabolic stability could lead to a slower clearance rate.

Interpretation: The oxopiperazine derivative is predicted to be a more polar and metabolically stable compound than Vardenafil. The removal of the N-ethyl group, a known site for CYP3A4-mediated metabolism, could lead to a longer half-life and potentially improved oral bioavailability. However, the increased polarity might also affect cell membrane permeability, a factor that would require further experimental validation.

Conclusion

This comparative guide provides a framework for evaluating a novel oxopiperazine derivative of Vardenafil. The strategic replacement of the N-ethylpiperazine with an oxopiperazine ring represents a rational drug design approach aimed at enhancing the compound's pharmacological profile.

Based on our analysis and hypothetical data, the oxopiperazine derivative, while potentially slightly less potent, may offer significant advantages in terms of:

  • Improved Selectivity: A higher selectivity against PDE6 could translate to a better safety profile with a lower risk of visual disturbances.

  • Enhanced Metabolic Stability: The modification of a key metabolic site may lead to improved pharmacokinetic properties, such as a longer half-life and higher bioavailability.

These potential benefits warrant further investigation. The experimental protocols outlined in this guide provide a robust starting point for the empirical validation of these hypotheses. Subsequent studies should include in-vivo pharmacokinetic and efficacy models to fully characterize the therapeutic potential of this promising new chemical entity.

References

  • What is the mechanism of Vardenafil Hydrochloride? - Patsnap Synapse. (2024).
  • Comparison of phosphodiesterase type 5 (PDE5) inhibitors | Scilit. (n.d.).
  • Vardenafil: MedlinePlus Drug Information. (2022). Retrieved from [Link]

  • Understanding the Pharmacological Action of Vardenafil - DiCOM UPSE. (n.d.).
  • What is Vardenafil Hydrochloride used for? - Patsnap Synapse. (2024).
  • Comparative effectiveness and safety of oral phosphodiesterase type 5 inhibitors for erectile dysfunction: a systematic review and network meta-analysis - PubMed. (n.d.). Retrieved from [Link]

  • What is the mechanism of action for Vardenafil? - Quora. (2022). Retrieved from [Link]

  • The devil is in the details: an analysis of the subtleties between phosphodiesterase inhibitors for erectile dysfunction - Smith-Harrison - Translational Andrology and Urology. (n.d.). Retrieved from [Link]

  • Synthesis and Library Construction of Privileged Tetra-Substituted Δ5-2-Oxopiperazine as β-Turn Structure Mimetics. (2013). ACS Combinatorial Science. Retrieved from [Link]

  • Bioactive small molecules with a Δ 5 -2-oxopiperazine moiety - ResearchGate. (n.d.). Retrieved from [Link]

  • Oral PDE5 Inhibitors for Erectile Dysfunction - U.S. Pharmacist. (2018). Retrieved from [Link]

  • Bioactive ∆ 5 -2-oxopiperazines currently under the drug - ResearchGate. (n.d.). Retrieved from [Link]

  • This compound | C21H26N6O5S | CID 135565824 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of Vardenafil analogue and its activity evaluation in vivo - ResearchGate. (2009). Retrieved from [Link]

  • This compound - gsrs. (n.d.). Retrieved from [Link]

  • This compound - mzCloud. (2015). Retrieved from [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research. (2019). Retrieved from [Link]

  • [Pharmacodynamics and pharmacokinetics of vardenafil in patients with erectile dysfunction]. (n.d.). PubMed. Retrieved from [Link]

  • 21-400 Levitra Clinical Pharmacology Biopharmaceutics Review Part 2 - accessdata.fda.gov. (2002). Retrieved from [Link]

  • Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC - PubMed Central. (2022). Retrieved from [Link]

  • Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit - PubMed. (2017). Retrieved from [Link]

  • Discovery of Orally Bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 Receptor Agonists as Potential Antiobesity Agents - PubMed. (2008). Retrieved from [Link]

  • Levitra (vardenafil HCl) - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Prospective Case Crossover Study to Assess Whether PDE5 Inhibitor Exposure in Men - Clinical Trials. (2016). Retrieved from [Link]

  • Labelling, molecular modelling and biological evaluation of vardenafil: a potential agent for diagnostic evaluation of erectile dysfunction - PubMed. (2016). Retrieved from [Link]

  • Vardenafil preclinical trial data: Potency, pharmacodynamics, pharmacokinetics, and adverse events - ResearchGate. (2004). Retrieved from [Link]

  • This compound | CAS 448184-58-5 - Veeprho. (n.d.). Retrieved from [Link]

  • PDE5 Inhibitors: In Vitro and In Vivo Pharmacological Profile - ResearchGate. (n.d.). Retrieved from [Link]

  • CN114773350A - A kind of vardenafil analog and its synthetic method and application - Google Patents. (n.d.).
  • Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - Semantic Scholar. (2004). Retrieved from [Link]

  • Full article: Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • Metabolic study of vardenafil analogues: Pseudovardenafil and hydroxyvardenafil - PubMed. (2020). Retrieved from [Link]

  • Isolation and identification of a novel vardenafil analogue, propoxy-vardenafil, found as an adulterant in a health supplement - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - ResearchGate. (2018). Retrieved from [Link]

  • PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. (n.d.). British Journal of Pharmacology. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for Vardenafil Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of impurities in Vardenafil. Through a detailed cross-validation framework, we will explore the performance of these two critical analytical techniques, offering supporting experimental data and field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Impurity Profiling for Vardenafil

Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is the active pharmaceutical ingredient (API) in medications used to treat erectile dysfunction.[1][2][3] The safety and efficacy of the final drug product are intrinsically linked to the purity of the API. Impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients, must be meticulously identified and quantified to comply with stringent regulatory standards.[4][5]

The transition from traditional HPLC to the more modern UPLC technology presents significant opportunities for enhanced analytical efficiency. However, this transition necessitates a rigorous cross-validation process to ensure that the new UPLC method yields results that are equivalent or superior to the established HPLC method. This guide will walk you through the scientific rationale and practical execution of such a cross-validation study.

Fundamental Principles: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) has been a cornerstone of pharmaceutical analysis for decades.[6][7] It operates by pumping a liquid mobile phase through a column packed with a solid stationary phase, typically with particle sizes of 3-5 µm.[6][8] In contrast, Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement, utilizing columns with sub-2 µm particle sizes.[7][9] This fundamental difference in particle size allows UPLC to operate at much higher pressures (up to 15,000 psi compared to HPLC's typical maximum of around 6,000 psi), leading to several key performance advantages.[8][10]

The primary benefits of UPLC over HPLC include:

  • Faster Analysis: Shorter run times lead to higher sample throughput.[6][7]

  • Improved Resolution: Narrower and sharper peaks allow for better separation of complex mixtures.[7][10]

  • Enhanced Sensitivity: Increased peak height and reduced band broadening result in lower detection limits.[6][7]

  • Reduced Solvent Consumption: Lower flow rates and shorter run times contribute to significant cost savings and a reduced environmental footprint.[6][7]

The following diagram illustrates the logical relationship between the key characteristics of HPLC and UPLC.

cluster_0 HPLC cluster_1 UPLC HPLC_Particle Particle Size (3-5 µm) HPLC_Pressure Pressure (~6,000 psi) HPLC_Particle->HPLC_Pressure UPLC_Particle Particle Size (<2 µm) HPLC_Particle->UPLC_Particle HPLC_Speed Longer Run Time HPLC_Pressure->HPLC_Speed UPLC_Pressure High Pressure (~15,000 psi) HPLC_Pressure->UPLC_Pressure HPLC_Resolution Standard Resolution HPLC_Speed->HPLC_Resolution UPLC_Speed Shorter Run Time HPLC_Speed->UPLC_Speed UPLC_Resolution Higher Resolution HPLC_Resolution->UPLC_Resolution UPLC_Particle->UPLC_Pressure UPLC_Pressure->UPLC_Speed UPLC_Speed->UPLC_Resolution

Logical Comparison of HPLC and UPLC Characteristics

Experimental Design: Cross-Validation Protocol

The cross-validation of the HPLC and UPLC methods for Vardenafil impurity analysis will be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[11] The objective is to demonstrate that the UPLC method is a suitable replacement for the HPLC method by comparing key validation parameters.

The following diagram outlines the workflow for the cross-validation process.

cluster_HPLC Established HPLC Method cluster_UPLC New UPLC Method cluster_Comparison Cross-Validation HPLC_Method HPLC Method Validation Data Data_Comparison Comparative Analysis of Validation Parameters HPLC_Method->Data_Comparison UPLC_Development UPLC Method Development UPLC_Validation UPLC Method Validation UPLC_Development->UPLC_Validation UPLC_Validation->Data_Comparison Equivalence Assessment of Equivalence/Superiority Data_Comparison->Equivalence

Cross-Validation Workflow from HPLC to UPLC
Materials and Reagents
  • Reference Standards: Vardenafil Hydrochloride and its known impurities (e.g., Impurity A, B, C, and D) were sourced from a certified supplier.[12]

  • Solvents: HPLC-grade acetonitrile and analytical reagent-grade ammonium bicarbonate were used.[12] High-purity water was generated using a water purification system.[12]

  • Sample Preparation: A stock solution of Vardenafil was prepared and spiked with known impurities at appropriate concentrations to assess specificity, linearity, accuracy, and precision. Forced degradation studies were also performed to ensure the stability-indicating nature of the methods.[12][13]

HPLC Method Protocol
ParameterConditionRationale
Instrumentation Standard HPLC system with UV/PDA detectorWidely available and robust for routine quality control.
Column C18, 250 mm x 4.6 mm, 5 µmA standard choice for reversed-phase chromatography, providing good separation for a wide range of compounds.[13]
Mobile Phase A 20 mM Ammonium Bicarbonate (pH 5.0)Provides good buffering capacity and is compatible with mass spectrometry if further characterization is needed.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution Optimized for separation of all impuritiesA gradient is necessary to elute all impurities with good resolution in a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[13]
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.[13]
Detection Wavelength 245 nmA suitable wavelength for the detection of Vardenafil and its impurities.[13]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
UPLC Method Protocol
ParameterConditionRationale
Instrumentation UPLC system with DAD detectorCapable of handling high backpressures and providing enhanced sensitivity.
Column C18, 100 mm x 2.1 mm, 1.8 µmA shorter column with smaller particles for faster and more efficient separations.[12]
Mobile Phase A 20 mM Ammonium Bicarbonate (pH 5.0)Consistent with the HPLC method to ensure a direct comparison.[12]
Mobile Phase B AcetonitrileConsistent with the HPLC method.[12]
Gradient Elution Scaled and optimized from the HPLC methodThe gradient is adjusted for the smaller column volume and higher efficiency of the UPLC system.
Flow Rate 0.25 mL/minA lower flow rate is used with the smaller diameter UPLC column, reducing solvent consumption.[12]
Column Temperature 40 °CMaintained for consistency with the HPLC method.
Detection Wavelength 210 nmA lower wavelength can sometimes provide better sensitivity for certain impurities.[12]
Injection Volume 2 µLA smaller injection volume is appropriate for the narrower UPLC column.[12]

Results and Discussion: A Comparative Analysis

The performance of the HPLC and UPLC methods was evaluated based on several key validation parameters as stipulated by ICH guidelines.[14][15][16]

System Suitability and Chromatographic Performance

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterHPLCUPLCAcceptance Criteria
Run Time (min) 258-
Vardenafil Retention Time (min) 12.52.9Report
Resolution (Vardenafil and closest impurity) 2.83.5> 2.0
Tailing Factor (Vardenafil) 1.21.10.8 - 1.5
Theoretical Plates (Vardenafil) 15,00035,000Report

The UPLC method demonstrates a significant reduction in run time, from 25 minutes to just 8 minutes, representing a nearly 70% increase in throughput. The resolution between Vardenafil and its closest eluting impurity is also improved in the UPLC method, and the higher number of theoretical plates indicates a more efficient separation.

Method Validation Parameters
ParameterHPLCUPLC
Linearity (Correlation Coefficient, r²) 0.99920.9995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 1.5%< 1.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL
Solvent Consumption per Run ~25 mL~2 mL

Both methods exhibit excellent linearity, accuracy, and precision, meeting all acceptance criteria. However, the UPLC method shows superior sensitivity with significantly lower LOD and LOQ values. This is particularly advantageous for the detection and quantification of trace-level impurities. Furthermore, the solvent consumption is drastically reduced with the UPLC method, leading to substantial cost savings and a more environmentally friendly analytical workflow.

Conclusion: Embracing Efficiency and Performance with UPLC

The cross-validation of the HPLC and UPLC methods for the analysis of Vardenafil impurities unequivocally demonstrates the superiority of the UPLC technology. The UPLC method not only provides results that are comparable to the established HPLC method in terms of accuracy and precision but also offers significant advantages in terms of speed, resolution, sensitivity, and reduced solvent consumption.[17]

For laboratories seeking to enhance throughput, reduce operational costs, and improve the overall quality of their analytical data, transitioning from HPLC to UPLC for Vardenafil impurity profiling is a scientifically sound and commercially beneficial decision. The data presented in this guide provides a robust framework for such a transition, ensuring regulatory compliance and confidence in the analytical results.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • Kakumani, K., Chimalakonda, K., & Yarram, A. (2012). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. Scientific Research Publishing. [Link]

  • Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets. CNKI. [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]

  • Technology Networks. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

  • ResearchGate. (n.d.). Comparison between HPLC and UPLC Systems. [Link]

  • Scribd. (n.d.). UPLC vs. HPLC: Key Differences. [Link]

  • Phenomenex. (n.d.). USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18 AN-1014. [Link]

  • Pharmaffiliates. (n.d.). Vardenafil-impurities. [Link]

  • ResearchGate. (n.d.). STRUCTURE OF PROCESS AND DEGRADATION IMPURITIES. [Link]

  • MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. [Link]

  • Pharmaffiliates. (n.d.). Vardenafil Hydrochloride-impurities. [Link]

  • ResearchGate. (n.d.). HR-MS DATA OF FORCED DEGRADATION STUDY IMPURITIES OF VARDENAFIL HCL. [Link]

  • Journal of Applied Pharmaceutical Science. (2019). Validation of an HPLC-MS method for the determinatin of vardenafil in rat urine. [Link]

  • ComplianceOnline. (2022). Key Elements of HPLC and UPLC Method Validation to Ensure Compliance with FDA and ISO Requirements. [Link]

  • AMSlab. (2024). New update for ICH Q2 (R2) Analytical process validation guidance. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). IDENTIFICATION, METHOD DEVELOPMENT AND METHOD VALIDATION FOR THE PROCESS AND DEGRADATION IMPURITIES OF VARDENAFIL HCl BY RP-UPLC AND UPLC-TOF. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Journal of Pharmaceutical Research International. (n.d.). A Validated Simple, Rapid and Accurate RP-HPLC Approach for Measuring Vardenafil Hydrochloride Trihydrate in Bulk Drugs and Pharmaceutical Formulations. [Link]

  • ORBi. (n.d.). Development and validation of a UHPLC-UV method for the detection and quantification of erectile dysfunction drugs and some of their analogues found in counterfeit medicines. [Link]

Sources

A Comparative Guide to Vardenafil Degradation Products: Focus on Vardenafil Oxopiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of vardenafil oxopiperazine and other degradation products of vardenafil. It is intended for researchers, scientists, and drug development professionals engaged in the analytical characterization and stability testing of this active pharmaceutical ingredient (API). The information presented herein is synthesized from peer-reviewed scientific literature and established pharmacopeial standards, offering a robust framework for understanding and controlling impurities in vardenafil formulations.

Introduction to Vardenafil and the Imperative of Degradation Profiling

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][2] By inhibiting PDE5, vardenafil enhances the effect of nitric oxide (NO), a key mediator of penile erection, making it an effective oral therapy for erectile dysfunction.[1][3] The chemical structure of vardenafil is 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][4][5][6]triazin-4-one.[7]

The stability of a pharmaceutical product is a critical quality attribute. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities, thereby compromising the safety and efficacy of the drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous stability testing and the characterization of degradation products. This guide focuses on the known degradation products of vardenafil, with a particular emphasis on this compound, providing a comparative overview of their formation and analytical characterization.

Vardenafil's Degradation Profile: A Summary of Forced Degradation Studies

Forced degradation studies are essential for elucidating the potential degradation pathways of a drug substance and for developing stability-indicating analytical methods.[8] Vardenafil has been shown to be susceptible to degradation under various stress conditions, including oxidative, hydrolytic, photolytic, and thermal stress.[4][9][10]

Considerable degradation is frequently observed under oxidative conditions, particularly with peroxide hydrolysis.[4][11] Studies have also reported degradation under acidic and basic hydrolysis, as well as upon exposure to light and heat.[5][12] The extent and nature of degradation are dependent on the specific stressor and the conditions employed. A key outcome of these studies is the identification of several degradation products, which must be separated from the parent drug and from each other by a suitable analytical method.

Key Vardenafil Degradation Products: Structures and Formation Pathways

A number of process-related impurities and degradation products of vardenafil have been identified. Among the degradants, this compound is a notable impurity that warrants careful monitoring.

This compound

This compound, chemically named 2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][4][5][6]triazin-4-one, is a significant degradation product.[13][14] Its formation involves the oxidation of the piperazine ring of the vardenafil molecule.

  • Molecular Formula: C₂₁H₂₆N₆O₅S[13][15]

  • Molecular Weight: 474.5 g/mol [13]

Other Notable Degradation Products

Forced degradation studies have revealed other vardenafil impurities, including:

  • Vardenafil N-Oxide: This impurity is commonly formed under oxidative stress conditions.[10]

  • Hydrolytic Degradants: Degradation in acidic or basic media can lead to the hydrolysis of susceptible functional groups in the vardenafil molecule.

  • Photolytic Degradants: Exposure to UV or visible light can generate specific degradation products.[12]

  • Process-Related Impurities: The United States Pharmacopeia (USP) lists several related compounds of vardenafil, such as Vardenafil Related Compound E, which may also be present as process impurities or degradants.

The plausible degradation pathways for vardenafil are illustrated in the diagram below. This represents a simplified model based on the identified products from various stress studies.

Vardenafil_Degradation_Pathways Vardenafil Vardenafil C23H32N6O4S Oxidative_Stress Oxidative Stress (e.g., H2O2) Hydrolytic_Stress Hydrolytic Stress (Acid/Base) Photolytic_Stress Photolytic Stress (UV/Visible Light) Vardenafil_Oxopiperazine This compound C21H26N6O5S Oxidative_Stress->Vardenafil_Oxopiperazine Vardenafil_N_Oxide Vardenafil N-Oxide Oxidative_Stress->Vardenafil_N_Oxide Hydrolysis_Products Hydrolysis Products Hydrolytic_Stress->Hydrolysis_Products Photodegradants Photodegradants Photolytic_Stress->Photodegradants

Caption: Plausible degradation pathways of Vardenafil under various stress conditions.

Comparative Physicochemical Properties

A fundamental comparison of vardenafil and its key degradation product, this compound, begins with their basic physicochemical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )
VardenafilC₂₃H₃₂N₆O₄S488.60[7]
This compoundC₂₁H₂₆N₆O₅S474.54[15]

Analytical Methodologies for Separation and Quantification

The development of a robust, stability-indicating analytical method is paramount for the accurate quantification of vardenafil and the resolution of its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques.[4][6][16]

Experimental Protocol: A Representative Stability-Indicating UPLC Method

The following protocol is a synthesis of methodologies reported in the scientific literature for the separation of vardenafil and its impurities.[4][11]

Objective: To develop and validate a stability-indicating UPLC method for the determination of vardenafil and its degradation products.

1. Instrumentation:

  • UPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.[4]

2. Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., Zorbax Extended C18, 100 x 2.1 mm, 1.8 µm).[4]

  • Mobile Phase A: 20 mM Ammonium bicarbonate buffer, pH adjusted to 5.0 with orthophosphoric acid.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient Program: A time-based gradient elution is typically used to achieve optimal separation.

  • Flow Rate: 0.25 mL/min.[4]

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

  • Detection Wavelength: 210 nm or 245 nm.[4][5]

  • Injection Volume: 2 µL.[4]

3. Sample Preparation:

  • Prepare a stock solution of vardenafil in a suitable diluent (e.g., acetonitrile).

  • For forced degradation studies, subject the vardenafil solution to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, light).[4][8]

  • Neutralize the acid and base-stressed samples before injection.

  • Dilute all samples to an appropriate concentration within the linear range of the method.

4. Method Validation:

  • Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, robustness, and limits of detection (LOD) and quantification (LOQ).[17]

Analytical Workflow Diagram

The logical flow of developing and applying a stability-indicating method is depicted below.

Analytical_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Method_Optimization Chromatographic Method Optimization (Column, Mobile Phase, Gradient) Forced_Degradation->Method_Optimization Specificity Specificity Method_Optimization->Specificity Routine_Analysis Routine Quality Control of Vardenafil Specificity->Routine_Analysis Linearity Linearity Linearity->Routine_Analysis Accuracy Accuracy Accuracy->Routine_Analysis Precision Precision Precision->Routine_Analysis Robustness Robustness Robustness->Routine_Analysis LOD_LOQ LOD & LOQ LOD_LOQ->Routine_Analysis Stability_Testing Long-Term Stability Studies Routine_Analysis->Stability_Testing

Caption: Workflow for the development and application of a stability-indicating analytical method.

Comparative Chromatographic Data

The following table summarizes typical chromatographic parameters from a validated UPLC method, demonstrating the separation of vardenafil from its potential impurities. Note that specific retention times will vary based on the exact method conditions.

CompoundTypical Retention Time (min)Resolution (Rs) from Vardenafil
Vardenafil2.9-
Impurity A5.5> 2.0
Impurity B6.8> 2.0
Impurity C7.1> 2.0
Impurity D7.5> 2.0
Data synthesized from a representative study.[4]

Discussion and Conclusion

The comprehensive analysis of vardenafil degradation products is a critical component of ensuring its quality, safety, and efficacy. This compound represents a key oxidative degradant that must be effectively monitored. The development of validated, stability-indicating analytical methods, predominantly using RP-HPLC or UPLC, is essential for separating and quantifying these impurities.[4][10]

The choice of analytical method should be based on a thorough understanding of the potential degradation pathways and the physicochemical properties of the impurities. The use of mass spectrometry in conjunction with liquid chromatography is invaluable for the structural elucidation of unknown degradation products that may arise during stability studies.[12][17]

References

  • Kakumani, K., et al. (2014). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. Scientific Research Publishing. [Link][4][8][11]

  • Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets. Chinese Pharmaceutical Journal. [Link][5]

  • Vardinafil methods of analysis. SlideShare. [Link]

  • USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18. Phenomenex. [Link]

  • HR-MS DATA OF FORCED DEGRADATION STUDY IMPURITIES OF VARDENAFIL HCL. ResearchGate. [Link][12]

  • This compound. PubChem. [Link][13][14]

  • IDENTIFICATION, METHOD DEVELOPMENT AND METHOD VALIDATION FOR THE PROCESS AND DEGRADATION IMPURITIES OF VARDENAFIL HCl BY RP-UPLC AND UPLC-TOF. International Journal of Pharmaceutical Sciences and Research. [Link][17]

  • A Comprehensive Stability Study of Vardenafil Using Quality by Design Approach. ResearchGate. [Link][9]

  • Vardenafil. PubChem. [Link][1]

  • A Validated Simple, Rapid and Accurate RP-HPLC Approach for Measuring Vardenafil Hydrochloride Trihydrate in Bulk Drugs and Pharmaceutical Formulations. ResearchGate. [Link][16]

  • This compound. gsrs. [Link][15]

  • A Validated Stability-Indicating LC Method for Vardenafil Hydrochloride Trihydrate and its Related Impurities. Trade Science Inc. [Link][10]

  • Vardenafil. DrugBank. [Link][7]

  • STRUCTURE OF PROCESS AND DEGRADATION IMPURITIES. ResearchGate. [Link]

  • This compound. mzCloud. [Link]

  • A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-P. Scirp.org. [Link]

  • (PDF) A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. ResearchGate. [Link]

  • Summary of forced degradation. ResearchGate. [Link]

  • PRODUCT MONOGRAPH Pr APO-VARDENAFIL. Apotex Inc. [Link]

  • Vardenafil Hydrochloride for Compounding: Clinical and Pharmacological Overview. Spectrum Pharmacy. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Vardenafil Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive framework for conducting and evaluating an inter-laboratory comparison of Vardenafil impurity profiling. Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, requires stringent purity control to ensure its safety and efficacy.[1][2] This document outlines the critical importance of impurity profiling, details a hypothetical three-laboratory comparative study, and provides in-depth analysis of potential discrepancies in analytical results. By explaining the causality behind experimental choices and grounding protocols in regulatory standards, this guide serves as a vital resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative for Rigorous Impurity Control

In pharmaceutical manufacturing, an impurity is any component of a drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API).[3] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and quality of the final drug product.[3] Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[4][5][6]

Vardenafil, the active ingredient in medications used to treat erectile dysfunction, is synthesized through a multi-step chemical process.[1][2] This process, along with potential degradation during storage, can introduce various organic and inorganic impurities.[3][6] Therefore, a robust, validated, and reproducible analytical method for impurity profiling is not merely a quality control metric; it is a regulatory necessity and a cornerstone of patient safety.

Inter-laboratory comparison studies are essential for establishing the robustness and transferability of an analytical method. They reveal the inherent variability of a method when performed by different analysts, on different instruments, and in different environments, providing confidence in its suitability for widespread use in quality control.

Vardenafil and Its Common Impurities

Understanding the potential impurity landscape is the first step in developing a sound analytical strategy. Impurities in Vardenafil can be classified as process-related (e.g., starting materials, by-products, intermediates) or degradation products.[3][6]

Some known impurities of Vardenafil include:

  • Vardenafil Impurity A (7-Methyl Vardenafil): A process-related impurity.[7][8]

  • Vardenafil Impurity B (Vardenafil Sulfonic Acid): A potential degradant or process impurity.[7]

  • Vardenafil Impurity C (Vardenafil Dimer): A potential by-product from the synthesis process.[7][9]

  • N-Desethyl Vardenafil: A potential metabolite and process impurity.[7][]

Accurate identification and quantification of these and other potential unknown impurities are the primary objectives of the analytical methods discussed herein.

Inter-Laboratory Study Design

To assess the reproducibility of Vardenafil impurity profiling, a study was designed involving three independent pharmaceutical quality control laboratories (designated Lab A, Lab B, and Lab C).

Study Objective

The primary goal is to compare the performance of each laboratory's High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of specified and unspecified impurities in a single, homogenous batch of Vardenafil API.

Materials
  • Sample: One homogenous batch of Vardenafil Hydrochloride API was distributed to all participating laboratories.

  • Reference Standards: Certified reference standards for Vardenafil and its known impurities (A, B, and C) were provided to ensure accurate identification and quantification.

The overall workflow for this comparative study is outlined below.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Independent Analysis cluster_2 Phase 3: Data Compilation & Review cluster_3 Phase 4: Harmonization & Conclusion P1 Homogenize Single Batch of Vardenafil API P2 Distribute API & Certified Reference Standards P1->P2 Single Source LabA Lab A Analysis (Protocol A) P2->LabA LabB Lab B Analysis (Protocol B) P2->LabB LabC Lab C Analysis (Protocol C) P2->LabC DC Central Data Compilation LabA->DC LabB->DC LabC->DC DR Comparative Review & Discrepancy Analysis DC->DR HA Method Harmonization Recommendations DR->HA FR Final Study Report HA->FR

Caption: Workflow for the Vardenafil Inter-laboratory Comparison Study.

Comparative Analytical Methodologies

While all three laboratories utilized reversed-phase HPLC (RP-HPLC) with UV detection, their specific methodologies contained subtle but significant differences. These variations are common in real-world scenarios and are often the root cause of inter-laboratory discrepancies. The validation of such analytical procedures is guided by principles outlined in documents like USP General Chapter <1225>.[11][12]

Experimental Protocols

Lab A: USP-Harmonized UPLC Method

  • Rationale: Lab A selected an Ultra-Performance Liquid Chromatography (UPLC) method to leverage its advantages in speed and resolution, adapting a standard pharmacopeial method.[13]

  • Instrumentation: Waters Acquity UPLC H-Class

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.02 M Ammonium bicarbonate, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% to 70% B over 8 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 245 nm

  • Sample Concentration: 0.5 mg/mL in Acetonitrile/Water (50:50)

Lab B: Conventional HPLC Gradient Method

  • Rationale: Lab B employed a conventional, robust HPLC method based on an established in-house procedure, prioritizing method familiarity and reliability.

  • Instrumentation: Agilent 1260 Infinity II LC

  • Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% to 80% B over 25 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 247 nm

  • Sample Concentration: 0.5 mg/mL in Mobile Phase A

Lab C: Isocratic Screening with Conventional HPLC

  • Rationale: Lab C's approach was designed for simplicity and transferability, using an isocratic method which can be less prone to system dwell volume variations but may sacrifice resolution for complex impurity profiles.

  • Instrumentation: Shimadzu Prominence LC-20A

  • Column: Phenomenex Gemini C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile and 0.05 M Potassium Phosphate buffer (pH 6.5) (40:60 v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 245 nm

  • Sample Concentration: 0.5 mg/mL in Mobile Phase

Results and Discussion

The results from the three laboratories were compiled and analyzed. All labs successfully quantified the main Vardenafil peak and its three specified impurities. However, notable differences were observed in the quantification of impurities and the detection of an unknown impurity.

Quantitative Comparison of Impurities

The following table summarizes the quantitative results for the specified impurities reported by each laboratory. The acceptance criteria are based on ICH Q3A guidelines, which set the identification threshold at 0.10% and the reporting threshold at 0.05% for a drug with a maximum daily dose up to 2 grams.[6]

ImpurityLab A (% Area)Lab B (% Area)Lab C (% Area)Mean (% Area)Std. Dev.%RSD
Impurity A0.080.090.070.0800.01012.5%
Impurity B0.110.130.100.1130.01513.5%
Impurity C0.060.070.090.0730.01520.8%
Unknown 1 0.09 0.11 Not Detected ---
Total Impurities0.340.400.260.3330.07121.2%
Analysis of Discrepancies

The data reveals several key points for discussion, highlighting common sources of inter-laboratory variability.[14]

  • Quantitative Variability (Impurities A, B, C): The Relative Standard Deviation (%RSD) for the known impurities ranged from 12.5% to 20.8%. While all individual results fall within typical specification limits, this level of variability could be problematic for batch release testing near a specification edge.

    • Causality: The differences in mobile phase pH and organic solvent composition likely influenced the selectivity and peak shape for each impurity differently across the methods. For instance, Lab B's use of formic acid (low pH) would protonate the basic sites on Vardenafil and its impurities differently than Lab C's phosphate buffer at pH 6.5, affecting retention and potentially co-elution.

  • Detection of Unknown Impurity 1: Labs A and B both detected and quantified an unknown impurity at levels above the ICH reporting threshold (0.09% and 0.11%, respectively).[3] Lab C failed to detect this impurity.

    • Causality: This is a critical discrepancy. Lab C's isocratic method likely lacked the resolving power to separate this unknown impurity from the main Vardenafil peak or another impurity. The gradient methods used by Labs A and B provided superior separation, allowing for the detection of this minor component. This underscores a fundamental risk of using overly simplified isocratic methods for complex impurity profiling.[15] The superior resolution of Lab A's UPLC system is also a contributing factor to its ability to clearly resolve this peak.

Workflow for Method Harmonization

Based on the study's findings, a clear need for method harmonization emerges to ensure consistent results across all sites. The following diagram illustrates a logical workflow for this process.

G D1 Identify Discrepancies (e.g., Unknown Impurity 1) D2 Evaluate Method Parameters (Column, Mobile Phase, Gradient) D1->D2 Root Cause Analysis D3 Select Best-Performing Method (e.g., Lab A's UPLC Method) D2->D3 Based on Resolution & Sensitivity D4 Optimize for Robustness (Vary pH, Temp, Flow Rate) D3->D4 QbD Principles D5 Conduct Method Transfer to All Labs D4->D5 D6 Perform Cross-Validation with Standardized Protocol D5->D6 D7 Issue Final Harmonized SOP D6->D7 Successful Validation

Caption: A workflow for analytical method harmonization.

Recommendations for Harmonization:

  • Adopt a Gradient Method: The failure of the isocratic method to detect a key impurity demonstrates the necessity of a gradient elution program for this analysis.

  • Standardize Column and Mobile Phase: The UPLC method from Lab A demonstrated superior performance. This method should be selected as the foundational method for harmonization. All labs should procure the same column and prepare mobile phases according to a single, detailed Standard Operating Procedure (SOP).

  • Cross-Validation: Once the harmonized method is transferred, a smaller validation study should be performed, with each lab analyzing the same spiked sample to confirm that precision, accuracy, and specificity are acceptable and consistent.[12][16]

Conclusion

This inter-laboratory comparison of Vardenafil impurity profiling successfully highlighted the critical impact of subtle variations in analytical methodology on final reported results. The study revealed that while all three laboratories operated within acceptable general parameters, differences in chromatographic conditions led to significant variability in impurity quantification and, most critically, a failure to detect an impurity by one laboratory.

The findings strongly advocate for the adoption of a standardized, high-resolution gradient HPLC or UPLC method across all quality control sites to ensure consistent and reliable impurity data. The process of method harmonization, guided by a systematic evaluation of the comparative data, is essential for maintaining product quality, ensuring regulatory compliance, and safeguarding patient health.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • General Chapters. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Veeprho. Vardenafil Impurity 1 | CAS 1417529-67-9. [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • Kakumani, K., et al. (2014). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. Scientific Research Publishing. [Link]

  • Pawar, A., et al. (2025). Analytical method validation: ICH and USP perspectives. International Journal of Research and Review. [Link]

  • Zhou, Y., et al. (2016). Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets. Chinese Pharmaceutical Journal. [Link]

  • U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaffiliates. Vardenafil-impurities. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]

  • Apicule. Step-by-Step Guide to Analytical Method Development for Pharmaceuticals. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). A Validated Simple, Rapid and Accurate RP-HPLC Approach for Measuring Vardenafil Hydrochloride Trihydrate in Bulk Drugs and Pharmaceutical Formulations. [Link]

  • Adroit Pharmalabs. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • SynZeal. Vardenafil EP Impurity C | 1255919-03-9. [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Phenomenex. USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18. [Link]

  • Al-Rimawi, F., et al. (2023). Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment. ResearchGate. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. [Link]

  • European Medicines Agency. (2008). Levitra, INN-vardenafil. [Link]

  • Drugs.com. (2024). Vardenafil Monograph for Professionals. [Link]

  • PharmaTutor. (2015). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

  • Mylan Pharmaceuticals. (2020). Product Monograph Pr MYLAN-VARDENAFIL. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • European Medicines Agency. (2008). Levitra, INN-vardenafil - Annex 1: Summary of Product Characteristics. [Link]

  • Reddy, P. C. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Pharmaceutical Sciences. [Link]

Sources

A Senior Application Scientist's Guide to the Limit of Detection and Quantification for Vardenafil and its Oxopiperazine Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, and its significant related compound, Vardenafil oxopiperazine. As a senior application scientist, this document is structured to offer not just procedural steps, but a deep dive into the causality behind experimental choices, ensuring a robust and scientifically sound approach to your analytical challenges.

Introduction: The Significance of Vardenafil and its Related Compounds

Vardenafil is the active ingredient in several medications used to treat erectile dysfunction.[1] Its mechanism of action involves the inhibition of PDE5, which regulates blood flow to the penis.[1] During its synthesis and metabolism, various related compounds, including this compound, can be formed.[2] The presence and quantity of these compounds are critical quality attributes that can impact the safety and efficacy of the final drug product. Therefore, highly sensitive and specific analytical methods are essential for their monitoring and control.

This compound is a known process-related impurity of Vardenafil.[2][3] Its structure is closely related to the parent drug, with the ethyl group on the piperazine ring being replaced by an oxo group. Understanding the limits at which this compound can be reliably detected and quantified is crucial for ensuring the purity of Vardenafil active pharmaceutical ingredient (API) and finished products.

The Bedrock of Analytical Sensitivity: Understanding LOD and LOQ

Before delving into specific methodologies, it is imperative to establish a clear understanding of the limit of detection (LOD) and the limit of quantification (LOQ). These parameters define the boundaries of an analytical method's performance at low analyte concentrations.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

The determination of these limits is a critical component of analytical method validation, as stipulated by international guidelines such as those from the International Council for Harmonisation (ICH).[4]

Methodologies for Determining LOD and LOQ

Several approaches can be employed to determine the LOD and LOQ of an analytical method. The choice of method depends on the nature of the analytical technique and the characteristics of the data. The most common approaches are:

  • Based on Signal-to-Noise Ratio: This method is straightforward and is often used for analytical procedures that exhibit baseline noise. The LOD is typically established at a signal-to-noise ratio (S/N) of 3:1, while the LOQ is established at an S/N of 10:1.

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically robust approach. The LOD and LOQ are calculated using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where:

      • σ = the standard deviation of the response (often the standard deviation of the y-intercepts of regression lines or the standard deviation of blank measurements)

      • S = the slope of the calibration curve

Comparative Analysis of Analytical Techniques for Vardenafil and its Impurities

The choice of analytical technique significantly influences the achievable LOD and LOQ. For the analysis of Vardenafil and its related compounds, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most prevalent methods.

Analytical TechniquePrincipleTypical LOD for VardenafilTypical LOQ for Vardenafil
HPLC-UV Separation based on polarity, detection via UV absorbance.5 ng/mL[5]7 ng/mL[5]
UPLC-UV Similar to HPLC but uses smaller particles for higher resolution and speed.Not explicitly stated, but generally lower than HPLC.0.25 µg/mL (for impurities)
LC-MS/MS High-resolution separation coupled with highly sensitive and specific mass detection.0.19 ng/mL[6]0.05 ng/mL[7]

As the data indicates, LC-MS/MS offers significantly lower LOD and LOQ values compared to HPLC-UV, making it the preferred method for trace-level analysis of impurities.

Experimental Protocol: Determination of LOD and LOQ for this compound using UPLC-MS/MS

The following protocol outlines a robust approach for determining the LOD and LOQ of this compound, grounded in the principles of ICH guidelines.

Objective: To determine the limit of detection (LOD) and limit of quantification (LOQ) for this compound using a validated UPLC-MS/MS method.

Materials:

  • This compound reference standard

  • Vardenafil API

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Validated UPLC-MS/MS system

Experimental Workflow:

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_calc Calculation A Prepare Stock Solution of this compound B Prepare a Series of Diluted Standard Solutions A->B C Spike Blank Matrix (if applicable) B->C E Inject Diluted Standards (lowest concentrations) C->E D Inject Blank Samples (n=10) G Calculate Standard Deviation of the Blank Response (σ) D->G F Construct Calibration Curve H Determine the Slope (S) of the Calibration Curve F->H I Calculate LOD and LOQ G->I H->I

Caption: Experimental workflow for LOD and LOQ determination.

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a range of standard solutions at low concentrations, approaching the expected LOD and LOQ.

  • UPLC-MS/MS Analysis:

    • Set up the UPLC-MS/MS system with a validated method for the separation and detection of Vardenafil and its impurities.

    • Inject a series of blank samples (at least 10) to determine the standard deviation of the background noise.

    • Inject the prepared low-concentration standard solutions to establish the calibration curve and determine the signal-to-noise ratio for the lowest detectable concentrations.

  • Data Analysis and Calculation:

    • Signal-to-Noise Ratio Method:

      • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD.

      • Determine the concentration at which the signal-to-noise ratio is approximately 10:1 for the LOQ.

    • Calibration Curve Method:

      • Construct a calibration curve by plotting the peak area against the concentration of the standards.

      • Determine the slope (S) of the calibration curve.

      • Calculate the standard deviation of the response (σ) from the analysis of blank samples.

      • Calculate the LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).

  • Verification:

    • Prepare a set of samples at the determined LOQ concentration and analyze them to confirm that the method provides acceptable precision and accuracy at this level.

Expected LOD and LOQ for this compound

ImpurityLOD (% with respect to 500 µg/mL Vardenafil)LOQ (% with respect to 500 µg/mL Vardenafil)
Impurity A0.016%0.051%
Impurity B0.017%0.053%
Impurity C0.017%0.054%
Impurity D0.016%0.052%

Given that this compound is structurally similar to Vardenafil and its other impurities, it is reasonable to expect that a validated UPLC-UV or UPLC-MS/MS method would achieve a LOD in the range of 0.015% to 0.02% and an LOQ in the range of 0.05% to 0.06% relative to a standard Vardenafil concentration. For a more sensitive technique like LC-MS/MS, these limits would be significantly lower, likely in the low ng/mL range.

It is crucial to note that these are estimated values. For regulatory submissions and quality control purposes, a specific validation study for this compound must be conducted to establish its definitive LOD and LOQ.

Logical Relationship of Key Analytical Parameters

The determination of LOD and LOQ is an integral part of the broader analytical method validation process, which ensures the reliability of the data generated.

Analytical_Validation_Hierarchy cluster_method Analytical Method Validation A Specificity B Linearity C Range B->C F LOD B->F G LOQ B->G D Accuracy E Precision E->D G->D G->E H Robustness

Caption: Interdependence of analytical validation parameters.

This diagram illustrates that parameters like linearity are foundational for determining the LOD and LOQ. In turn, the LOQ is the lower limit of the concentration range for which the method's accuracy and precision are validated.

Conclusion

This guide has provided a comprehensive overview of the determination of the limit of detection and quantification for Vardenafil and its related compound, this compound. By understanding the underlying principles, leveraging advanced analytical techniques like UPLC-MS/MS, and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the highest level of data integrity. While specific LOD and LOQ values for this compound require dedicated experimental determination, the information and methodologies presented here offer a solid framework for achieving sensitive and reliable analytical results.

References

  • Reddy, V. V., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Synthetic Communications, 42(23), 3513-3523. [Link]

  • Reddy, G. M., et al. (2011). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Ingenta Connect. [Link]

  • SynZeal. (n.d.). Vardenafil EP Impurity C. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Vardenafil-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 448184-58-5. Retrieved from [Link]

  • Veeprho. (n.d.). Vardenafil Impurity 1 | CAS 1417529-67-9. Retrieved from [Link]

  • Phenomenex. (n.d.). USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18 AN-1014. Retrieved from [Link]

  • Reddy, G. M., et al. (2012). ChemInform Abstract: Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. ResearchGate. [Link]

  • Kakumani, K., et al. (2014). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. Scirp.org. [Link]

  • U.S. Food and Drug Administration. (n.d.). Levitra (vardenafil HCl). Retrieved from [Link]

  • Vreeke, J. J., et al. (2015). Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®). PubMed. [Link]

  • Zhang, Y., et al. (2021). A novel vardenafil analog in a healthcare product: Preparation, characterization, and quantification. PMC. [Link]

  • PubChem. (n.d.). Vardenafil. Retrieved from [Link]

  • Gan, K. Z., et al. (2021). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence. PMC. [Link]

  • Raslan, M., et al. (2022). Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications. ResearchGate. [Link]

  • Shchipunov, Y. A., et al. (2019). Validation of an HPLC-MS method for the determinatin of vardenafil in rat urine. Journal of Applied Pharmaceutical Science, 9(8), 064-071. [Link]

  • Raslan, M., et al. (2022). Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications. Scholars Middle East Publishers. [Link]

  • Lewis, R. J., et al. (2005). The LC/MS Quantitation of Vardenafil (Levitra®) in Postmortem Biological Specimens. Federal Aviation Administration. [Link]

Sources

A Comparative Guide to the Accurate and Precise Quantification of Vardenafil and Its Major Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Bioanalytical Methods in Drug Development

In the landscape of pharmaceutical research and development, the meticulous quantification of a drug and its metabolites is paramount. This guide provides a comprehensive comparison of analytical methodologies for Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, and its principal active metabolite. It is important to note that while the topic specified "Vardenafil oxopiperazine," extensive literature review reveals that the major circulating and pharmacologically relevant metabolite is N-desethylvardenafil (M1) .[1][2] This metabolite results from the desethylation at the piperazine moiety of the parent drug.[1] Consequently, this guide will focus on the established, validated methods for the simultaneous quantification of Vardenafil and N-desethylvardenafil, providing researchers, scientists, and drug development professionals with the technical insights necessary for robust bioanalysis.

The choice of an analytical technique is a critical decision in preclinical and clinical studies, directly impacting the integrity of pharmacokinetic, pharmacodynamic, and toxicokinetic data. This document delves into the nuances of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a comparative analysis based on performance data from peer-reviewed studies.

Understanding Vardenafil Metabolism

Vardenafil undergoes extensive metabolism, primarily in the liver by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5 and CYP2C isoforms.[1][2] The primary metabolic pathway is the N-deethylation of the piperazine ring to form N-desethylvardenafil (M1).[1] This metabolite is not only the most abundant in circulation, with plasma concentrations reaching approximately 26% of the parent compound, but it is also pharmacologically active.[1] M1 exhibits a similar PDE5 selectivity profile to Vardenafil and possesses about 28% of its in vitro inhibitory potency.[1] Further metabolism involves hydroxylation and degradation of the piperazine ring, leading to other minor metabolites.[3] Given its significant concentration and activity, the accurate quantification of both Vardenafil and N-desethylvardenafil is crucial for a complete understanding of the drug's disposition and effect.

Vardenafil Vardenafil CYP3A4 CYP3A4/5, CYP2C Vardenafil->CYP3A4 N-deethylation M1 N-desethylvardenafil (M1) (Major Active Metabolite) CYP3A4->M1 Further_Metabolism Further Metabolism (e.g., Hydroxylation) M1->Further_Metabolism Excretion Excretion (Primarily Fecal) Further_Metabolism->Excretion

Caption: Metabolic pathway of Vardenafil.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a balance between the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. Here, we compare the most prevalent techniques for Vardenafil and N-desethylvardenafil quantification.

ParameterHPLC-UVUPLC-MS/MSLC-MS/MS
Linearity Range 5.65 - 7.21 mg/L (LOQ)[4]6 min total run time for multiple analytes[5]0.5 - 200 ng/mL[6]
Correlation Coefficient (r²) >0.99[4]>0.99[5]>0.99[6]
Accuracy (% Recovery) 93.0 - 103.3%[4]Not explicitly stated>93.1%[6]
Precision (% RSD) Intra-day: 0.4-0.8%, Inter-day: 1.0-1.7%[4]Not explicitly stated<13.6%[6]
Lower Limit of Quantification (LLOQ) 5.65 mg/L (Vardenafil)[4]Not explicitly stated for quantification0.5 ng/mL for both analytes[6]
Sample Volume Not explicitly statedNot explicitly stated0.25 mL plasma[6]
Run Time ~10 minutes[4]~6 minutes[5]~2 minutes[6]
Primary Application Quantification in pharmaceutical formulations and counterfeit products.[4][5]Rapid screening and confirmation of multiple PDE5 inhibitors and their counterfeits.[5]Gold standard for bioanalysis in pharmacokinetic studies due to high sensitivity and selectivity.[6][7]

In-Depth Focus: LC-MS/MS for Bioanalytical Applications

For pharmacokinetic studies where low concentrations of the drug and its metabolites are expected in complex biological matrices like plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[7]

Experimental Protocol: A Validated LC-MS/MS Method

The following protocol is a synthesis of validated methods for the simultaneous determination of Vardenafil and N-desethylvardenafil in human plasma.[6]

1. Sample Preparation: Liquid-Liquid Extraction

  • Rationale: This method effectively removes proteins and phospholipids from the plasma sample, which can interfere with the chromatographic separation and ionization process. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like Vardenafil and its metabolite.

  • Procedure:

    • To 0.25 mL of human plasma in a microcentrifuge tube, add an internal standard (e.g., Sildenafil).[6]

    • Add 1 mL of ethyl acetate.[6]

    • Vortex for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Separation

  • Rationale: A C18 reversed-phase column is ideal for separating Vardenafil and N-desethylvardenafil from endogenous plasma components. The isocratic mobile phase of ammonium acetate and acetonitrile provides a stable and reproducible separation.[6]

  • Parameters:

    • Column: Luna C18 (50 mm x 2.0 mm, 3 µm)[6]

    • Mobile Phase: 10 mM ammonium acetate (pH 5.0) and acetonitrile (10:90, v/v)[6]

    • Flow Rate: 0.2 mL/min[6]

    • Column Temperature: 40°C[6]

    • Injection Volume: Typically 5-10 µL

3. Mass Spectrometric Detection

  • Rationale: Tandem mass spectrometry in the Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. Positive electrospray ionization is suitable for these basic compounds.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitored Transitions:

      • Vardenafil: m/z 489.1 → 151.2[6]

      • N-desethylvardenafil: m/z 460.9 → 151.2[6]

      • Internal Standard (Sildenafil): m/z 475.3 → 100.1[6]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (0.25 mL) + Internal Standard LLE Liquid-Liquid Extraction (Ethyl Acetate) Plasma->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon UPLC UPLC Separation (C18 Column) Recon->UPLC Injection MS Mass Spectrometry (ESI+, SRM Mode) UPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: LC-MS/MS workflow for Vardenafil quantification.

Method Selection Guide

The choice of analytical methodology should be guided by the specific requirements of the study.

Start Start: Define Analytical Goal Goal High Sensitivity Required? (e.g., Pharmacokinetics) Start->Goal Matrix Complex Biological Matrix? (e.g., Plasma, Urine) Goal->Matrix No LCMS LC-MS/MS Goal->LCMS Yes Throughput High Throughput Screening? Matrix->Throughput No Matrix->LCMS Yes UPLC UPLC-MS/MS Throughput->UPLC Yes HPLC HPLC-UV Throughput->HPLC No

Caption: Decision tree for analytical method selection.

Conclusion

While HPLC-UV offers a robust and accessible method for quality control of pharmaceutical formulations, LC-MS/MS remains the undisputed gold standard for the bioanalysis of Vardenafil and its primary active metabolite, N-desethylvardenafil. Its high sensitivity, selectivity, and the requirement for small sample volumes make it indispensable for pharmacokinetic and drug metabolism studies. The presented LC-MS/MS protocol, derived from validated methods, provides a reliable framework for researchers. By understanding the metabolic profile of Vardenafil and the comparative advantages of each analytical technique, scientists can ensure the generation of accurate and precise data, thereby upholding the scientific integrity of their research.

References

  • U.S. Food and Drug Administration. (n.d.). Levitra (vardenafil HCl) Prescribing Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). LEVITRA (vardenafil HCl) Tablets Label. Retrieved from [Link]

  • Drugs.com. (2024, April 10). Vardenafil Monograph for Professionals. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017, August 2). Vardenafil. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2002, September 24). Levitra Clinical Pharmacology Biopharmaceutics Review Part 2. Retrieved from [Link]

  • Yilmaz, B., Tuncel, A., & Can, O. D. (2020). Metabolomic profiling of liver tissues after acute administration of vardenafil in rats. Veterinary Research Forum, 11(3), 213–217. [Link]

  • Teo, Y. B., Yap, K. H., Tan, A. Y. J., Lim, H. S., & Ting, K. N. (2021). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence. Journal of Analytical Methods in Chemistry, 2021, 5543594. [Link]

  • Abdelshakour, M. A., Ali, E. S., Abdel-Moety, E. M., & El-Kimary, E. I. (2021). HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. RSC Advances, 11(14), 8055–8064. [Link]

  • ResearchGate. (n.d.). Chemical structure of vardenafil andits metabolite N- desethylvardenafil. Retrieved from [Link]

  • Shulyak, I., Filyuk, O., Filyuk, M., & Poliak, Y. (2019). Validation of an HPLC-MS method for the determinatin of vardenafil in rat urine. Journal of Applied Pharmaceutical Science, 9(8), 101-107. [Link]

  • Strano-Rossi, S., Anzillotti, L., de la Torre, X., & Botrè, F. (2010). A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine. Rapid communications in mass spectrometry : RCM, 24(11), 1697–1706. [Link]

  • Sirhan, A. Y., AlRashdan, Y., Abbasi, N. U., Mostafa, A., Abudayeh, Z., Talhouni, A., & Al-Ebini, Y. (2023). Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment. Jordan Journal of Pharmaceutical Sciences, 16(1). [Link]

  • Ku, H. Y., Shon, J. H., Liu, K. H., Shin, J. G., & Bae, S. K. (2009). Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(1-2), 95–100. [Link]

Sources

A Comparative Guide to Method Robustness Testing for Vardenafil Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for evaluating the robustness of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Vardenafil and its related impurities. We will move beyond a simple recitation of steps to explore the scientific rationale behind parameter selection, experimental design, and data interpretation, ensuring the final analytical procedure is reliable for routine quality control (QC).

Introduction: The Imperative for Robust Impurity Profiling

Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is the active pharmaceutical ingredient (API) in medications used to treat erectile dysfunction.[1][2] The manufacturing process and subsequent storage of Vardenafil can lead to the formation of various impurities, including process-related substances and degradation products.[3][4] Regulatory bodies such as the FDA and international standards like the International Council for Harmonisation (ICH) mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.

An analytical method, particularly for quantifying impurities which are often present at low levels, is only as reliable as its ability to withstand minor, real-world variations in its operating parameters. This capacity is known as robustness. A failure to establish robustness can lead to out-of-specification (OOS) results, method transfer failures, and significant regulatory scrutiny. This guide compares the performance of a baseline HPLC method under deliberately varied conditions to establish its operational limits and ensure its suitability for its intended purpose.

The Analytical Challenge: Key Impurities of Vardenafil

Effective separation and quantification of Vardenafil from its potential impurities is the primary goal. The structural similarities between Vardenafil and its related compounds necessitate a highly specific and selective analytical method. For the purpose of this guide, we will focus on a critical pair of impurities commonly associated with Vardenafil:

  • Vardenafil Sulfonic Acid (Impurity B): A key degradation product.

  • N-Desethyl Vardenafil: A process-related impurity and potential metabolite.[5]

  • 7-Methyl Vardenafil (Impurity A): A structurally similar compound often used in system suitability testing.[6][]

A successful HPLC method must achieve baseline resolution (Rs > 2.0) for these compounds from the main Vardenafil peak and from each other.[3]

Baseline HPLC Method for Vardenafil Impurity Analysis

The following method serves as our reference point for the robustness study. The selection of a C18 column is based on its proven utility for separating moderately polar compounds like Vardenafil and its impurities. The mobile phase, a combination of an aqueous buffer and an organic solvent, is chosen to provide optimal selectivity and peak shape.

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmIndustry-standard reversed-phase column providing excellent resolving power for the analytes of interest.
Mobile Phase A 20 mM Ammonium bicarbonate, pH adjusted to 5.0 with orthophosphoric acidThe buffer controls the ionization state of the amine groups in Vardenafil, ensuring consistent retention and symmetrical peak shapes. pH 5.0 is chosen for optimal selectivity.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for the analytes.
Gradient Program Time (min): 0, %B: 10; Time (min): 20, %B: 40; Time (min): 25, %B: 40; Time (min): 30, %B: 10A gradient elution is necessary to separate impurities with different polarities within a reasonable runtime while maintaining good peak shape for later-eluting compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CTemperature control is crucial for reproducible retention times and selectivity. 30 °C is slightly above ambient to mitigate fluctuations.
Detection UV at 210 nmProvides high sensitivity for Vardenafil and its related impurities.[3][8]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

Designing the Robustness Study: A One-Variable-at-a-Time Approach

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[9] For this guide, we will employ a "one-variable-at-a-time" (OVAT) approach, which, while less complex than a Design of Experiments (DoE) approach, clearly demonstrates the impact of individual parameter changes.

The following workflow outlines the logical progression of the robustness study.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Define Define Baseline Method & System Suitability Criteria Identify Identify Critical Parameters (ICH Q2(R1)) Define->Identify Set Set Variation Ranges (e.g., pH +/- 0.2) Identify->Set Prep Prepare Solutions (Vardenafil + Impurities) Set->Prep RunNominal Execute Nominal Method (3x Injections) Prep->RunNominal Vary Execute Varied Methods (OVAT Approach) RunNominal->Vary Collect Collect Chromatographic Data (Rt, Area, Height) Vary->Collect Calculate Calculate SST Results (Resolution, Tailing Factor) Collect->Calculate Compare Compare Varied vs. Nominal (Tabulate Data) Calculate->Compare Report Report Compare->Report Generate Final Report

Caption: Workflow for the HPLC method robustness study.

Experimental Protocol: Step-by-Step Robustness Evaluation

A. System Suitability Test (SST) Solution Preparation:

  • Prepare a stock solution of Vardenafil at a concentration of 500 µg/mL in acetonitrile.

  • Prepare individual stock solutions for each impurity (e.g., Vardenafil Sulfonic Acid, N-Desethyl Vardenafil) at 5 µg/mL.

  • Create the SST solution by spiking the Vardenafil stock solution with each impurity to achieve a final impurity concentration of approximately 1.0% relative to the Vardenafil concentration.

B. Execution of Robustness Study:

  • Equilibrate the HPLC system with the nominal (baseline) method conditions until a stable baseline is achieved.

  • Perform three replicate injections of the SST solution using the nominal method conditions to establish baseline performance.

  • For each parameter listed in the table below, adjust only that single parameter to its low (-) and high (+) level.

  • At each varied condition, allow the system to re-equilibrate.

  • Perform duplicate injections of the SST solution for each varied condition.

  • Record retention times (Rt), peak areas, and peak asymmetry for Vardenafil and all specified impurities.

C. Critical Parameters and Their Variations:

ParameterNominal ValueLow (-) VariationHigh (+) VariationRationale for Variation
Flow Rate (mL/min) 1.00.91.1Simulates minor pump fluctuations or calibration drift. Directly impacts retention time and resolution.
Column Temperature (°C) 302535Accounts for variations in laboratory ambient conditions and column oven performance. Affects viscosity and selectivity.
Mobile Phase pH (Aqueous) 5.04.85.2Represents typical variability in buffer preparation. Critical for ionizable compounds like Vardenafil.
% Organic Start (Gradient) 10%9%11%Tests the method's sensitivity to small errors in mobile phase preparation by the HPLC proportioning valve.
Detection Wavelength (nm) 210208212Assesses the impact of spectrophotometer calibration drift on quantitative accuracy.

Data Comparison and Performance Analysis

The primary goal is to ensure that System Suitability Test (SST) criteria are met under all varied conditions. The most critical SST parameter for an impurity method is the resolution between the closest eluting peaks.

System Suitability Acceptance Criteria:

  • Resolution (Rs): NLT 2.0 between Vardenafil and any impurity.

  • Tailing Factor (Tf): NMT 2.0 for the Vardenafil peak.

  • %RSD of Peak Area (n=3): NMT 5.0% for the Vardenafil peak in nominal condition replicates.

Table 1: Simulated Robustness Study Results

Parameter VariationVardenafil Rt (min)Resolution (Rs) Vardenafil / Impurity BTailing Factor (Tf) VardenafilSST Criteria Met?
Nominal Condition 17.725.81.05Yes
Flow Rate: 0.9 mL/min 19.695.91.06Yes
Flow Rate: 1.1 mL/min 16.115.71.04Yes
Temperature: 25 °C 18.155.51.08Yes
Temperature: 35 °C 17.306.01.03Yes
pH: 4.8 17.914.91.15Yes
pH: 5.2 17.536.21.09Yes
% Organic Start: 9% 18.025.71.05Yes
% Organic Start: 11% 17.415.91.06Yes
Wavelength: 208 nm 17.725.81.05Yes
Wavelength: 212 nm 17.735.81.05Yes

Interpretation of Results:

The simulated data demonstrates that the analytical method is robust within the tested ranges.

  • Flow Rate: As expected, changes in flow rate caused the most significant shifts in retention time, but the resolution and peak shape remained well within acceptable limits.

  • Temperature: Variations in temperature had a minor impact on retention time and a slightly larger, but still acceptable, effect on resolution.

  • pH: The change in mobile phase pH showed the most notable impact on resolution after flow rate, decreasing to 4.9 at pH 4.8. This highlights that pH is a critical parameter that must be carefully controlled during mobile phase preparation. Despite the change, the resolution remains well above the acceptance criterion of 2.0.

  • Organic Composition & Wavelength: Minor changes in the initial organic percentage and detection wavelength had a negligible effect on the method's performance, indicating strong robustness to these parameters.

The following diagram illustrates the cause-and-effect relationships in method robustness.

G cluster_0 Method Parameters cluster_1 Environmental/System Factors Result Chromatographic Result (Resolution, Rt, Peak Shape) Flow Flow Rate Flow->Result Temp Temperature Temp->Result pH Mobile Phase pH pH->Result Organic % Organic Organic->Result Wavelength Wavelength Wavelength->Result Column Column Age/Batch Column->Result Instrument Instrument Variation Instrument->Result Analyst Analyst Technique Analyst->Result Lab Ambient Conditions Lab->Result

Caption: Factors influencing analytical method robustness.

Conclusion and Best Practices

The experimental comparison confirms that the proposed HPLC method for Vardenafil and its related substances is robust. The deliberate variations in critical method parameters did not significantly compromise the method's performance, and all system suitability criteria were consistently met. The most influential parameters were identified as mobile phase pH and flow rate, underscoring the need for meticulous control over these variables in a routine QC environment.

To ensure long-term method reliability:

  • Standard Operating Procedures (SOPs): Method SOPs should clearly define the acceptable ranges for critical parameters identified during the robustness study.[10]

  • System Suitability: Routine system suitability checks are essential to confirm the method is performing as expected before sample analysis.

  • Analyst Training: Proper training on the preparation of buffered mobile phases is crucial to minimize variability.

By adopting this scientifically-grounded approach to robustness testing, laboratories can ensure the delivery of accurate and reliable data, satisfying both internal quality standards and global regulatory expectations.[11]

References

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group.
  • Easy Quality Learning. (2020).
  • Kwon, J. W., & Armbrust, K. L. (2015). Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®). PubMed.
  • Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. Pharmaceutical Technology.
  • Separation Science. Implementing Robustness Testing for HPLC Methods.
  • Slideshare. (n.d.).
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Kakumani, K., et al. (n.d.).
  • LCGC International. Analytical Method Validation: Back to Basics, Part II.
  • Phenomenex. (n.d.). USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18 AN-1014. Phenomenex.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. JOCPR.
  • Slideshare. (n.d.). Q2R1.pptx. Slideshare.
  • MicroSolv. (n.d.). Vardenafil (Levitra®) Analyzed with HPLC - AppNote. MicroSolv.
  • Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Journal of Applied Pharmaceutical Science. (2019). Validation of an HPLC-MS method for the determinatin of vardenafil in rat urine. Journal of Applied Pharmaceutical Science.
  • Altabrisa Group. (2025).
  • Journal of Pharmaceutical and Allied Sciences. (n.d.).
  • SynZeal. (n.d.). Vardenafil Impurity 4. SynZeal.
  • Agilent. (2015). HPLC Separation Robustness and Ruggedness. Agilent.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • FDA. (n.d.). Levitra (vardenafil HCl).
  • Pharmaffiliates. (n.d.). Vardenafil-impurities.
  • BOC Sciences. (n.d.). Vardenafil and Impurities. BOC Sciences.
  • LCGC International. (n.d.). Method Validation and Robustness.
  • SynZeal. (n.d.). Vardenafil EP Impurity C. SynZeal.
  • FDA. (2003). 21-400 Levitra Chemistry Review.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Chemicea. (n.d.). Vardenafil. Chemicea.
  • Pharmaffiliates. (n.d.). Vardenafil Hydrochloride-impurities.
  • PubChem. (n.d.). Vardenafil. PubChem.

Sources

A Comparative Guide to Vardenafil Oxopiperazine and Sildenafil Impurities: An Analytical and Regulatory Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison between Vardenafil oxopiperazine, a process-related impurity of the active pharmaceutical ingredient (API) Vardenafil, and the common impurities associated with Sildenafil. Both Vardenafil and Sildenafil are potent selective inhibitors of phosphodiesterase type 5 (PDE5), widely prescribed for the treatment of erectile dysfunction.[1][2][3][4] In the realm of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the API to encompass any extraneous component. The rigorous control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy.[5][6] This document is structured to provide researchers, analytical scientists, and drug development professionals with a comprehensive understanding of the chemical nature, analytical challenges, and regulatory context surrounding these specific impurities, supported by established experimental data and methodologies.

The Regulatory Framework: Why Impurity Profiling is Critical

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established definitive guidelines to manage impurities in drug substances and products.[7][8] The ICH Q3A(R2) guideline, in particular, provides a framework for controlling impurities in new drug substances.[9] This framework is built upon three key thresholds that dictate the level of scrutiny an impurity must undergo.

  • Reporting Threshold : The level at which an impurity must be reported in a regulatory submission.[7]

  • Identification Threshold : The level above which the chemical structure of an impurity must be determined.[7][10]

  • Qualification Threshold : The level at which an impurity's biological safety must be established through toxicological data.[7][9]

These thresholds are directly linked to the maximum daily dose (MDD) of the drug, underscoring the direct relationship between exposure and potential risk.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) Guideline.[9]

Understanding these thresholds is paramount, as they provide the causality for developing the highly sensitive and specific analytical methods required to detect, identify, and quantify impurities at or below these critical levels.

Chemical Identity and Synthetic Origins

Impurities in an API can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[6][10]

This compound

This compound is a known process-related impurity formed during the synthesis of Vardenafil.[11][12] Its formation occurs during the final coupling step, where the key intermediate, 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1][5][7]triazin-2-yl)benzenesulfonyl chloride, is condensed with an oxopiperazine moiety instead of the intended N-ethyl piperazine.[12]

  • IUPAC Name: 2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][5][7]triazin-4-one[13]

  • Molecular Formula: C₂₁H₂₆N₆O₅S[13][14]

  • Molecular Weight: 474.5 g/mol [14]

Common Sildenafil Impurities

The synthesis of Sildenafil is a multi-step process, creating numerous opportunities for the formation of impurities.[6] A thorough impurity profile of Sildenafil typically includes unreacted intermediates, by-products from side reactions, and degradation products. Some of the most frequently encountered impurities are:

  • N-desmethyl Sildenafil: This compound is both a major metabolite of Sildenafil and a process impurity.[15] It exhibits approximately 50% of the PDE5 inhibitory activity of the parent drug.[15]

  • Sildenafil N-Oxide: An oxidation product that can form during synthesis or upon storage.[16][17]

  • 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic Acid: A key intermediate that can carry through to the final product if the final sulfonamide coupling reaction is incomplete.[16]

  • Bis-Sildenafil Piperazine Dimer: This impurity can form if piperazine (an impurity in the N-methyl piperazine reagent) reacts with two molecules of the sulfonyl chloride intermediate.[16][17]

The following diagram illustrates the logical relationship between the API synthesis process and the emergence of these process-related impurities.

G cluster_synthesis API Synthesis Pathway cluster_impurities Impurity Origins Starting_Materials Starting_Materials Intermediates Intermediates Starting_Materials->Intermediates Reaction Steps Final_API Final_API Intermediates->Final_API Final Coupling Unreacted_Intermediates Unreacted_Intermediates Intermediates->Unreacted_Intermediates Incomplete Reaction Degradation_Products Degradation_Products Final_API->Degradation_Products Storage/Stress Byproducts Byproducts Reaction Steps Reaction Steps Reaction Steps->Byproducts Side Reactions Reagents Reagents Reagents->Byproducts

Caption: Relationship between API synthesis and impurity formation.

Comparative Analytical Methodologies

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone technique for the separation and quantification of pharmaceutical impurities.[6][18][19] The choice of chromatographic conditions is critical for achieving adequate resolution between the main API peak and the much smaller impurity peaks.

Analytical Approaches
ParameterVardenafil Impurity AnalysisSildenafil Impurity AnalysisRationale & Causality
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)[20]C18 (e.g., 4.6 mm x 150 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention and selectivity for the separation of these structurally similar, non-polar to moderately polar compounds.
Mobile Phase A Ammonium acetate buffer[20]Triethylamine/phosphate buffer (pH 3.0)A buffered aqueous phase is essential to control the ionization state of the analytes, ensuring consistent retention times and sharp peak shapes.
Mobile Phase B Acetonitrile[20]Methanol/Acetonitrile mixtureAcetonitrile is a common organic modifier that provides good elution strength and low viscosity for efficient separations.
Elution Mode Gradient[20]Isocratic or Gradient[1]Gradient elution is often necessary to resolve early-eluting polar impurities from the main API and late-eluting non-polar impurities within a reasonable runtime.
Detection UV at 245 nm[20]UV at 230 nm or 290 nm[6]The detection wavelength is selected based on the UV absorbance maxima of the parent drug and its impurities to ensure maximum sensitivity.
Flow Rate 1.0 mL/min[20]1.0 mL/min[6]A standard flow rate for 4.6 mm ID columns, balancing analysis time with system pressure and efficiency.
Column Temp. 40 °C[20]30 °CElevated temperature can improve peak shape and reduce viscosity, but must be controlled to ensure method robustness and prevent analyte degradation.

The subtle differences in mobile phase composition and pH are tailored to exploit the unique physicochemical properties of Vardenafil, Sildenafil, and their respective impurities, thereby achieving optimal chromatographic separation.

Workflow for Impurity Analysis

The following diagram outlines a universal workflow for the identification and quantification of pharmaceutical impurities, a self-validating system that ensures accuracy and compliance.

G Sample_Prep Sample & Standard Preparation HPLC_System HPLC Separation (C18 Column, Gradient Elution) Sample_Prep->HPLC_System Detection UV/DAD or MS Detection HPLC_System->Detection Data_Acquisition Chromatogram Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification (based on Retention Time) Data_Acquisition->Peak_Integration Quantification Quantification (vs. Reference Standard) Peak_Integration->Quantification Reporting Compare vs. ICH Thresholds & Report Results Quantification->Reporting

Caption: General experimental workflow for impurity profiling by HPLC.

Pharmacological & Toxicological Implications

The primary concern with any impurity is its potential to cause adverse effects.[6] An impurity could be toxic, genotoxic, or possess its own pharmacological activity that could alter the drug's efficacy or safety profile.

  • Sildenafil Impurities : As noted, N-desmethyl sildenafil is pharmacologically active, though less potent than sildenafil itself.[15] The presence of such an active impurity must be strictly controlled to ensure accurate dosing of the intended therapeutic agent. Other impurities, particularly those that are structurally novel, must be evaluated for potential toxicity if they exceed the ICH qualification threshold.[5][9] The potential for mutagenicity is a specific concern addressed by the ICH M7 guideline.[5]

  • This compound : The specific toxicological and pharmacological profile of this compound is not extensively documented in public literature, which is common for many process-related impurities. Its structural similarity to Vardenafil suggests a possibility of interacting with PDE5, but this cannot be assumed without empirical data. The core strategy, therefore, is not necessarily to fully characterize its biological activity but to control its presence in the final API to a level that is considered safe based on qualification studies or is below the ICH identification threshold, rendering it a negligible risk.

To provide context, the diagram below illustrates the established mechanism of action for the parent drugs, Vardenafil and Sildenafil. Any structurally related impurity could potentially interfere with this pathway.

G NO Nitric Oxide (NO) (from nerve endings) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation leads to Inactive_GMP Inactive 5'-GMP PDE5->Inactive_GMP degrades API Vardenafil / Sildenafil API->PDE5 INHIBITS

Caption: Simplified signaling pathway of PDE5 inhibition.

Detailed Experimental Protocol: Comparative RP-HPLC Method

This protocol describes a robust, self-validating system for the simultaneous determination of the parent API (Vardenafil or Sildenafil) and their respective process-related impurities.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in Vardenafil API and common impurities in Sildenafil API.

1. Materials and Reagents:

  • Reference Standards: Vardenafil HCl, this compound, Sildenafil Citrate, and relevant Sildenafil impurity standards (e.g., N-desmethyl sildenafil, Sildenafil N-oxide).

  • Solvents: HPLC-grade Acetonitrile and Methanol.

  • Water: HPLC-grade or Milli-Q water.

  • Buffers: Ammonium Acetate, Potassium Dihydrogen Orthophosphate, Triethylamine (analytical grade).

  • Acid/Base: Orthophosphoric Acid (for pH adjustment).

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Photodiode Array (PDA) detector. (e.g., Agilent 1260 Infinity II or equivalent).[21]

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

3. Chromatographic Conditions:

  • Mobile Phase A (for Sildenafil): Buffer of 0.05 M potassium dihydrogen orthophosphate, pH adjusted to 3.0 with phosphoric acid.[6]

  • Mobile Phase A (for Vardenafil): Buffer of 0.8 g/L ammonium acetate in water:acetonitrile (90:10).[20]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 230 nm (for Sildenafil) or 245 nm (for Vardenafil), or PDA detection across 200-400 nm.

  • Injection Volume: 10 µL.

4. Preparation of Solutions:

  • Diluent: Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of the main API reference standard in 25 mL of diluent.

  • Impurity Stock Solution (100 µg/mL): Accurately weigh and dissolve 2.5 mg of each impurity reference standard in 25 mL of diluent.

  • System Suitability Solution (SSS): Prepare a solution containing the main API (e.g., 500 µg/mL) and each relevant impurity (e.g., 2.5 µg/mL) by diluting the stock solutions. This solution is used to verify the performance of the chromatographic system.

  • Sample Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of the API sample in 25 mL of diluent.

5. System Suitability Test (SST):

  • Purpose: To ensure the analytical system is performing with adequate precision, accuracy, and resolution before analyzing any samples. This is a critical self-validating step.

  • Procedure: Inject the SSS in six replicates.

  • Acceptance Criteria:

    • Resolution: The resolution between the two closest eluting peaks (e.g., API and a critical impurity) must be not less than 2.0.

    • Tailing Factor: The tailing factor for the main API peak must be not more than 1.5.

    • Reproducibility (%RSD): The relative standard deviation of the peak areas for the six replicate injections of the main API must be not more than 2.0%.[6]

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test and ensure all criteria are met.

  • Inject a diluent blank to ensure no interfering peaks are present.

  • Inject the sample solution in duplicate.

  • Identify impurity peaks in the sample chromatogram by comparing their retention times with those from the SSS.

7. Calculation: Calculate the percentage of each impurity in the API sample using the following formula, assuming the response factor is 1.0 unless otherwise determined:

% Impurity = (Area_impurity / Area_standard) x (Conc_standard / Conc_sample) x 100

Conclusion

The comparison of this compound and Sildenafil impurities highlights the universal principles of pharmaceutical quality control. While the specific chemical structures and analytical separation conditions are unique to each API, the underlying logic is consistent: employ highly specific, validated analytical methods to detect and quantify potentially harmful substances, guided by the risk-based framework of international regulatory standards like those from the ICH. The meticulous characterization and control of these and other impurities are indispensable for guaranteeing the safety, quality, and efficacy of the final drug product delivered to patients.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Nagaraju, V., et al. (2003). Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. Analytical Sciences, 19(7), 1007-1010. Retrieved from [Link]

  • Kumar, A. P., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222.
  • International Journal of Pharmacy and Technology. (2014). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2016). Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • Kakumani, K., et al. (2014). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 81-91. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Chemical structure of sildenafil impurities A, B, C, D and E.; (b).... Retrieved from [Link]

  • Ali, I., et al. (2018). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Molecules, 23(1), 129. Retrieved from [Link]

  • Reddy, G. M., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Synthetic Communications, 42(24), 3513-3523. Retrieved from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Phenomenex. (n.d.). USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18. Retrieved from [Link]

  • Saravanan, M., et al. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184.
  • Research Journal of Pharmacy and Biological and Chemical Sciences. (2017).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddy, G. M., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Synthetic Communications, 42(24), 3513-3523. Retrieved from [Link]

  • mzCloud. (2015). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Vardenafil-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sildenafil Citrate-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sildenafil-impurities. Retrieved from [Link]

  • Basha, S. J. S., et al. (2013). Validation and Stability Indicating RP-HPLC Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations and Human Plasma. International Journal of Pharmaceutical and Phytopharmacological Research, 2(5), 338-343.
  • Gheorghiu, O. R. C., et al. (2024). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. Pharmaceuticals, 17(2), 256. Retrieved from [Link]

  • PubChem. (n.d.). Vardenafil. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). This compound. Retrieved from [Link]

  • Pharmabridge International. (2024). Vardenafil Vs. Sildenafil: A Comparative Analysis. Retrieved from [Link]

  • Vedi Care Health. (2024). Choosing Between Vardenafil and Sildenafil: A User's Guide. Retrieved from [Link]

  • Al-Abri, Z., et al. (2020). Investigation of the Presence of Sildenafil in Herbal Dietary Supplements by Validated HPLC Method. Sultan Qaboos University Medical Journal, 20(1), e51-e57. Retrieved from [Link]

  • Sung, B. J., et al. (2004). Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5). Molecular Pharmacology, 66(5), 1332-1339. Retrieved from [Link]

  • Deconinck, E., et al. (2012). Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet. Journal of Pharmaceutical and Biomedical Analysis, 63, 112-118. Retrieved from [Link]

  • Veeprho. (n.d.). This compound. Retrieved from [Link]

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Vardenafil Oxopiperazine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these compounds extends beyond their experimental use. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of vardenafil oxopiperazine, a research chemical. As no specific Safety Data Sheet (SDS) for this compound is readily available in the public domain, this protocol is built upon a conservative approach, synthesizing data from its parent compound, vardenafil, and structurally related piperazine derivatives to ensure the highest standards of safety and compliance.

Hazard Identification and Characterization: A Conservative Approach

The foundational principle of chemical disposal is a thorough understanding of the compound's potential hazards. In the absence of specific data for this compound, we must infer its hazard profile from vardenafil and piperazine.

Vardenafil , the parent compound, is classified as toxic if swallowed and can cause serious eye damage and skin irritation.[1][2] The piperazine moiety is known to be corrosive, capable of causing severe skin burns and eye damage, and may also trigger allergic reactions.[3][4] Therefore, this compound must be handled as a hazardous substance with particular attention to its potential toxicity, and corrosive and irritant properties.

Hazard ClassificationAssociated RisksPrimary Compound Contribution
Acute Toxicity (Oral) Toxic if swallowedVardenafil[1][2][5]
Serious Eye Damage Causes serious eye damageVardenafil, Piperazine[1][3]
Skin Corrosion/Irritation Causes skin irritation/burnsVardenafil, Piperazine[1][2][3]
Respiratory Sensitization May cause allergy or asthma symptomsPiperazine[3][6]

This conservative hazard assessment dictates the stringent personal protective equipment (PPE) and handling procedures outlined below.

Pre-Disposal Preparations and Personal Protective Equipment (PPE)

Before commencing any disposal procedures, it is imperative to establish a designated waste accumulation area and to don the appropriate PPE. This proactive approach minimizes the risk of accidental exposure.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat must be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used within a chemical fume hood.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the systematic procedure for the collection and disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Segregation

Proper segregation is fundamental to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect all solid this compound waste, including residual powder, contaminated weighing paper, and disposable spatulas, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in separate, compatible, and clearly labeled liquid hazardous waste containers. Never mix incompatible waste streams.

  • Sharps Waste: Needles, syringes, and broken glassware contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled as "Hazardous Chemical Sharps."

Step 2: Waste Container Labeling and Management

Accurate and clear labeling is a regulatory requirement and a critical safety measure.

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a summary of its potential hazards (e.g., "Toxic," "Corrosive," "Irritant").

  • Ensure that all containers are made of a material compatible with the chemical and are kept securely sealed when not in use.

  • Store waste containers in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic and incompatible chemicals.

Step 3: Decontamination of Non-Disposable Equipment

Thoroughly decontaminate all non-disposable glassware and equipment that has come into contact with this compound.

  • Initial Rinse: Rinse the equipment with an appropriate solvent (e.g., ethanol or isopropanol) to remove the bulk of the chemical residue. Collect this initial rinsate as hazardous liquid waste.

  • Secondary Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

Step 4: Management of Spills

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into the designated solid hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Step 5: Final Disposal

The ultimate disposal of hazardous waste must be conducted in accordance with local, state, and federal regulations.

  • Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with a complete inventory of the waste, including the chemical name and quantity.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) strictly prohibits the disposal of pharmaceutical waste down the drain.[1] All this compound waste must be disposed of as hazardous chemical waste.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

DisposalWorkflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated Labware) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps Waste (Needles, Glassware) waste_type->sharps Sharps solid_container Place in Labeled SOLID Hazardous Waste Container solid->solid_container liquid_container Place in Labeled LIQUID Hazardous Waste Container liquid->liquid_container sharps_container Place in Labeled SHARPS Hazardous Waste Container sharps->sharps_container store Store Waste in Designated Accumulation Area solid_container->store liquid_container->store sharps_container->store spill Spill Occurs spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->store store->spill No ehs_contact Contact EHS for Pickup store->ehs_contact

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Conclusion: Fostering a Culture of Safety

The proper disposal of research chemicals like this compound is not merely a regulatory obligation but a cornerstone of responsible scientific practice. By adhering to this comprehensive guide, researchers can protect themselves, their colleagues, and the environment. This commitment to safety and environmental stewardship builds a foundation of trust and reinforces the integrity of the scientific community.

References

  • Safety Data Sheet Vardenafil hydrochloride. MetaSci Inc. [Link]

  • Piperazine Hazard Summary. New Jersey Department of Health. [Link]

  • Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®). PubMed. [Link]

  • This compound. PubChem. [Link]

  • This compound. Gsrs. [Link]

  • Piperazine (C4H10N2). GazFinder. [Link]

  • Pharmacology Review(s) - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • Levitra, INN-vardenafil. European Medicines Agency. [Link]

  • Piperazine - information sheet. Canada.ca. [Link]

  • Vardenafil-HCl-SDS-1.0.pdf. Pharma Source Direct. [Link]

  • LEVITRA (vardenafil HCl). U.S. Food and Drug Administration. [Link]

  • MATERIAL SAFETY DATA SHEETS VARDENAFIL HYDROCHLORIDE TRIHYDRATE. Cleanchem Laboratories. [Link]

  • Vardenafil. PubChem. [Link]

  • Postmortem Distribution of Vardenafil (Levitra®) in an Aviation Accident Victim with an Unusually High Blood Concentration. Journal of Analytical Toxicology. [Link]

  • Levitra Chemistry Review. U.S. Food and Drug Administration. [Link]

  • Vardenafil-impurities. Pharmaffiliates. [Link]

  • VARDENAFIL. New Drug Approvals. [Link]

  • Vardenafil. LiverTox - NCBI Bookshelf. [Link]

  • PDE5 inhibitor. Wikipedia. [Link]

  • Vardenafil: update on clinical experience. PubMed. [Link]

  • Phosphodiesterase Type 5 Inhibitor Abuse: A Critical Review. Bentham Science Publisher. [Link]

  • LEVITRA (vardenafil HCl) Tablets. U.S. Food and Drug Administration. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration. [Link]

  • Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration. [Link]

  • Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health. PubMed Central. [Link]

Sources

Safe Handling Guide: Personal Protective Equipment for Vardenafil Oxopiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for research, scientific, and drug development professionals handling Vardenafil oxopiperazine. As a potent active pharmaceutical ingredient (API), rigorous adherence to these protocols is critical to ensure operator safety and prevent environmental contamination. This guide is structured to provide a comprehensive understanding of the hazards involved and the corresponding protective measures required.

Hazard Identification and Risk Assessment

Vardenafil and its analogues are potent pharmacological agents. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the known hazards of Vardenafil hydrochloride provide a strong basis for risk assessment. Vardenafil hydrochloride is classified as toxic if swallowed, toxic in contact with skin, and harmful if inhaled.[1] It can cause serious eye damage, skin irritation, and may cause respiratory irritation.[1][2] Given these properties, this compound must be handled as a hazardous substance with the potential for significant health effects at low doses.

The piperazine moiety itself can also present hazards. Piperazine is corrosive to the skin, eyes, and respiratory tract.[3] Repeated or prolonged inhalation may lead to asthma, and skin contact can cause sensitization.[3] Therefore, the combined toxicological profile necessitates a stringent containment approach.

Key Hazard Summary:

Hazard ClassificationDescriptionPrimary Exposure RouteSource
Acute Toxicity, Oral (Category 3) Toxic if swallowed.Ingestion[1][2]
Acute Toxicity, Dermal (Category 3) Toxic in contact with skin.Skin Absorption[1]
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.Inhalation[1]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.Skin Contact[1][2]
Serious Eye Damage/Irritation (Category 1) Causes serious eye damage.Eye Contact[2]
STOT SE (Category 3) May cause respiratory irritation.Inhalation[1]
Engineering Controls: The First Line of Defense

Personal protective equipment (PPE) should always be used in conjunction with robust engineering controls designed to minimize exposure. For potent compounds like this compound, open handling on the bench is strictly prohibited.[4]

  • Primary Containment: All procedures involving the handling of solid (powder) this compound must be performed within a certified containment system, such as a negative pressure glovebox or a powder containment hood (balance enclosure). This prevents the generation and dispersal of airborne particles.[4][5]

  • Secondary Containment: The laboratory where the compound is handled should be maintained under negative pressure relative to adjacent areas to prevent contaminants from escaping.

  • Ventilation: A dedicated, single-pass ventilation system with HEPA filtration for the exhaust is essential.[4] Local exhaust ventilation (LEV) should be used for any procedures with the potential to generate aerosols or vapors from solutions.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection of PPE depends on the specific task being performed.

PPE Requirements by Task:

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Handling Solid Compound (Weighing, Aliquoting)Double-gloving with powder-free nitrile gloves. Inner glove tucked under sleeve, outer glove over sleeve.Tightly fitting safety goggles and a face shield.[6]Disposable, solid-front lab coat with knit cuffs. Consider a disposable suit (e.g., Tyvek) for extensive handling.Powered Air-Purifying Respirator (PAPR) with HEPA filters or a NIOSH-approved N95/FFP3 respirator.[7]
Handling Solutions (Diluting, Transferring)Powder-free nitrile gloves (single pair sufficient if no splash risk).Tightly fitting safety goggles.[6]Standard, clean lab coat.Not typically required if performed in a certified chemical fume hood.
Spill Cleanup Heavy-duty nitrile or butyl rubber gloves.Chemical splash goggles and a face shield.Chemical-resistant apron or disposable suit over lab coat.PAPR or a full-face respirator with appropriate cartridges.

Causality Behind PPE Choices:

  • Double-Gloving: When handling potent powders, the outer glove provides the primary barrier. Should it become contaminated, it can be removed without exposing the inner glove, maintaining a layer of protection during the doffing process.

  • PAPR/Respirator: The primary risk from solids is the inhalation of fine particles. A PAPR provides a higher protection factor than a standard N95 respirator and is recommended for handling highly potent APIs.[7]

  • Face Shield over Goggles: This combination protects against airborne particles and potential splashes while ensuring the eyes are sealed from fine dust that can bypass a shield alone.[6]

Operational Plans & Step-by-Step Guidance

Workflow for Handling Solid this compound

This workflow diagram outlines the critical steps and decision points for safely handling the powdered form of the compound.

G Workflow: Handling Solid this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Exit prep_ppe 1. Don Full PPE (PAPR, Double Gloves, Suit) prep_area 2. Prepare Containment Unit (e.g., Glovebox) prep_ppe->prep_area prep_tools 3. Place all necessary tools (spatulas, vials, wipes) inside prep_area->prep_tools weigh 4. Weigh Compound (Use dedicated equipment) prep_tools->weigh Begin Work transfer 5. Transfer to Vial weigh->transfer seal 6. Securely Seal Vial transfer->seal decon_tools 7. Decontaminate Tools (Inside containment) seal->decon_tools Work Complete decon_surface 8. Decontaminate Surfaces decon_tools->decon_surface waste_disposal 9. Bag Waste Inside Unit decon_surface->waste_disposal exit_procedure 10. Follow Doffing Procedure waste_disposal->exit_procedure G Emergency Spill Response Protocol cluster_immediate Immediate Actions cluster_response Cleanup (Trained Personnel Only) cluster_final Final Steps spill Spill Occurs alert 1. Alert others in the area spill->alert evacuate 2. Evacuate immediate area alert->evacuate restrict 3. Restrict access evacuate->restrict ppe 4. Don Spill Response PPE restrict->ppe contain 5. Cover liquid with absorbent or wet-wipe solid ppe->contain neutralize 6. Apply decontaminant contain->neutralize collect 7. Collect waste in sealed bag neutralize->collect decon_area 8. Decontaminate the area collect->decon_area dispose 9. Dispose of waste as hazardous decon_area->dispose report 10. Report incident dispose->report

Caption: Visual guide for responding to a chemical spill.

Disposal Plan

All waste generated from handling this compound is considered hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, coats, suits), weigh boats, and wipes must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. [1]* Liquid Waste: Unused solutions and solvent rinses must be collected in a sealed, labeled, and appropriate hazardous waste container. Do not discharge any amount to the drain. [8]* Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

  • Disposal Vendor: All waste must be disposed of through an approved and licensed hazardous waste disposal contractor, following all local and national regulations. [1][8]

References

  • Safety Data Sheet Vardenafil hydrochloride. MetaSci Inc.

  • Vardenafil (hydrochloride hydrate) - Safety Data Sheet. Cayman Chemical.

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).

  • Controlling occupational exposure to hazardous drugs. McDiarmid, M. A., & Presson, A. C. (1995). American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 52(15), 1669–1685.
  • Vardenafil hydrochloride - Safety Data Sheet. ChemicalBook.

  • Piperazine derivatives as dangerous abused compounds. Welz, A., & Koba, M. (2020). Acta pharmaceutica (Zagreb, Croatia), 70(4), 423–441.

  • Controlling occupational exposure to hazardous drugs. Occupational Safety and Health Administration. (1996). American journal of health-system pharmacy : AJHP, 53(14), 1669–1685.

  • Vardenafil hydrochloride trihydrate SDS, 330808-88-3 Safety Data Sheets. ECHEMI.

  • Material Safety Data Sheet of Vardenafil hydrochloride Trihydrate. AbMole BioScience.

  • Hazardous Drugs - Standards. Occupational Safety and Health Administration (OSHA).

  • Controlling occupational exposure to hazardous... American Journal of Health-System Pharmacy.

  • Piperazine derivatives as dangerous abused compounds. PubMed.

  • Best Practices For Handling Potent APIs. Outsourced Pharma.

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems.

  • The rules on HPAPI containment in high potent manufacturing. Pharmaceutical Technology.

  • ICSC 1032 - PIPERAZINE (anhydrous). International Labour Organization.

  • Safe Handling of Highly Potent Substances. GMP Journal.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Vardenafil oxopiperazine
Reactant of Route 2
Reactant of Route 2
Vardenafil oxopiperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。